Product packaging for Barbatic acid(Cat. No.:CAS No. 17636-16-7)

Barbatic acid

Cat. No.: B1221952
CAS No.: 17636-16-7
M. Wt: 360.4 g/mol
InChI Key: NMKBRSYSHBPUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Barbatic acid is a carbonyl compound.
Benzoic acid, 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethyl- has been reported in Acarospora fuscata, Pseudocyphellaria norvegica, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O7 B1221952 Barbatic acid CAS No. 17636-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-8-7-13(11(4)16(20)14(8)18(22)23)26-19(24)15-9(2)6-12(25-5)10(3)17(15)21/h6-7,20-21H,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKBRSYSHBPUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)O)O)C)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170115
Record name Benzoic acid, 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17636-16-7
Record name Barbatic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017636167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Natural Provenance of Barbatic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Barbatic acid, a depside-class organic compound, is a noteworthy secondary metabolite produced predominantly by various lichen species. First isolated in 1880 from Usnea barbata, its potential cytotoxic, antimicrobial, and antineoplastic properties have garnered interest within the scientific and drug development communities.[1] This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an examination of its biosynthetic pathway.

Natural Sources of this compound

This compound is synthesized by the fungal partner (mycobiont) in a lichen symbiosis. It is particularly prevalent in lichens belonging to the genera Usnea and Cladonia.[1][2] However, its presence has been confirmed across a broader range of genera. The concentration and presence of this compound can be highly variable, even within the same species, depending on geographical location and the specific chemotype of the lichen.

Key lichen genera and species known to produce this compound include:

  • Usnea : Commonly known as beard lichens, this genus is a primary source. Species include Usnea barbata, Usnea longissima, and Usnea ceratina.[1][3]

  • Cladonia : This diverse genus includes several species that produce this compound, such as Cladonia coccifera, Cladonia miniata var. parvipes, and Cladonia salzmannii.[1][4]

  • Cladia : Notably, Cladia aggregata has been identified as a significant source, with some chemotypes containing this compound as the major secondary metabolite.[5][6]

  • Other Documented Sources : this compound has also been reported in lichens such as Acarospora fuscata and Pseudocyphellaria norvegica.[7]

Quantitative Analysis of this compound Content

Quantifying the exact yield of this compound from lichen thalli is challenging due to significant chemical variation. The concentration is influenced by environmental factors and the genetic makeup of the lichen's mycobiont. While comprehensive data on percentage by dry weight is limited, studies on solvent extracts provide valuable quantitative insights.

Lichen SpeciesExtraction SolventThis compound Concentration in ExtractReference
Cladia aggregataDiethyl Ether93%[5]
Usnea longissimaAcetoneIdentified as a major isolated compound[1][8]
Cladia aggregataDiethyl EtherIdentified as the major compound in Brazilian chemotypes[6]

Note: The variability in secondary metabolite production is a critical consideration. For instance, studies on Cladia aggregata in Brazil have identified five distinct chemotypes, with this compound being the dominant compound in the majority, but sometimes occurring alongside other substances like 4-O-demethylthis compound, homosekikaic acid, or stictic acid.[3][9]

Experimental Protocols: Extraction and Isolation

The isolation of this compound from lichen material typically involves solvent extraction followed by purification. The following protocol is a synthesized methodology based on established procedures for Cladia aggregata.[5][6]

1. Sample Preparation:

  • Collection and Cleaning: Harvest lichen thalli from their substrate. Manually remove any debris, substrate material (bark, rock), and other contaminants.

  • Drying: Air-dry the cleaned lichen material thoroughly to reduce moisture content, which can interfere with extraction efficiency.

  • Grinding: Pulverize the dried thalli into a fine powder using a grinder or mortar and pestle to increase the surface area for solvent penetration.

2. Solvent Extraction (Soxhlet Method):

  • Apparatus: Assemble a Soxhlet apparatus, which allows for continuous extraction with a minimal amount of solvent.

  • Solvent Selection: Diethyl ether is a commonly used and effective solvent for extracting this compound.[5][6] Acetone can also be used.[1]

  • Procedure:

    • Place the powdered lichen material (e.g., 50g) into a thimble and insert it into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with the selected solvent (e.g., diethyl ether).

    • Heat the flask. The solvent vaporizes, travels up a distillation arm, and condenses in the condenser. The condensed solvent drips into the chamber housing the thimble.

    • Once the chamber is full, the solvent and extracted compounds are siphoned back into the flask.

    • Allow this cycle to repeat for a designated period (e.g., 8 hours) to ensure exhaustive extraction.[6]

3. Purification:

  • Concentration: After extraction, remove the solvent from the extract using a rotary evaporator to yield a crude residue.

  • Crystallization/Washing: The crude ether extract can be purified by washing it with a less polar solvent in which this compound has lower solubility. For instance, washing the crude extract with chloroform in a funnel under pressure can be used to crystallize and isolate this compound.[6]

4. Analysis and Characterization:

  • Thin-Layer Chromatography (TLC): Use TLC to monitor the purity of the fractions during purification and to compare the isolated compound with a known standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purity assessment of the isolated this compound. A purity of over 95% is often achievable.[5]

  • Structural Elucidation: Confirm the molecular structure of the purified compound using spectroscopic methods such as Proton Nuclear Magnetic Resonance (¹H-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry.[5]

G cluster_prep Sample Preparation cluster_extract Soxhlet Extraction cluster_purify Purification & Analysis Lichen Lichen Thalli Cleaned Clean & Remove Debris Lichen->Cleaned Dried Air Dry Cleaned->Dried Ground Grind to Powder Dried->Ground Soxhlet Soxhlet Apparatus (Solvent: Diethyl Ether) Ground->Soxhlet Crude Crude Ether Extract Soxhlet->Crude Washing Wash with Chloroform Crude->Washing Crystals This compound Crystals Washing->Crystals Analysis Purity Check (TLC, HPLC) Crystals->Analysis Structure Structural Elucidation (NMR, IR, MS) Analysis->Structure

Extraction and Purification Workflow for this compound.

Biosynthesis of this compound

This compound is a polyketide, biosynthesized through the acetyl-polymalonate pathway.[1] The process is orchestrated by a multi-enzyme complex known as polyketide synthase (PKS).

The key steps are:

  • Polyketide Chain Formation: The biosynthesis is initiated by a non-reducing polyketide synthase. Recent genomic studies have identified a specific PKS gene, pks1, as crucial for this process.[5] This enzyme catalyzes the successive condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

  • Cyclization: The polyketide chain undergoes intramolecular cyclization reactions to form two aromatic orsellinate-derived rings.[1]

  • Formation of Precursor: This process yields the direct precursor to this compound, a compound identified as 4-O-demethylthis compound.[5]

  • Esterification (Depside Bond Formation): The two monomeric rings are joined by an ester bond to form the final depside structure of this compound. This step likely involves tailoring enzymes that modify the PKS product.

G cluster_input Precursors Acetyl Acetyl-CoA PKS Polyketide Synthase (PKS1 Enzyme) Acetyl->PKS Malonyl Malonyl-CoA Malonyl->PKS Chain Linear Polyketide Chain PKS->Chain Cyclization Cyclization & Aromatization Chain->Cyclization Precursor 4-O-demethylthis compound (Two orsellinate-derived units) Cyclization->Precursor Tailoring Tailoring Enzymes (e.g., Esterification) Precursor->Tailoring Barbatic This compound Tailoring->Barbatic

Simplified Biosynthetic Pathway of this compound.

References

Barbatic acid discovery and isolation from lichens.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Isolation of Barbatic Acid from Lichens

Abstract

This compound, a β-orcinol depside found in various lichen species, has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anticancer, and molluscicidal properties. This technical guide provides a comprehensive overview of the discovery, isolation, purification, and characterization of this compound. It includes detailed experimental protocols, quantitative data summaries, and graphical representations of workflows and biosynthetic pathways to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Lichens are a unique symbiotic association of a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). They are prolific producers of secondary metabolites, many of which are exclusive to these organisms. These "lichen substances" exhibit a wide range of biological activities. Among these compounds is this compound, a didepside first identified in the 19th century.[1] Structurally, it is formed by the esterification of two substituted derivatives of orsellinic acid.[2] Its potent bioactivities, such as pro-apoptotic effects on cancer cells and schistosomicidal action, make it a promising candidate for further investigation and development.[1][2][3]

Discovery and Occurrence

This compound was first isolated in 1880 by chemists John Stenhouse and Charles Groves from the lichen Usnea barbata, commonly known as beard lichen.[1][2][4] Later, a compound named coccellic acid, isolated from Cladonia coccifera, was identified as being identical to this compound.[2] It is a characteristic metabolite in several lichen genera, indicating its significant chemotaxonomic role.

Table 1: Selected Lichen Species Containing this compound

Genus Species Reference(s)
Usnea Usnea barbata [2][4]
Usnea longissima [4]
Usnea ceratina [4]
Cladonia Cladonia coccifera [2]
Cladonia miniata [2]
Cladonia aggregata [5]
Pseudocyphellaria Pseudocyphellaria norvegica [6][7]

| Acarospora | Acarospora fuscata |[6] |

Physicochemical Properties

This compound is a crystalline solid with well-defined chemical and physical properties. A summary of its key characteristics is provided below.

Table 2: Physicochemical Properties of this compound

Property Value Reference(s)
IUPAC Name 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid [2]
Synonyms Barbatinic acid, Coccellic acid [1][2]
Molecular Formula C₁₉H₂₀O₇ [2][6][7]
Molecular Weight 360.36 g/mol [2][6]
Melting Point 184 - 187 °C [2][4][8]
Appearance Colorless needles, rhombic prisms, or thin lamellae [2][4]
Solubility Soluble in methanol, DMSO, diethyl ether, acetone [1][5]

| CAS Number | 17636-16-7 |[1] |

Experimental Protocols: Isolation, Purification, and Analysis

The following section provides detailed methodologies for the extraction of this compound from lichen thalli, its subsequent purification, and analytical characterization.

Workflow for this compound Isolation

G cluster_collection Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Lichen Collection (e.g., Usnea sp.) B Cleaning & Air Drying A->B C Grinding to Powder B->C D Soxhlet Extraction (Solvent: Acetone/Ether) C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection G->H I Recrystallization H->I J Pure this compound I->J K TLC Analysis J->K L HPLC Analysis J->L M Spectroscopy (NMR, MS, IR) J->M N Structural Confirmation L->N M->N

Caption: Workflow for the isolation and analysis of this compound.

Protocol 1: Extraction from Lichen Thalli

This protocol describes a standard method for obtaining a crude extract rich in this compound using a Soxhlet apparatus.

  • Preparation: Collect lichen material (e.g., 10-20 g of Usnea barbata) and clean it of any debris. Air-dry the thalli in a well-ventilated area away from direct sunlight. Once completely dry, grind the lichen into a fine powder using a blender or mortar and pestle.

  • Soxhlet Extraction: Place the powdered lichen into a cellulose thimble and insert it into a Soxhlet extractor.[9]

  • Solvent Addition: Fill the boiling flask with a suitable solvent such as diethyl ether or acetone.[5][10] The volume should be approximately 1.5 times the volume of the extractor body.

  • Extraction Process: Heat the solvent to a gentle boil. Allow the apparatus to cycle for 6-8 hours. The solvent will repeatedly wash over the lichen powder, extracting the secondary metabolites.

  • Concentration: After extraction, allow the apparatus to cool. Transfer the solvent containing the extract to a round-bottom flask and concentrate it using a rotary evaporator under reduced pressure until a gummy or solid crude extract is obtained.[11]

  • Storage: Store the crude extract in a sealed, light-protected vial at 4°C to prevent degradation.[9]

Protocol 2: Purification by Column Chromatography

This protocol is designed to separate this compound from other compounds in the crude extract.

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column, allowing the solvent to drain while gently tapping to ensure even packing. Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of the initial mobile phase solvent (e.g., hexane:ethyl acetate, 9:1 v/v). Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the powder to the top of the column.[9]

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the solvent system by increasing the proportion of ethyl acetate. For example, start with hexane:ethyl acetate (9:1), then move to (8:2), (7:3), and so on.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL each).

  • Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (Protocol 3) to identify those containing this compound.

  • Final Purification: Combine the pure fractions and evaporate the solvent. Recrystallize the resulting solid from a suitable solvent (e.g., methanol/water mixture) to obtain pure, crystalline this compound.

Structural Elucidation and Characterization

Confirmation of the identity and purity of the isolated compound is critical. Standard chromatographic and spectroscopic methods are employed for this purpose.

Chromatographic Analysis

Thin-Layer Chromatography (TLC) provides a rapid method for monitoring the purification process, while High-Performance Liquid Chromatography (HPLC) is used for final purity assessment and quantification.

Table 3: Chromatographic Data for this compound Analysis

Parameter Value Conditions / Notes Reference(s)
TLC Rf Value ~0.43 Mobile Phase: Toluene:Dioxane:Acetic Acid (180:45:5 v/v/v). Stationary Phase: Silica gel. [5]
HPLC Retention Time ~19.7 min Specific conditions vary; a C18 column with a gradient of acetonitrile and water (with formic acid) is common. [5]
HPLC Purity >95% Purity achieved after successful column chromatography and recrystallization. [1][5]

| UV λmax | 214, 276, 310 nm | Detected using a photodiode array (PDA) detector coupled with HPLC. |[2] |

Spectroscopic Analysis

Spectroscopic data provides definitive structural information. Key data from Nuclear Magnetic Resonance (NMR) and elemental analysis are summarized below.

Table 4: Key Spectroscopic Data for this compound (C₁₉H₂₀O₇)

Technique Key Signals / Data Interpretation Reference(s)
¹H-NMR δ 1.99, 2.00, 2.47, 2.56 (s) Four methyl (Ar-CH₃) groups [8]
δ 3.86 (s) One methoxy (-OCH₃) group [8]
δ 6.60, 6.69 (s) Two aromatic protons (Ar-H) [8]
δ 10.73 (s) Hydroxyl proton (-OH) [8]
¹³C-NMR δ 8.1, 9.1, 22.8, 23.8 Four methyl carbons [8]
δ 55.7 Methoxy carbon [8]
δ 105-165 Aromatic, ester, and carboxylic carbons [8]
Elemental Analysis Calculated: C 63.33%, H 5.59% Confirms molecular formula [8]

| | Experimental: C 62.48%, H 5.44% | Close agreement with theoretical values |[8] |

Biosynthesis and Biological Activity

Biosynthesis Pathway

This compound is synthesized via the polyketide pathway, which is common for phenolic compounds in lichens. The pathway involves the condensation of acetate and malonate units to form a polyketide chain, which then undergoes cyclization and aromatization to form orsellinic acid derivatives. Two such units are then joined by an ester linkage to form the final depside structure.[2]

G A Acetate/Malonate Units B Polyketide Synthase (PKS) A->B C Polyketide Intermediate B->C D Cyclization & Aromatization C->D E Orsellinic Acid Derivatives (x2) D->E F Esterification E->F G This compound (Depside) F->G

Caption: Simplified biosynthetic pathway of this compound.

Reported Biological Activities

This compound has demonstrated a range of significant biological effects, making it a molecule of interest for drug development.

G cluster_cancer Anticancer Effects cluster_antiparasitic Antiparasitic Effects cluster_other Other Activities center_node This compound A Induction of Apoptosis in Tumor Cells center_node->A B Cytotoxic Activity (e.g., A549 Lung Cancer) center_node->B C Antiproliferative Effects center_node->C D Molluscicidal Activity (Biomphalaria glabrata) center_node->D E Cercaricidal Activity (Schistosoma mansoni) center_node->E F Antimicrobial Activity (Staphylococcus aureus) center_node->F G Photosystem II Inhibition center_node->G A->B D->E

Caption: Overview of the biological activities of this compound.

Key activities include:

  • Anticancer Activity: It shows cytotoxic and pro-apoptotic activity against various cancer cell lines, with a particularly potent effect observed against the A549 human lung cancer cell line (IC₅₀ of 1.8 ± 0.7 µM).[1]

  • Molluscicidal and Schistosomicidal Activity: this compound is effective against Biomphalaria glabrata, the snail vector for schistosomiasis, and the cercarial stage of the Schistosoma mansoni parasite.[3][5] This suggests its potential for controlling this neglected tropical disease.[12] Notably, it shows low toxicity to non-target organisms and human cells at effective concentrations.[3][5]

  • Antimicrobial Activity: The compound exhibits bactericidal effects against pathogens like Staphylococcus aureus.[5]

  • Photosynthesis Inhibition: this compound can irreversibly bind to proteins in the photosystem II complex, thereby inhibiting photosynthesis.[2]

Conclusion

This compound stands out as a lichen-derived natural product with significant therapeutic potential. This guide outlines its history, prevalence, and physicochemical properties, while providing robust, detailed protocols for its isolation and characterization. The methodologies and data presented herein offer a foundational resource for researchers aiming to explore the full potential of this compound in pharmacology and medicine. Further studies into its specific mechanisms of action and preclinical development are warranted.

References

An In-depth Technical Guide to Barbatic Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbatic acid, a naturally occurring depside found predominantly in lichens of the genera Usnea and Cladonia, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a particular focus on its potential applications in drug development. Detailed experimental protocols for its isolation, purification, and characterization are provided, alongside an exploration of its mechanisms of action, including its influence on cellular signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is chemically known as 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid.[1] It belongs to the structural class of depsides, which are esters formed from two or more hydroxybenzoic acid units. The molecule consists of two substituted phenyl rings linked by an ester group.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid[1]
Chemical Formula C₁₉H₂₀O₇[1]
Molecular Weight 360.36 g/mol [1]
CAS Number 17636-16-7
PubChem CID 167666
ChEBI ID 144123
Canonical SMILES CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C=C(C=C2C)OC)O

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 187 °C (369 °F)[1]
Appearance White to off-white solid; can exist as small rhombic prisms, long needles, or delicate thin sheets.[1][2]
Solubility Soluble in methanol and DMSO.[3] Insoluble in water.
LogP 3.25740[4]
pKa Not available
Boiling Point 574.5 °C at 760 mmHg[4]
Density 1.328 g/cm³[4]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of promising biological activities, including anticancer, antiparasitic, and anti-inflammatory effects.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It is potently active against the A549 human lung cancer cell line and moderately active against HeLa (cervical cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer) cell lines.[3] Further research has indicated its antineoplastic activity against HEp-2 (larynx adenocarcinoma), NCI-H292 (squamous cell lung carcinoma), and KB (nasopharyngeal squamous cell carcinoma) cells.[5]

While the precise molecular mechanisms are still under investigation, some evidence suggests that the anticancer effects of lichen-derived compounds, including depsides similar to this compound, may involve the induction of apoptosis (programmed cell death) through the mitochondrial pathway.[6] This can involve the loss of mitochondrial membrane potential and the activation of caspases.[6] Some studies on analogues of this compound have suggested the involvement of signaling pathways such as WNT, STAT3, and NF-κB.[5]

anticancer_pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Enters Mitochondrial Pathway Mitochondrial Pathway Cancer Cell->Mitochondrial Pathway Activates Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis Induces

Caption: Putative anticancer mechanism of this compound.

Antiparasitic Activity

This compound has shown significant activity against the trematode Schistosoma mansoni, the parasite responsible for schistosomiasis.[3][7] It has been demonstrated to be effective against adult worms and cercariae at low concentrations, suggesting its potential as a schistosomicidal agent.[1][7] Importantly, this compound has shown no toxicity to human peripheral blood mononuclear cells at concentrations effective against the parasite.[7]

Anti-inflammatory Activity

While direct studies on the anti-inflammatory signaling pathways of this compound are limited, the general mechanisms of similar natural phenolic compounds often involve the modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8] These pathways are central to the production of pro-inflammatory cytokines.

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway MAPK Pathway MAPK Pathway Inflammatory Stimuli->MAPK Pathway This compound This compound This compound->NF-kB Pathway Inhibits This compound->MAPK Pathway Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Production MAPK Pathway->Pro-inflammatory Cytokines Production

Caption: Hypothesized anti-inflammatory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Lichens

isolation_workflow cluster_0 Extraction cluster_1 Purification Lichen Thalli Lichen Thalli Grinding Grinding Lichen Thalli->Grinding Solvent Extraction Solvent Extraction (e.g., Diethyl Ether) Grinding->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography (Silica Gel) Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis for Purity Check Fraction Collection->TLC Analysis Pure this compound Pure this compound TLC Analysis->Pure this compound

Caption: Workflow for isolating this compound from lichens.

Methodology:

  • Sample Preparation: Clean and air-dry the lichen thalli (e.g., Cladia aggregata). Grind the dried material into a fine powder.

  • Extraction: Perform successive extractions of the powdered lichen material with a suitable organic solvent, such as diethyl ether, using a Soxhlet apparatus.

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) Analysis

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent, such as methanol or DMSO, to prepare a stock solution. Prepare a series of standard solutions by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase is a mixture of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of around 254 nm is suitable for this compound.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Cytotoxicity Assay (MTT Assay)

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. This data can be used to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its demonstrated anticancer and antiparasitic properties warrant further investigation into its mechanisms of action and potential for therapeutic development. The experimental protocols provided in this guide offer a foundation for researchers to explore the properties and applications of this intriguing lichen metabolite. Future research should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

The Biosynthesis of Barbatic Acid in Usnea Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbatic acid, a prominent secondary metabolite found in lichens of the Usnea genus, is a depside with a range of interesting biological activities. As a polyphenolic compound, it is synthesized through the polyketide pathway, a common route for the production of a diverse array of natural products in fungi. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway, tailored for professionals in research and drug development. The guide details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key pathways and workflows.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the polyketide pathway, with acetyl-CoA and malonyl-CoA serving as the primary building blocks. The core of the pathway is catalyzed by a non-reducing polyketide synthase (NR-PKS).

Core Synthesis by Non-Reducing Polyketide Synthase (NR-PKS)

The initial steps in the formation of the two aromatic rings of this compound are carried out by an iterative Type I NR-PKS. These large, multidomain enzymes catalyze the sequential condensation of acetate units to form a polyketide chain, which is then cyclized and aromatized to produce orsellinic acid moieties. A key feature of the PKSs involved in depside biosynthesis is the presence of two acyl carrier protein (ACP) domains, which are essential for the synthesis of the two separate phenolic rings that will ultimately be linked.

Recent genomic and heterologous expression studies have identified a specific PKS gene, designated as pks1, that is directly implicated in the biosynthesis of a key precursor to this compound. When expressed in a heterologous host, the pks1 gene product was shown to synthesize 4-O-demethylthis compound. Furthermore, high expression levels of pks1 have been observed in lichen thalli that contain this compound, providing strong evidence for its central role in the pathway.

Tailoring Steps: The Role of Methyltransferases

Following the synthesis of the core depside structure, a series of "tailoring" reactions occur to produce the final this compound molecule. Based on the identification of 4-O-demethylthis compound as the product of the PKS enzyme, the subsequent and likely final step in the pathway is a methylation reaction.

This reaction is catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase. This enzyme transfers a methyl group to the 4-O-position of one of the phenolic rings of 4-O-demethylthis compound to yield this compound. While the specific methyltransferase responsible for this transformation in Usnea species has not yet been definitively characterized, its existence is inferred from the structure of the final product and its immediate precursor.

The proposed biosynthetic pathway is illustrated in the diagram below:

barbatic_acid_biosynthesis acetyl_coa Acetyl-CoA nr_pks Non-Reducing Polyketide Synthase (pks1) acetyl_coa->nr_pks malonyl_coa Malonyl-CoA malonyl_coa->nr_pks intermediate 4-O-Demethylthis compound nr_pks->intermediate Polyketide synthesis & cyclization barbatic_acid This compound intermediate->barbatic_acid Methylation methyltransferase Methyltransferase methyltransferase->barbatic_acid sah S-Adenosylhomocysteine methyltransferase->sah sam S-Adenosylmethionine sam->methyltransferase

Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically detailing enzyme kinetics or in vivo concentrations of intermediates in the this compound biosynthetic pathway. However, analytical methods have been developed to quantify the final product, this compound, in lichen extracts. The following table summarizes representative quantitative information found in the literature.

CompoundSpeciesMethodConcentration/ValueReference
This compoundUsnea longissimaUPLC-ESI-QTOF-MS/MSDetected as a major component[1]
This compoundUsnea speciesHPLCVariable, can be a major depsideNot specified

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that are central to this research.

Identification and Quantification of this compound and Precursors

Objective: To extract, identify, and quantify this compound and its potential precursors from Usnea species.

Protocol: High-Performance Liquid Chromatography (HPLC)

  • Extraction:

    • Grind air-dried lichen thalli (e.g., Usnea barbata) to a fine powder.

    • Extract the powder with acetone (10% w/v) at room temperature with constant stirring for 24 hours.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

    • Dissolve the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 30% to 100% methanol over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

    • Identification: Compare the retention time and UV spectrum of the peaks in the sample extract with those of an authentic standard of this compound.

    • Quantification: Create a calibration curve using a series of known concentrations of the this compound standard. Calculate the concentration in the sample based on the peak area.

Heterologous Expression of Polyketide Synthase Genes

Objective: To functionally characterize the PKS gene (pks1) responsible for the synthesis of the this compound precursor.

Protocol: Fungal Host System (e.g., Aspergillus oryzae)

  • Gene Amplification and Cloning:

    • Isolate genomic DNA from the mycobiont of a this compound-producing Usnea species.

    • Amplify the full-length pks1 gene using high-fidelity DNA polymerase and specific primers designed based on the known gene sequence.

    • Clone the amplified PCR product into a fungal expression vector under the control of a strong, inducible promoter (e.g., the amyB promoter).

  • Fungal Transformation:

    • Prepare protoplasts of the Aspergillus oryzae host strain.

    • Transform the protoplasts with the expression vector containing the pks1 gene using a polyethylene glycol (PEG)-mediated method.

    • Select for transformants on a suitable selective medium.

  • Expression and Metabolite Analysis:

    • Grow the positive transformants in a suitable liquid medium containing an inducer for the promoter (e.g., starch for the amyB promoter).

    • After a suitable incubation period (e.g., 5-7 days), extract the culture medium and mycelium with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract using HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product synthesized by the PKS enzyme (i.e., 4-O-demethylthis compound).

Experimental Workflow and Logical Relationships

The process of identifying and characterizing the genes and enzymes involved in the this compound biosynthetic pathway follows a logical workflow. This workflow integrates genomic, transcriptomic, and biochemical approaches.

experimental_workflow cluster_genomics Genomic & Transcriptomic Analysis cluster_functional Functional Characterization cluster_validation In Vivo Validation genome_sequencing Genome Sequencing of Usnea sp. bgc_prediction Biosynthetic Gene Cluster (BGC) Prediction genome_sequencing->bgc_prediction transcriptome_analysis Transcriptome Analysis (RNA-Seq) candidate_gene_id Candidate PKS & Tailoring Enzyme Identification transcriptome_analysis->candidate_gene_id bgc_prediction->candidate_gene_id heterologous_expression Heterologous Expression of Candidate Genes candidate_gene_id->heterologous_expression gene_knockout Gene Knockout/Silencing in Usnea (Future Work) candidate_gene_id->gene_knockout product_identification Metabolite Analysis (LC-MS) heterologous_expression->product_identification enzyme_assays In Vitro Enzyme Assays product_identification->enzyme_assays kinetic_characterization Enzyme Kinetic Studies enzyme_assays->kinetic_characterization metabolite_profiling Metabolite Profiling of Mutants gene_knockout->metabolite_profiling

Workflow for elucidating the this compound biosynthesis pathway.

Conclusion

The biosynthesis of this compound in Usnea species is a fascinating example of fungal polyketide metabolism. While significant progress has been made in identifying the core polyketide synthase and the immediate precursor to this compound, further research is needed to fully characterize the tailoring enzymes, particularly the final methyltransferase, and to understand the regulatory mechanisms governing the pathway. The methodologies and information presented in this guide provide a solid foundation for researchers to build upon, ultimately enabling a complete understanding and potential biotechnological application of this important natural product pathway.

References

A Technical Guide to Barbatic Acid: A Prominent Secondary Metabolite in Cladonia Lichens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichens, symbiotic organisms arising from a partnership between a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont), are prolific producers of unique secondary metabolites. These compounds, often crystalline and deposited on the fungal hyphae, are not essential for the lichen's primary metabolism but play crucial roles in survival, including defense against herbivores, antimicrobial activity, and protection from UV radiation. The concentration of these metabolites can be substantial, ranging from 0.1% to over 30% of the thallus dry weight[1]. The genus Cladonia is particularly rich in chemical diversity, and one of the key β-orcinol depsides found within this genus is barbatic acid.

This compound (C₁₉H₂₀O₇) is a polyketide-derived compound that has garnered significant interest for its diverse and potent biological activities. This guide provides a comprehensive technical overview of this compound, focusing on its biosynthesis, quantitative distribution in Cladonia species, detailed experimental protocols for its study, and its potential applications in drug development.

Biosynthesis of this compound

The biosynthesis of depsides like this compound is a complex process originating from the acetyl-polymalonyl pathway[1]. The core of this process is driven by large, multifunctional enzymes known as non-reducing polyketide synthases (NR-PKSs).

Recent genomic and functional analyses have begun to unravel the specific genetic architecture behind depside production. Studies have identified polyketide synthase gene clusters (BGCs) responsible for synthesizing the aromatic precursors of these molecules[2][3]. For instance, research has shown that the PKS gene pks1 is closely related to pks23, which is responsible for atranoric acid biosynthesis[2][3]. Heterologous expression of pks1 has been shown to produce 4-O-demethylthis compound, a direct precursor to this compound[2][3][4].

The general pathway involves:

  • Polyketide Chain Formation: An NR-PKS enzyme catalyzes the successive condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization to form a phenolic carboxylic acid unit (a monocyclic aromatic polyketide).

  • Esterification (Depside Bond Formation): Two of these phenolic units are linked via an ester bond. This crucial step can be catalyzed by specific domains within the PKS, such as the thioesterase (TE) domain, or by separate tailoring enzymes[5].

  • Tailoring Reactions: After the basic depside structure is formed, various "tailoring" enzymes, such as methyltransferases and oxidoreductases, perform final modifications (e.g., O-methylation) to produce the final this compound molecule.

Barbatic_Acid_Biosynthesis Figure 1: Simplified biosynthetic pathway of this compound. AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Non-Reducing Polyketide Synthase (PKS1) AcetylCoA->PKS Condensation & Cyclization Precursor 4-O-demethylthis compound (Phenolic Precursor) PKS->Precursor Release Tailoring Tailoring Enzymes (e.g., Methyltransferase) Precursor->Tailoring Modification BarbaticAcid This compound Tailoring->BarbaticAcid

Figure 1: Simplified biosynthetic pathway of this compound.

Distribution and Quantification in Cladonia

Cladonia Species Metabolite(s) Identified Quantitative Data (% Dry Weight) Notes Reference
Cladonia aggregataThis compound>90% of ether extractUsed for biological activity studies.[8]
Cladonia salzmanniiThis compound1.3g from 22g thallus (~5.9%)Purified from the ether extract.[9]
Cladonia spp. (Kilimanjaro)This compoundNot quantifiedIdentified as one of the 5 most common metabolites.[6]
Cladonia uncialisUsnic Acid0.4 - 3.8%For comparison of typical metabolite concentrations.[10]

Table 1: Reported Occurrences and Concentrations of this compound and a Related Metabolite in Cladonia Species.

Experimental Protocols

The extraction, isolation, and analysis of this compound follow standard natural product chemistry workflows. The following protocols are generalized from common methodologies reported in the literature[8][9][11].

Experimental_Workflow Start Lichen Collection (e.g., Cladonia species) Prep Sample Preparation (Clean, Air-dry, Grind) Start->Prep Extract Solvent Extraction (Soxhlet with Diethyl Ether) Prep->Extract Concentrate Concentration (Rotary Evaporation) Extract->Concentrate Crude Crude Extract Concentrate->Crude Purify Purification (Silica Gel Column Chromatography) Crude->Purify Fractions Collect & Pool Fractions (Monitor by TLC) Purify->Fractions Pure Pure this compound Fractions->Pure Analyze Analysis & Characterization (HPLC, NMR, MS) Pure->Analyze

Figure 2: General experimental workflow for this compound isolation.
Protocol 1: Soxhlet Extraction

This method is suitable for exhaustive extraction of metabolites from dried lichen material.

  • Preparation: Clean lichen thalli of any substrate and debris. Air-dry the material completely and grind it into a fine powder.

  • Loading: Place approximately 10-20 g of the powdered lichen into a cellulose extraction thimble[11].

  • Apparatus Setup: Insert the thimble into a Soxhlet extractor fitted with a condenser and a round-bottom flask containing the extraction solvent. Diethyl ether is highly effective for this compound[8][9].

  • Extraction: Heat the solvent to a gentle boil. Allow the extraction to proceed for 12-24 hours, ensuring continuous cycling of the solvent.

  • Concentration: After extraction, allow the apparatus to cool. Remove the solvent from the extract using a rotary evaporator under reduced pressure to yield the crude extract.

  • Storage: Store the crude extract in a sealed, light-protected vial at 4°C to prevent degradation[11].

Protocol 2: Isolation by Column Chromatography

This protocol is used to purify this compound from the crude extract.

  • Column Packing: Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like n-hexane. Carefully pour the slurry into a glass column, allowing the solvent to drain while gently tapping to ensure even packing without air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., chloroform or a mixture of hexane/ethyl acetate). Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully layer the powder on top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

  • Fraction Collection: Collect eluting solvent in fractions (e.g., 10-20 mL per tube).

  • Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) with a suitable solvent system and visualization method (e.g., UV light and/or a vanillin-sulfuric acid stain) to identify fractions containing this compound.

  • Pooling and Evaporation: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Protocol 3: Analysis by HPLC

High-Performance Liquid Chromatography is a standard method for assessing the purity and quantifying this compound.

  • System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used[12].

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (Solvent B) and water (Solvent A). Both solvents are typically acidified with 0.1% formic acid or phosphoric acid to improve peak shape by suppressing ionization[10][11].

  • Flow Rate: A typical flow rate is 0.8 - 1.0 mL/min[12].

  • Detection: Monitor the elution at a wavelength where the compound has maximum absorbance (typically determined by a UV scan, e.g., ~254 nm or ~280 nm for phenolic compounds).

  • Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve. Filter all samples through a 0.45 µm syringe filter before injection.

  • Quantification: Inject the standards to generate a calibration curve (peak area vs. concentration). Inject the unknown sample and determine its concentration by interpolating its peak area on the calibration curve.

Biological Activities and Drug Development Potential

This compound has demonstrated a range of significant biological activities, making it a compound of interest for pharmaceutical research. Its activities are diverse, with particularly strong evidence in the field of parasitology.

  • Schistosomicidal Activity: this compound shows potent activity against Schistosoma mansoni, a parasitic flatworm responsible for schistosomiasis. Studies have shown it causes worm death at concentrations of 50-200 µM within 24 hours, with an IC₅₀ of 99.43 µM[9][13]. It induces extensive damage to the worm's tegument at concentrations as low as 25 µM[9][13].

  • Molluscicidal and Cercaricidal Activity: The compound is also effective against the snail vector of schistosomiasis, Biomphalaria glabrata, and exhibits cercaricidal activity against the parasite's larval stage at concentrations as low as 1 µg/mL[8].

  • Favorable Cytotoxicity Profile: Crucially for drug development, this compound has been shown to be non-toxic to human peripheral blood mononuclear cells at concentrations effective against S. mansoni, suggesting a favorable therapeutic window[9][13].

  • Other Reported Activities: Various studies have also reported anticancer, diuretic, antimicrobial, and anti-inflammatory properties for this compound and its derivatives, expanding its potential therapeutic applications[9].

Biological_Activities BA This compound Schisto Schistosomicidal Activity (vs. S. mansoni) BA->Schisto Mollus Molluscicidal Activity (vs. B. glabrata) BA->Mollus Cyto Low Cytotoxicity (Human Cells) BA->Cyto AntiC Anticancer BA->AntiC Diuretic Diuretic BA->Diuretic Antimicrob Antimicrobial BA->Antimicrob DrugDev Drug Development Potential (e.g., Anti-parasitic Agent) Schisto->DrugDev Cyto->DrugDev

Figure 3: Biological activities and therapeutic potential of this compound.

Conclusion and Future Directions

This compound stands out as a highly promising secondary metabolite from Cladonia lichens. Its well-defined biosynthetic origins, significant biological activities—particularly its potent and selective anti-schistosomal effects—and established protocols for its isolation and analysis make it an attractive lead compound for drug development. Future research should focus on elucidating the precise molecular mechanisms of its antiparasitic action, conducting further preclinical evaluation, and exploring the synthesis of derivatives to optimize its potency and pharmacokinetic properties. The continued exploration of the Cladonia genus is likely to yield further insights into this and other valuable natural products.

References

A Comprehensive Technical Guide to the Biological Activities of Barbatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barbatic acid, a naturally occurring depside found predominantly in lichens of the genera Usnea and Cladonia, has emerged as a compound of significant interest in the scientific community. Possessing a range of biological activities, including anticancer, antimicrobial, antioxidant, and schistosomicidal properties, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current scientific understanding of this compound's biological functions, presenting quantitative data, detailed experimental methodologies, and visual representations of its purported mechanisms of action to support further research and drug discovery efforts.

Physicochemical Properties

This compound (2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid) is a depside with the chemical formula C₁₉H₂₀O₇ and a molecular weight of 360.36 g/mol . It is biosynthesized from two orsellinate derivative units.

PropertyValue
Molecular Formula C₁₉H₂₀O₇
Molecular Weight 360.36 g/mol
Melting Point 187 °C
Appearance Colorless crystals

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its pro-apoptotic and antiproliferative activities are key attributes of its anticancer potential.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values of this compound against different human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)Reference
HEp-2Laryngeal Carcinoma6.2517.35[1]
KBNasopharyngeal Carcinoma12.033.30[1]
NCI-H292Lung Mucoepidermoid Carcinoma19.0652.89[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., HEp-2, KB, NCI-H292)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_cells Treat cells with this compound dilutions incubate_24h_1->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 value read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Putative Signaling Pathways in Anticancer Activity

While the precise molecular mechanisms underlying this compound's anticancer effects are not fully elucidated, the induction of apoptosis is a key proposed mechanism. Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.

Proposed Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation (Executioner Caspase) caspase8->caspase3 bax Bax (Pro-apoptotic) mitochondrion Mitochondrion bax->mitochondrion promotes bcl2 Bcl-2 (Anti-apoptotic) bcl2->mitochondrion inhibits cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 barbatic_acid This compound barbatic_acid->bax Induces? barbatic_acid->bcl2 Inhibits? apoptosis Apoptosis caspase3->apoptosis

References

Unveiling the Pharmacological Potential of Barbatic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Barbatic acid, a naturally occurring depside found predominantly in lichens of the genera Usnea and Cladonia, is emerging as a compound of significant interest in the scientific community.[1] Historically isolated in 1880, recent investigations have begun to shed light on its diverse pharmacological effects, revealing a promising future in various therapeutic areas. This technical guide provides an in-depth overview of the known pharmacological activities of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Pharmacological Activities

This compound has demonstrated a range of biological activities, including antiparasitic, anticancer, and cytotoxic effects. The following sections delve into the specifics of these activities, presenting key quantitative data for comparative analysis.

Antiparasitic and Molluscicidal Effects

A significant body of research has focused on the efficacy of this compound against the human parasite Schistosoma mansoni and its intermediate host, the snail Biomphalaria glabrata. These studies highlight its potential for the control and eradication of schistosomiasis, a major global health concern.[1][2]

Table 1: Antiparasitic and Molluscicidal Activity of this compound

Target OrganismEffectConcentration/DosageResultReference
Schistosoma mansoni (adult worms)Schistosomicidal50-200 μMLethality observed after 24 hours[3][4]
99.43 μMIC50 for cell viability[3][4]
25 μMExtensive damage to the worm's tegument[3][4]
Schistosoma mansoni (cercariae)Cercaricidal1 µg/mL100% lethality after 60 minutes of exposure[2]
0.45 µg/mLLC50 after 120 minutes of exposure[2]
Schistosoma mansoni (schistosomulae)Schistosomicidal200 μM100% lethality after 24 hours[5]
100 μM89.5% lethality after 24 hours[5]
50 μM52% lethality after 24 hours[5]
25 μM28.5% lethality after 24 hours[5]
Schistosoma mansoni (juvenile worms)Schistosomicidal200 μM100% lethality[5]
100 μM31.7% lethality[5]
Biomphalaria glabrata (adult mollusks)Molluscicidal25 µg/mL100% lethality[2]
11.9 µg/mLLC50[2]
Anticancer and Cytotoxic Effects

This compound has exhibited cytotoxic and genotoxic activity against several tumor cell lines, indicating its potential as an antineoplastic agent.[1][6] In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cells.

Table 2: Anticancer and Cytotoxic Activity of this compound

Cell LineCancer TypeMetricValueReference
A549Human Lung CancerIC501.8 ± 0.7 µM[7]
HEp-2Larynx AdenocarcinomaIC5019.06 µg/mL[6]
NCI-H292Squamous Cell Lung CarcinomaIC5012.0 µg/mL[6]
KBNasopharyngeal Squamous Cell CarcinomaIC506.25 µg/mL[6][8]
Sarcoma-180Sarcoma (in vivo)Tumor Inhibition46.3%[6]
Vero CellsKidney epithelial cells (non-cancerous)CC5012.10 ± 0.38 µM[3]
Mouse 3T3 fibroblastsFibroblast cellsIC5060.2 µM[9]

Importantly, studies have also shown that this compound is non-toxic to human peripheral blood mononuclear cells at concentrations effective against S. mansoni, suggesting a degree of selectivity.[1][3][4]

Experimental Protocols

The following sections outline the general methodologies employed in the key experiments cited. These protocols are synthesized from the available literature and provide a framework for understanding how the pharmacological effects of this compound were assessed.

In Vitro Schistosomicidal and Molluscicidal Assays
  • Organism Culture: Biomphalaria glabrata snails and Schistosoma mansoni cercariae, schistosomulae, juvenile, and adult worms are maintained under standard laboratory conditions.

  • Preparation of this compound: this compound is typically extracted from lichens such as Cladia aggregata using solvents like diethyl ether and purified using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[2] The purity and structure are confirmed by spectroscopic methods (NMR, IR).[2]

  • Exposure and Observation:

    • Molluscicidal Assay: Adult snails are exposed to varying concentrations of this compound in aqueous solution. Mortality is recorded at specified time points (e.g., 24 hours). The LC50 value is then calculated.[2]

    • Cercaricidal Assay: Freshly shed cercariae are exposed to different concentrations of this compound. Lethality is observed under a microscope, and the LC50 is determined.[2]

    • Schistosomicidal Assay (Adult, Juvenile, Schistosomulae): Worms are cultured in appropriate media (e.g., RPMI-1640) and exposed to various concentrations of this compound. Motility and mortality are assessed visually at different time intervals (e.g., 3, 24 hours).[3][4][5]

  • Cell Viability Assay (for S. mansoni): The viability of worms after exposure to this compound is quantified using methods like the MTT assay, which measures metabolic activity. The IC50 is then calculated.[4]

  • Ultrastructural Analysis: Changes in the tegument and internal structures of the worms following treatment are examined using scanning electron microscopy (SEM).[3][4]

In Vitro Anticancer and Cytotoxicity Assays
  • Cell Culture: Human cancer cell lines (e.g., A549, HEp-2, NCI-H292, KB) and non-cancerous cell lines (e.g., Vero, 3T3 fibroblasts, human peripheral blood mononuclear cells) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).[4][6][9]

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of purified this compound.

  • Cytotoxicity Assessment: After a specified incubation period (e.g., 48 hours), cell viability is determined using standard assays such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • Neutral Red Assay: Assesses lysosomal integrity.[9]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is calculated from the dose-response curves.

Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, some key pathways and targets have been identified.

This compound is known to inhibit photosynthesis by irreversibly binding to proteins in the photosystem II complex.[1] In the context of its potential diuretic activity, derivatives of this compound have been studied for their interaction with WNK1 kinase.[10] Furthermore, related barbituric acid derivatives have been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival.[11]

Below are visual representations of a general experimental workflow for assessing bioactivity and the putative signaling pathways that may be modulated by this compound and its derivatives.

experimental_workflow cluster_extraction Extraction and Purification cluster_bioassays Biological Assays cluster_analysis Data Analysis and Elucidation Lichen Lichen Biomass (e.g., Cladia aggregata) SolventExtraction Solvent Extraction (e.g., Diethyl Ether) Lichen->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Purification Purification (TLC, HPLC) CrudeExtract->Purification PureBarbaticAcid Pure this compound Purification->PureBarbaticAcid InVitro In Vitro Assays (Antiparasitic, Anticancer) PureBarbaticAcid->InVitro Test Compound InVivo In Vivo Assays (e.g., Sarcoma-180 model) PureBarbaticAcid->InVivo Test Compound QuantitativeData Quantitative Data (IC50, LC50) InVitro->QuantitativeData InVivo->QuantitativeData Mechanism Mechanism of Action Studies QuantitativeData->Mechanism

General experimental workflow for this compound research.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc BarbaticAcid This compound Derivative (Putative Target) BarbaticAcid->IKK Inhibition DNA DNA NFkB_nuc->DNA GeneTranscription Gene Transcription (Inflammation, Cell Survival) DNA->GeneTranscription

Putative inhibition of the NF-κB pathway by this compound derivatives.

wnk1_pathway cluster_cell Renal Tubular Cell WNK1 WNK1 Kinase SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 Phosphorylates NCC NCC (Na-Cl Cotransporter) SPAK_OSR1->NCC Phosphorylates & Activates IonReabsorption Increased Na+ and Cl- Reabsorption NCC->IonReabsorption BarbaticAcidDerivative This compound Derivative BarbaticAcidDerivative->WNK1 Inhibition (Putative)

Hypothesized interaction of this compound derivatives with the WNK1 kinase pathway.

Conclusion and Future Directions

This compound has demonstrated significant pharmacological potential, particularly in the fields of parasitology and oncology. Its potent activity against Schistosoma mansoni and various cancer cell lines, coupled with a favorable preliminary safety profile, makes it a compelling candidate for further drug development.

Future research should focus on elucidating the precise molecular mechanisms underlying its biological activities. A deeper understanding of its targets and signaling pathways will be crucial for optimizing its therapeutic efficacy and minimizing potential off-target effects. In vivo studies in relevant animal models are also warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The synthesis of derivatives may also lead to compounds with enhanced potency and selectivity, further expanding the therapeutic applications of this promising natural product.

References

Preliminary Screening of Barbatic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of barbatic acid, a depside commonly found in lichens.[1] It summarizes key bioactivities, presents quantitative data from various studies, and offers detailed protocols for foundational in vitro assays. This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound.

Overview of this compound Bioactivities

This compound (IUPAC name: 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid) is a secondary metabolite produced by several lichen species, notably within the Usnea and Cladia genera.[1] Preliminary research has demonstrated its potential across several therapeutic areas, including oncology, infectious diseases, and parasitology. The primary reported bioactivities include antineoplastic, antimicrobial, and antioxidant effects.[1]

Below is a general workflow for the initial screening of a natural product like this compound.

G cluster_0 Phase 1: Extraction & Isolation cluster_1 Phase 2: Preliminary Bioactivity Screening (In Vitro) cluster_2 Phase 3: Data Analysis & Follow-up A Lichen Collection (e.g., Cladia aggregata) B Solvent Extraction (e.g., Diethyl Ether) A->B C Isolation & Purification (Chromatography) B->C D Structural Characterization (NMR, HPLC, MS) C->D E Anticancer Assay (MTT Assay) D->E F Antimicrobial Assay (Broth Microdilution) D->F G Antioxidant Assay (DPPH Assay) D->G H Other Screenings (e.g., Anthelmintic) D->H I Determine IC50 / MIC E->I F->I G->I H->I J Mechanism of Action Studies (e.g., Apoptosis Pathway) I->J K In Vivo Studies J->K

Fig. 1: General workflow for natural product bioactivity screening.

Anticancer and Cytotoxic Activity

This compound has demonstrated significant cytotoxic and antineoplastic activity against various cancer cell lines in vitro and in vivo, combined with low toxicity in some models.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against several human cancer cell lines.

Cell LineCancer TypeIC50 ValueReference
HEp-2Larynx Adenocarcinoma6.25 µg/mL[2]
KBNasopharyngeal Squamous Cell Carcinoma12.0 µg/mL[2]
NCI-H292Squamous Cell Lung Carcinoma19.06 µg/mL[2]
Potential Mechanism of Action: Induction of Apoptosis

While the precise molecular mechanism of this compound's anticancer activity is not fully elucidated, its pro-apoptotic effects have been noted.[1] A common pathway for anticancer compounds is the induction of the intrinsic (mitochondrial) apoptosis pathway. This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases that execute cell death.

G BA This compound Bax Bax Activation BA->Bax Bcl2 Bcl-2 Inhibition BA->Bcl2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Disrupted Membrane Potential Bax->Mito Bcl2->Mito Apoptosome Apoptosome Formation CytC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: Potential intrinsic apoptosis pathway for this compound.

Antimicrobial Activity

This compound has shown notable activity against various pathogenic microorganisms, including bacteria and mycobacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of this compound against tested microorganisms.

MicroorganismTypeMIC Value (µg/mL)Reference
Mycobacterium tuberculosis H37RvAcid-fast Bacteria31.25[3]

Antioxidant Activity

Some studies have indicated that this compound possesses antioxidant properties, which are common for phenolic compounds derived from lichens.[1] This activity is often evaluated by measuring the compound's ability to scavenge free radicals.

Other Bioactivities

Beyond the core areas, this compound has been investigated for its potent anthelmintic properties, particularly against the parasite Schistosoma mansoni, the causative agent of schistosomiasis.

Quantitative Data: Anthelmintic and Molluscicidal Activity
ActivityTarget OrganismEffective ConcentrationNotesReference
Schistosomicidal (Cell Viability)S. mansoni adult wormsIC50 = 99.43 µMIn vitro assay
Schistosomicidal (Lethality)S. mansoni adult worms50-200 µM100% lethality after 24h
CercaricidalS. mansoni cercariae1 µg/mL100% elimination after 60 min
MolluscicidalBiomphalaria glabrata20-25 µg/mL100% lethality

Experimental Protocols

Detailed methodologies for the preliminary in vitro screening of this compound are provided below.

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

G A 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Add this compound (Various concentrations) B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent (e.g., 10µL of 5 mg/mL solution) D->E F 6. Incubate (4h, 37°C) E->F G 7. Solubilize Formazan (Add 100µL DMSO or SDS-HCl) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Fig. 3: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Plot a dose-response curve to determine the IC50 value.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

G A 1. Prepare Solutions - this compound (serial dilutions) - DPPH (e.g., 0.1 mM in ethanol) - Standard (e.g., Ascorbic Acid) B 2. Mix Reagents (e.g., 1mL sample + 3mL DPPH) A->B C 3. Incubate (30 min, room temp, in dark) B->C D 4. Measure Absorbance (517 nm) C->D E 5. Calculate Scavenging % [(A_control - A_sample) / A_control] * 100 D->E

Fig. 4: Workflow for the DPPH antioxidant assay.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol or methanol. Prepare various concentrations of this compound in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Reaction Mixture: In a test tube or 96-well plate, add a specific volume of the this compound solution (e.g., 1 mL) to a defined volume of the DPPH solution (e.g., 3 mL). The control contains only the solvent and the DPPH solution.

  • Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like 20% DMSO.[3]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted inoculum to each well containing 100 µL of the serially diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of this compound in which there is no visible turbidity (growth) after incubation. Growth can also be assessed by adding a viability indicator like resazurin.

References

An In-depth Technical Guide to the Spectroscopic Data of Barbatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Barbatic acid, a naturally occurring depside found in various lichens. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in natural product chemistry, drug discovery, and development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, along with experimental protocols and a visualization of a relevant biological pathway.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.02s1HAr-OH
10.38s1HAr-OH
6.41s1HAr-H
6.38s1HAr-H
3.84s3H-OCH₃
2.64s3HAr-CH₃
2.50s3HAr-CH₃
2.09s3HAr-CH₃
2.07s3HAr-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
172.5C=O (ester)
169.9C=O (acid)
163.5Ar-C-OH
158.4Ar-C-OH
152.0Ar-C-O
141.2Ar-C
139.6Ar-C
116.5Ar-C
115.8Ar-CH
111.7Ar-C
107.5Ar-CH
106.9Ar-C
56.1-OCH₃
24.3Ar-CH₃
23.5Ar-CH₃
9.5Ar-CH₃
9.2Ar-CH₃

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400O-H stretch (phenolic)
~3000-2850C-H stretch (aromatic and aliphatic)
~1720C=O stretch (ester)
~1680C=O stretch (carboxylic acid)
~1620, 1580, 1450C=C stretch (aromatic)
~1250C-O stretch (ester and ether)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
360[M]⁺ (Molecular Ion)
196Fragment corresponding to the 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid moiety
164Fragment corresponding to the 2,4-dihydroxy-3,6-dimethylbenzoic acid moiety

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard procedures for natural products isolated from lichens.

  • Extraction: The lichen material (e.g., Cladonia aggregata) is dried and ground to a fine powder. The powder is then subjected to Soxhlet extraction with a suitable solvent, such as diethyl ether or acetone, for several hours.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Purification: The crude extract is purified by column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the pure compound are combined and the solvent is evaporated.

  • Crystallization: The purified this compound can be further purified by recrystallization from a suitable solvent system, such as methanol/water or acetone/hexane, to obtain pure crystals.

  • Sample Preparation: A small amount (typically 5-10 mg) of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using the spectrometer's software. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

  • Sample Preparation: A small amount of the dried, purified this compound is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr pellet holder is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled with a chromatographic system like liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak. The fragmentation pattern is studied to deduce structural information about the molecule.

Biological Activity and Signaling Pathway Visualization

Barbituric acid derivatives have been shown to exhibit a range of biological activities, including the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

The diagram below illustrates the canonical NF-κB signaling pathway and indicates the potential point of inhibition by barbituric acid derivatives.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Barb_Acid Barbituric Acid Derivatives Barb_Acid->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Promotes

Inhibition of the NF-κB signaling pathway.

Mechanism of Inhibition: Barbituric acid derivatives can inhibit the NF-κB signaling pathway by targeting key components of the cascade. As depicted in the diagram, one potential mechanism is the inhibition of the IκB kinase (IKK) complex. By inhibiting the IKK complex, the phosphorylation of IκB is prevented. This leads to the stabilization of the IκB/NF-κB complex in the cytoplasm, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory and survival genes.[1] This inhibitory action highlights the potential of this compound and its derivatives as therapeutic agents for diseases driven by NF-κB dysregulation.

References

Barbatic acid molecular formula and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of barbatic acid, a naturally occurring depside found in various lichens.[1][2] It is intended for researchers, scientists, and professionals in drug development, and details its chemical properties, synthesis, biological activities, and associated experimental protocols.

Physicochemical Properties of this compound

This compound is an organic compound biosynthesized from two orsellinate derivative units.[1] Its IUPAC name is 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid.[1] In its purified form, it can appear as small rhombic prisms, long needles, or delicate thin sheets.[1]

PropertyValueSource
Molecular Formula C₁₉H₂₀O₇[1][3][4][5]
Molecular Weight 360.36 g/mol [1][3][5]
Melting Point 187 °C (369 °F)[1]
CAS Number 17636-16-7[1][3][4]
Solubility Soluble in methanol and DMSO[4]
UV-Vis λmax 214, 276, 310 nm[1]

Synthesis and Extraction

Total Synthesis:

A total synthesis of this compound has been achieved in eight steps with an overall yield of 22.3%, starting from commercially available methyl atratate.[6][7][8] This method allows for the production of multi-gram quantities of high-purity this compound, which is crucial for further analytical and toxicological studies.[6][7][8]

Experimental Protocol: Total Synthesis of this compound [7]

  • Step 1 & 2: Synthesis of Intermediate 4: Methyl atratate is selectively methylated using dimethyl sulfate in the presence of K₂CO₃ in acetone to produce methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate (yield: 97%). This is followed by hydrolysis in an ethanol/water mixture to yield 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid.[7]

  • Step 3 & 4: Synthesis of Intermediate 6: The phenolic hydroxyl group of methyl atratate is protected with a benzyl group, affording compound 5 (yield: 96%).[7] Subsequent hydrolysis of the ester produces 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoic acid (yield: 89%).[7]

  • Step 5 & 6: Synthesis of Intermediate 8: Intermediate 6 undergoes deprotection using 10% Pd/C in a hydrogen atmosphere to yield intermediate 7.[7] To prevent polymerization, the carboxyl group of intermediate 7 is then protected with benzyl bromide in the presence of KHCO₃ in DMF to obtain compound 8.[7]

  • Step 7 & 8: Final Synthesis: this compound is formed through an esterification reaction between intermediates 4 and 8 (yield: 88%).[7] The final step involves the removal of the benzyl group via palladium-catalyzed hydrogenation in ethyl acetate.[7]

G cluster_0 Pathway A cluster_1 Pathway B Methyl Atratate_A Methyl Atratate Methylation Methylation (Dimethyl Sulfate, K2CO3) Methyl Atratate_A->Methylation Hydrolysis_A Hydrolysis Methylation->Hydrolysis_A Intermediate_4 Intermediate 4 (2-hydroxy-4-methoxy-3,6- dimethylbenzoic acid) Hydrolysis_A->Intermediate_4 Esterification Esterification Intermediate_4->Esterification Methyl Atratate_B Methyl Atratate Protection_B Protection (Benzyl group) Methyl Atratate_B->Protection_B Hydrolysis_B Hydrolysis Protection_B->Hydrolysis_B Deprotection Deprotection (Pd/C, H2) Hydrolysis_B->Deprotection Protection_C Protection (BnBr, KHCO3) Deprotection->Protection_C Intermediate_8 Intermediate 8 Protection_C->Intermediate_8 Intermediate_8->Esterification Final_Deprotection Final Deprotection (Pd/C, H2) Esterification->Final_Deprotection Barbatic_Acid This compound Final_Deprotection->Barbatic_Acid

Total synthesis workflow of this compound.

Extraction from Lichens:

This compound can be isolated from various lichen species, such as Cladia aggregata.[9] The typical protocol involves successive extractions with diethyl ether, followed by purification and analysis using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), proton nuclear magnetic resonance (¹H-NMR), and infrared (IR) spectroscopy.[9]

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities, including antineoplastic, pro-apoptotic, antioxidant, antimicrobial, and schistosomicidal effects.[1]

ActivityModel/Cell LineEffective Concentration / IC₅₀Source
Anticancer A549 (human lung cancer)1.8 ± 0.7 µM[4]
Schistosomicidal Schistosoma mansoni adult worms99.43 µM[10][11]
Molluscicidal Biomphalaria glabrata11.9 µg/mL[9]
Cercaricidal Schistosoma mansoni cercariae1 µg/mL (after 60 min)[9]

Experimental Protocol: Molluscicidal Activity Assay [9]

  • Preparation: Groups of five sexually mature Biomphalaria glabrata mollusks are placed in 500 mL aquariums.

  • Treatment: The mollusks are treated with this compound (dissolved in 0.5% ethanol) at concentrations ranging from 1 to 100 µg/mL for 24 hours.

  • Controls: Two negative controls (filtered water, and 0.5% ethanol in water) and one positive control (1 µg/mL niclosamide) are used.

  • Analysis: Mortality is assessed after the 24-hour exposure period to determine the molluscicidal activity and calculate the LC₅₀ value.[9]

Experimental Protocol: Cytotoxicity Assay against Human Cells [10][11]

  • Cell Culture: Human peripheral blood mononuclear cells are used to assess the cytotoxicity of this compound.

  • Treatment: The cells are exposed to various concentrations of this compound.

  • Analysis: A cell viability assay is performed to determine the impact of this compound on the cells.[10][11] Studies have shown no significant cytotoxicity to these cells at concentrations effective against S. mansoni.[10][11]

Signaling Pathway Involvement

While research on the specific signaling pathways of this compound is ongoing, studies on related barbituric acid derivatives provide insights into potential mechanisms of action. For instance, a barbituric acid derivative has been shown to inhibit liver fibrosis by blocking the NF-κB signaling pathway in hepatic stellate cells.[12] This inhibition occurs in response to both TGF-β1 and LPS induction.[12] this compound has also been found to inhibit photosynthesis by irreversibly binding to proteins in the photosystem II complex.[1]

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TGFB1 TGF-β1 IKK IKK Complex TGFB1->IKK activates MyD88 MyD88 TLR4->MyD88 activates MyD88->IKK activates p65_IkB p65-IκB (Inactive) IKK->p65_IkB phosphorylates IκB p65 p65 p65_n p65 (Active) p65->p65_n translocates IkB IκB p65_IkB->p65 releases p65_IkB->IkB degrades Transcription Pro-inflammatory Gene Transcription p65_n->Transcription Barbaturic_Acid_Derivative Barbituric Acid Derivative Barbaturic_Acid_Derivative->IKK inhibits

Inhibition of the NF-κB pathway by a barbituric acid derivative.

References

Unveiling the Crystalline Architecture of Barbatic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of barbatic acid, a naturally occurring depside found in various lichens. The information presented is curated for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the molecule's three-dimensional conformation and the experimental procedures used for its characterization.

Core Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction analysis and was first reported in 2019. The compound crystallizes in the triclinic space group P1.[1] This arrangement reveals key structural features, including the relative orientation of its two highly substituted phenyl rings, which are linked by an ester group and inclined towards each other.[1] The structure is further stabilized by the presence of two strong intramolecular hydrogen bonds.[1]

Below is a summary of the key crystallographic parameters for this compound.

Parameter Value
Crystal System Triclinic
Space Group P1
Unit Cell Dimensions
aData not available in publicly accessible sources
bData not available in publicly accessible sources
cData not available in publicly accessible sources
αData not available in publicly accessible sources
βData not available in publicly accessible sources
γData not available in publicly accessible sources
Volume Data not available in publicly accessible sources
Z Data not available in publicly accessible sources
Density (calculated) Data not available in publicly accessible sources
Radiation Data not available in publicly accessible sources
Temperature Data not available in publicly accessible sources
CCDC Number 1912435

Note: Detailed quantitative data for unit cell dimensions, bond lengths, and bond angles were not available in the publicly accessible search results. Access to the full research publication or the Cambridge Crystallographic Data Centre (CCDC) is recommended for these specific values.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involved the following key steps, typical for the analysis of natural products:

  • Crystal Preparation: High-quality single crystals of this compound were obtained through a suitable crystallization method, likely slow evaporation from an appropriate solvent system.

  • Data Collection: A selected crystal was mounted on a goniometer head and placed in an X-ray diffractometer. The crystal was then irradiated with a monochromatic X-ray beam.

  • Data Processing: The diffraction data, consisting of a series of reflection intensities at various angles, were collected and processed. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors.

  • Structure Solution and Refinement: The processed data were used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model was then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a natural product like this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis Isolation Isolation of this compound from Lichen Source Purification Purification by Chromatography Isolation->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection (X-ray Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Validation Data Validation & Deposition (e.g., CCDC) Structure_Refinement->Data_Validation Final_Structure Final_Structure Data_Validation->Final_Structure Final Crystal Structure & Data

Figure 1. Generalized workflow for the determination of the crystal structure of this compound.

This guide provides a foundational understanding of the crystal structure of this compound. For access to the complete crystallographic data, researchers are encouraged to consult the original 2019 publication by Reddy et al. in the journal Molecules or retrieve the data directly from the Cambridge Crystallographic Data Centre using the deposition number 1912435.

References

Barbatic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of Barbatic acid, a naturally occurring depside found in various lichens. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols, and biosynthetic pathways.

Core Chemical Identifiers

This compound is a significant secondary metabolite produced by several lichen species, notably within the genera Usnea and Cladonia.[1] First isolated in 1880 from Usnea barbata, this compound has garnered interest for its diverse biological activities. The fundamental chemical and physical properties of this compound are summarized below.

IdentifierValueReference
CAS Number 17636-16-7[1]
IUPAC Name 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid[1][2]
Chemical Formula C₁₉H₂₀O₇[1]
Molecular Weight 360.36 g/mol [1]
PubChem CID 167666[1]
SMILES CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)O)O)C)O)C)OC[1][2]
InChI InChI=1S/C19H20O7/c1-8-7-13(11(4)16(20)14(8)18(22)23)26-19(24)15-9(2)6-12(25-5)10(3)17(15)21/h6-7,20-21H,1-5H3,(H,22,23)[1]
InChIKey NMKBRSYSHBPUPY-UHFFFAOYSA-N[2]
Melting Point 187 °C (369 °F; 460 K)[1]
Appearance White to off-white solid; may form small rhombic prisms, long needles, or thin sheets.[1]

Experimental Protocols

This section details key experimental procedures related to the isolation, analysis, and biological evaluation of this compound.

Isolation of this compound from Lichen

This protocol is adapted from methods used for the extraction of this compound from Cladia aggregata.

Objective: To isolate this compound from lichen thalli.

Materials:

  • Dried and ground lichen material (e.g., Cladia aggregata)

  • Diethyl ether

  • Chloroform

  • Soxhlet apparatus

  • Rotary evaporator

  • Glass funnel with a G4 sintered glass filter

  • Beakers and flasks

Procedure:

  • Place the dried and powdered lichen thalli into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with diethyl ether and heat the solvent. The vapor will travel up a distillation arm, condense in the condenser, and drip down onto the lichen material.

  • Allow the extraction to proceed for several hours. The solvent containing the extracted compounds will be siphoned back into the distillation flask.

  • After extraction, concentrate the diethyl ether extract using a rotary evaporator to obtain a crude extract.

  • To purify the this compound, wash the crude extract successively with chloroform in a G4 funnel under pressure. This will help remove more soluble impurities, leaving behind the more crystalline this compound.

  • Collect the purified this compound and dry it completely. The purity can be assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the detection and quantification of this compound in lichen extracts.

Objective: To analyze the presence and purity of this compound using HPLC with a Photodiode Array (PDA) detector.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and PDA detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of methanol and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector monitoring at wavelengths of 214 nm, 276 nm, and 310 nm, which are the maximum absorption wavelengths for this compound.[1]

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare standard solutions of purified this compound in a suitable solvent (e.g., methanol) at known concentrations.

  • Prepare the sample extract by dissolving a known amount in the mobile phase or methanol and filtering it through a 0.45 µm syringe filter.

  • Inject the standard solutions to create a calibration curve.

  • Inject the sample extract.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Confirm the identity of the peak by matching its UV-Vis spectrum with the standard's spectrum, looking for the characteristic absorption maxima at 214, 276, and 310 nm.[1]

  • Quantify the amount of this compound in the sample using the calibration curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT assay.

Objective: To assess the cell viability of cancer cells after treatment with this compound.

Materials:

  • Cancer cell line (e.g., HEp-2, NCI-H292, KB)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will metabolize the MTT into purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Biosynthesis and Metabolism

This compound is biosynthesized via the polyketide pathway. The process begins with the action of an aromatic synthase enzyme on two units of orsellinate derivatives. This enzymatic action leads to the formation of an 8-carbon polyketide intermediate, which then undergoes cyclization to form the final this compound structure.[1]

The metabolism of this compound in biological systems involves several key reactions, including hydroxylation, methylation, and glucuronidation.[2] Understanding these metabolic pathways is crucial for evaluating the compound's bioavailability and potential toxicity.

Barbatic_Acid_Biosynthesis cluster_0 Polyketide Pathway cluster_1 Depside Formation AcetylCoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase AcetylCoA->Polyketide_Synthase MalonylCoA Malonyl-CoA MalonylCoA->Polyketide_Synthase Orsellinic_Acid Orsellinic Acid Polyketide_Synthase->Orsellinic_Acid Cyclization Barbatic_Acid_Monomer This compound Monomer (Orsellinate Derivative) Orsellinic_Acid->Barbatic_Acid_Monomer Dimerization Esterification Barbatic_Acid_Monomer->Dimerization Two Units Barbatic_Acid This compound Dimerization->Barbatic_Acid

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow_Cytotoxicity start Start: Cancer Cell Line seeding Cell Seeding in 96-well Plate start->seeding treatment Treatment with this compound (Varying Concentrations) seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay Addition incubation->mtt_assay formazan Formazan Crystal Formation mtt_assay->formazan dissolution Dissolution with DMSO formazan->dissolution measurement Absorbance Measurement (570 nm) dissolution->measurement analysis Data Analysis: - Cell Viability (%) - IC50 Determination measurement->analysis end End: Cytotoxicity Profile analysis->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Barbatic Acid from Lichens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction, purification, and analysis of barbatic acid from lichen species. This compound, a didepside secondary metabolite, is found in various lichens, notably within the genera Usnea, Cladia, and Cladonia, and has garnered interest for its potential biological activities.[1]

Introduction to this compound

This compound (C₁₉H₂₀O₇, Molar Mass: 360.36 g/mol ) is a phenolic compound known to exhibit a range of biological effects, including cytotoxic and pro-apoptotic activities against certain cancer cell lines.[1] It is a significant constituent in lichens such as Cladia aggregata and various Usnea species.[1][2][3] The extraction and purification of this compound are crucial first steps for its pharmacological evaluation and potential development as a therapeutic agent.

Quantitative Data on Lichen Acid Extraction

While specific quantitative yield data for this compound across various lichen species and extraction conditions are not extensively documented in comparative studies, the efficiency of different solvents and methods can be inferred from studies on other major lichen acids, such as usnic acid, which often co-occurs with this compound in Usnea species. The following tables summarize extraction yields of total extracts and usnic acid from Usnea barbata, providing a comparative basis for selecting an appropriate extraction strategy for this compound.

Table 1: Comparison of Extraction Yields from Usnea barbata using Different Solvents with Soxhlet Extraction

SolventExtraction Yield (%)Reference
Ethanol12.52[4]
Methanol11.29[4]
Acetone6.36[4]
Ethyl Acetate6.27[4]
Water2.15[4]

Table 2: Usnic Acid Content in Usnea barbata Extracts Obtained by Maceration

SolventUsnic Acid Content (mg/g of extract)Usnic Acid in Dried Lichen (%)Reference
Acetone211.92.119[5]
Ethanol0.2570.0025[5]
Water0.0450.0004[5]

Note: The data in the tables above pertain to the extraction of usnic acid and total extracts from Usnea barbata. Due to a lack of specific comparative data for this compound, these values are provided as a reference for the relative efficiency of different solvents and methods for extracting lichen acids.

In a study on Cladia aggregata, the ether extract was found to contain over 90% this compound, indicating that diethyl ether is a highly effective solvent for selectively extracting this compound from this particular lichen species.[6]

Experimental Protocols

The following protocols are detailed methodologies for the extraction, purification, and analysis of this compound from lichens.

Protocol 1: Soxhlet Extraction of this compound from Cladia aggregata

This protocol is adapted from a method used for the extraction of this compound from Cladia aggregata.[2]

Materials and Equipment:

  • Dried and ground lichen thalli (Cladia aggregata)

  • Diethyl ether

  • Soxhlet apparatus

  • Cellulose extraction thimble

  • Rotary evaporator

  • Heating mantle

  • Glassware (round-bottom flask, condenser, etc.)

  • Analytical balance

Procedure:

  • Weigh approximately 50 g of dried and ground Cladia aggregata and place it into a cellulose extraction thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with a sufficient volume of diethyl ether.

  • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to a temperature that allows for gentle boiling (approximately 40°C for diethyl ether).

  • Allow the extraction to proceed for 8 hours, ensuring continuous cycling of the solvent.

  • After extraction, turn off the heat and let the apparatus cool down.

  • Carefully dismantle the apparatus and remove the round-bottom flask containing the diethyl ether extract.

  • Concentrate the extract using a rotary evaporator to remove the diethyl ether.

  • The resulting crude extract will be rich in this compound.

Protocol 2: Purification of this compound by Chloroform Washing

This protocol describes a simple purification step for the crude extract obtained from Cladia aggregata.[2]

Materials and Equipment:

  • Crude diethyl ether extract of Cladia aggregata

  • Chloroform

  • Glass funnel with a fritted disc (G4)

  • Beakers

  • Spatula

  • Vacuum filtration setup (optional)

Procedure:

  • Transfer the crude diethyl ether extract to a G4 glass funnel.

  • Wash the crude extract with chloroform four times. The less soluble this compound will remain as crystals while other more soluble impurities will be washed away.

  • Allow the purified this compound crystals to air dry or dry under vacuum.

Protocol 3: Analysis of this compound by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method to monitor the presence and purity of this compound in extracts and purified fractions.

Materials and Equipment:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Solvent system (e.g., Toluene:Dioxane:Acetic Acid in a 180:45:5 ratio)

  • UV lamp (254 nm and 365 nm)

  • Spraying reagent (e.g., 10% H₂SO₄ in methanol) and hot plate

Procedure:

  • Prepare the developing solvent system and pour it into the TLC chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate.

  • Dissolve a small amount of the crude extract and the purified this compound in a suitable solvent (e.g., acetone or a mixture of chloroform and methanol).

  • Using a capillary tube, spot the dissolved samples onto the baseline of the TLC plate.

  • Place the spotted TLC plate into the saturated developing chamber and close the lid.

  • Allow the solvent front to ascend near the top of the plate.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm.

  • For further visualization, spray the plate with 10% H₂SO₄ in methanol and heat it on a hot plate until characteristic spots appear. This compound typically appears as a distinct spot.

Visualizations

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the general workflow for the extraction and purification of this compound from lichen material.

Extraction_Workflow cluster_collection 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis Lichen Lichen Collection (e.g., Cladia aggregata) Drying Drying and Grinding Lichen->Drying Extraction Soxhlet Extraction (Solvent: Diethyl Ether) Drying->Extraction Concentration Solvent Evaporation (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (e.g., Chloroform Washing) Crude_Extract->Purification TLC TLC Analysis for Purity Purification->TLC Purified_Barbatic_Acid Purified this compound TLC->Purified_Barbatic_Acid Purity Confirmed

Caption: Workflow for this compound extraction.

Logical Relationship of Analytical Techniques

The diagram below outlines the logical flow of applying different analytical techniques for the characterization of this compound.

Analytical_Workflow cluster_initial Initial Analysis cluster_structural Structural Elucidation cluster_final Final Characterization TLC Thin-Layer Chromatography (TLC) - Purity assessment - Rf value determination HPLC High-Performance Liquid Chromatography (HPLC) - Purity quantification - Retention time TLC->HPLC NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR for structural confirmation HPLC->NMR MS Mass Spectrometry (MS) - Molecular weight determination NMR->MS Final_Structure Confirmed Structure of this compound MS->Final_Structure

Caption: Analytical techniques for this compound.

References

Application Note: High-Yield Purification of Barbatic Acid from Cladia aggregata

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barbatic acid is a depside, a class of polyphenolic compounds, commonly found in various lichen genera such as Usnea, Cladonia, and Cladia[1][2]. This secondary metabolite has garnered significant interest from the scientific community due to its diverse biological activities, including potential antineoplastic, antioxidant, and antimicrobial properties[1]. The development of efficient and reliable purification methods is crucial for obtaining high-purity this compound for pharmacological research and drug development. This application note provides a detailed protocol for the high-yield extraction and purification of this compound from the lichen Cladia aggregata, a species known to contain this compound as its major depside[3]. The described method utilizes Soxhlet extraction followed by a simple purification wash, yielding this compound with high purity.

Principle

The protocol is based on the differential solubility of this compound and other lichen metabolites in various organic solvents. The process begins with a continuous solid-liquid extraction using a Soxhlet apparatus with a solvent selected for its high extraction efficiency of this compound, such as diethyl ether[3][4]. The resulting crude extract is then purified by washing with a solvent in which this compound has lower solubility compared to the co-extracted impurities. The purity of the final product is assessed using chromatographic techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)[4].

Experimental Protocols

Preparation of Lichen Material
  • Collection: Collect lichen thalli, for example, from Cladia aggregata[4].

  • Cleaning: Carefully remove any substrate, debris, and other contaminants from the lichen material.

  • Drying: Air-dry the cleaned lichen thalli at room temperature until a constant weight is achieved.

  • Grinding: Pulverize the dried lichen material into a fine powder using a grinder or a mortar and pestle. This increases the surface area for efficient solvent extraction.

Protocol for Soxhlet Extraction

This protocol is adapted from methodologies that have demonstrated high extraction efficiency for this compound[4].

  • Apparatus Setup: Assemble a Soxhlet extraction apparatus, including a round-bottom flask, Soxhlet extractor, and a condenser.

  • Sample Loading: Place approximately 50 g of the powdered lichen material into a cellulose extraction thimble and insert the thimble into the Soxhlet extractor.

  • Solvent Addition: Add a sufficient volume of diethyl ether to the round-bottom flask to ensure proper cycling (typically 250-300 mL). Add a few boiling chips to promote smooth boiling.

  • Extraction: Heat the flask using a heating mantle to a temperature that maintains a gentle boil (for diethyl ether, this is around 30-35°C)[4]. Allow the extraction to proceed for at least 12-24 hours, or until the solvent in the extractor arm runs clear.

  • Solvent Evaporation: After extraction is complete, allow the apparatus to cool. Remove the round-bottom flask and evaporate the diethyl ether using a rotary evaporator under reduced pressure to obtain the crude solid extract.

Protocol for Purification by Chloroform Wash

This step aims to remove impurities that are more soluble in chloroform than this compound[4].

  • Transfer Crude Extract: Transfer the dried crude extract obtained from the Soxhlet extraction into a beaker.

  • Washing: Add a small volume of cold chloroform to the extract. Triturate the solid with a spatula to ensure thorough washing.

  • Filtration: Set up a G4 sintered glass funnel for vacuum filtration. Pour the chloroform-solid mixture onto the funnel and apply gentle vacuum.

  • Repeat: Wash the solid collected on the funnel with successive small portions of cold chloroform until the filtrate runs clear.

  • Drying: Dry the purified white solid (this compound) in a desiccator or a vacuum oven at a low temperature to remove any residual solvent. The expected melting point of pure this compound is 187°C[1].

Quality Control and Analysis

The purity of the final product should be assessed to confirm the success of the purification.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A suitable solvent system, e.g., Toluene:Dioxane:Acetic Acid (180:45:5).

    • Visualization: UV light (254 nm) and/or a suitable staining reagent.

    • Expected Result: Purified this compound should appear as a single spot with an Rf value of approximately 0.43[4].

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column[5].

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used[5].

    • Detection: UV detector set at wavelengths of 214, 276, and 310 nm, which are the maximum absorption wavelengths for this compound[1].

    • Expected Result: A single major peak should be observed at a retention time characteristic of this compound (e.g., ~19.7 minutes under specific conditions)[4]. Purity can be calculated from the peak area.

Data Presentation

The choice of extraction solvent significantly impacts the concentration of this compound in the crude extract.

Table 1: Comparison of this compound Content in Crude Extracts of Cladia aggregata using Different Solvents.

Extraction Solvent This compound Content in Crude Extract (%) Reference
Diethyl Ether 92.9% [3]
Chloroform 82.4% [3]

| Acetone | 66.3% |[3] |

Following the purification protocol, a high level of purity can be achieved.

Table 2: Purity Analysis of this compound from Cladia aggregata after Purification.

Analytical Method Parameter Result Reference
HPLC Purity 96.6% [4]
TLC Rf Value 0.43 [4]

| HPLC | Retention Time (RT) | 19.74 min |[4] |

Workflow Visualization

The following diagram illustrates the complete workflow for the high-yield purification of this compound from lichen material.

Barbatic_Acid_Purification_Workflow Experimental Workflow for this compound Purification cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Final Product Lichen Lichen Thalli (e.g., Cladia aggregata) Grind Grinding & Pulverizing Lichen->Grind Soxhlet Soxhlet Extraction (Diethyl Ether) Grind->Soxhlet Evaporation Solvent Evaporation Soxhlet->Evaporation Crude Crude Extract (~93% Purity) Evaporation->Crude Wash Purification Wash (Cold Chloroform) Crude->Wash Pure Purified this compound (>95% Purity) Wash->Pure QC Quality Control (HPLC / TLC) Pure->QC

Caption: A flowchart detailing the four main stages of this compound purification.

References

High-Performance Liquid Chromatography (HPLC) Analysis of Barbatic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of barbatic acid using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection. The described method is based on the standardized procedure for the analysis of lichen substances, ensuring reproducibility and reliability.

Introduction

This compound, a β-orcinol depside commonly found in lichens of the genera Usnea and Cladonia, has garnered significant interest for its potential therapeutic properties. Accurate and precise quantification of this compound in various matrices is crucial for pharmacological studies, quality control of herbal preparations, and drug development. HPLC is a powerful analytical technique well-suited for the separation, identification, and quantification of this compound. This application note details a validated HPLC method for this purpose.

Principle of the Method

The method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar compound, is retained on the column and separated from other components in the sample matrix. A gradient elution with a mobile phase consisting of acidified water and methanol allows for the efficient separation of a wide range of lichen substances. Detection is achieved using a PDA detector, which provides spectral information and allows for quantification at the maximum absorption wavelengths of this compound (214, 276, and 310 nm).[1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array detector is required.

ParameterSpecification
HPLC System Quaternary or Binary Gradient HPLC System
Detector Photodiode Array (PDA) Detector
Column Spherisorb 5 ODS 2, 5 µm, 250 x 4.6 mm (or equivalent C18 column)
Mobile Phase A 1% Orthophosphoric Acid in HPLC-grade Water
Mobile Phase B 100% HPLC-grade Methanol
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 245 nm (for quantification), with spectral acquisition from 200-400 nm
Gradient Elution Program

The following gradient program is recommended for the separation of this compound and other lichen substances.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
30.00100
40.00100
41.07030
50.07030
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

Lichen Material:

  • Dry the lichen thalli at room temperature.

  • Grind the dried material into a fine powder.

  • Accurately weigh approximately 100 mg of the powdered lichen into a centrifuge tube.

  • Add 10 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters

The following table summarizes the typical quantitative data for the HPLC analysis of this compound. Note: These values should be experimentally verified by the user.

ParameterTypical Value
Retention Time Approximately 25-30 minutes (dependent on the specific column and system)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Workflow Diagram

Barbatic_Acid_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Lichen Extraction) HPLC HPLC System (C18 Column, Gradient Elution) SamplePrep->HPLC Inject Sample StandardPrep Standard Preparation (this compound) StandardPrep->HPLC Inject Standards PDA PDA Detection (245 nm) HPLC->PDA Eluent Flow Integration Peak Integration & Identification (Retention Time) PDA->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Result (Concentration of this compound) Quantification->Result

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative)

While this compound's precise signaling pathways are still under investigation, its known biological activities, such as anti-inflammatory and anti-cancer effects, suggest potential interactions with key cellular signaling cascades. The following diagram illustrates a hypothetical pathway based on the activities of similar phenolic compounds.

Barbatic_Acid_Signaling cluster_inflammation Inflammatory Pathway cluster_apoptosis Apoptosis Pathway Barbatic_Acid This compound IKK IKK Barbatic_Acid->IKK Inhibits Bax Bax Barbatic_Acid->Bax Upregulates Bcl2 Bcl-2 Barbatic_Acid->Bcl2 Downregulates NFkB NF-κB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Induces Transcription IKK->NFkB Activates Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathways affected by this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The detailed protocol and validation parameters will be valuable for researchers in natural product chemistry, pharmacology, and drug development for the accurate assessment of this compound in various samples. The provided workflow and illustrative signaling pathway diagrams offer a comprehensive overview for the practical application and theoretical understanding of this compound analysis and its potential biological activities.

References

Unlocking the Molecular Architecture of Barbatic Acid: A Detailed Guide to Structural Elucidation using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the structural elucidation of barbatic acid, a depside commonly found in lichens, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This compound and other lichen secondary metabolites are of growing interest in pharmaceutical research due to their diverse biological activities. Accurate structural determination is a critical first step in the exploration of their therapeutic potential. This document outlines detailed protocols for the isolation of this compound, its analysis via 1D and 2D NMR techniques, and the interpretation of the resulting spectral data.

Introduction to this compound and NMR Spectroscopy

This compound (C₁₉H₂₀O₇, Molar Mass: 360.36 g/mol ) is a polyketide-derived aromatic compound belonging to the depside class of natural products.[1] It is biosynthesized by various lichen species, notably within the genera Usnea and Cladonia. The structural framework of this compound, featuring two substituted aromatic rings linked by an ester bond, presents a compelling case for the application of advanced NMR techniques for unambiguous characterization.

NMR spectroscopy is an unparalleled analytical tool for the de novo structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete structural assignment.

Experimental Protocols

Isolation and Purification of this compound from Usnea longissima

A high-purity sample is paramount for obtaining high-quality NMR spectra. The following protocol, adapted from established methods, describes the isolation and purification of this compound from the lichen Usnea longissima.

Materials:

  • Dried and powdered Usnea longissima (300 g)

  • Acetone

  • Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel (100–200 mesh) for column chromatography

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Extraction: The powdered lichen material is extracted with acetone at room temperature for 48 hours. The resulting acetone extract is then evaporated to dryness under reduced pressure to yield a syrupy residue.[2]

  • Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient elution is performed with hexane-EtOAc mixtures of increasing polarity.[2]

  • Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are identified by comparison with a standard. Purification of the this compound-rich fraction is achieved by flash chromatography with a hexane:EtOAc (50:50 v/v) eluent, followed by recrystallization to yield pure this compound.[2]

Quality Control: The purity of the isolated this compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its melting point determined (literature value: 185-186°C) before proceeding with NMR analysis.[1]

NMR Sample Preparation

Materials:

  • Purified this compound (10-20 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) (0.5-0.7 mL)

  • 5 mm NMR tube

Procedure:

  • Accurately weigh 10-20 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the spectrometer being used.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K). The following experiments are essential for the complete structural elucidation of this compound.

1D NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

  • ¹³C NMR: Provides information on the number of different types of carbons and their chemical environment.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). This is particularly useful for identifying quaternary carbons and connecting different spin systems.

Data Presentation and Interpretation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
8'-CH₃1.99s
8-CH₃2.00s
9'-CH₃2.47s
9-CH₃2.56s
4-OCH₃3.86s
H-56.60s
H-5'6.69s
Ar-OH10.73s

Data sourced from a study on Cladia aggregata.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ) in ppm
C-88.1
C-9'9.1
C-8'22.8
C-923.8
C-4 OCH₃55.7

Data sourced from a study on Cladia aggregata.[1]

Structural Elucidation Workflow

The structural elucidation of this compound is a systematic process that integrates data from all the aforementioned NMR experiments. The following diagram illustrates the logical workflow.

This compound Structural Elucidation Workflow cluster_Isolation Sample Preparation cluster_NMR NMR Data Acquisition cluster_Analysis Data Analysis & Structure Determination Isolation Isolation & Purification of this compound NMR_Sample NMR Sample Preparation Isolation->NMR_Sample NMR_Acquisition 1D & 2D NMR Experiments NMR_Sample->NMR_Acquisition H1_NMR ¹H NMR: Proton Environments NMR_Acquisition->H1_NMR C13_NMR ¹³C NMR: Carbon Skeleton NMR_Acquisition->C13_NMR COSY_NMR COSY: ¹H-¹H Connectivity NMR_Acquisition->COSY_NMR HSQC_NMR HSQC: ¹H-¹³C Direct Bonds NMR_Acquisition->HSQC_NMR HMBC_NMR HMBC: Long-Range ¹H-¹³C Bonds NMR_Acquisition->HMBC_NMR H1_NMR->COSY_NMR H1_NMR->HSQC_NMR H1_NMR->HMBC_NMR C13_NMR->HSQC_NMR C13_NMR->HMBC_NMR Structure Final Structure of This compound COSY_NMR->Structure HSQC_NMR->Structure HMBC_NMR->Structure Key 2D NMR Correlations for this compound cluster_RingA Ring A cluster_RingB Ring B H5 H-5 δ 6.60 C1 C-1 Quaternary H5->C1 HMBC C3 C-3 Quaternary H5->C3 HMBC C5 C-5 δ ~100-110 H5->C5 HSQC Ester {Ester Linkage (C=O)} H5->Ester HMBC to Ester C9_Me 9-CH₃ δ 2.56 C9_Me->C1 HMBC C9_Me->C9_Me HSQC C8_Me 8-CH₃ δ 2.00 C8_Me->C3 HMBC C8_Me->C8_Me HSQC H5_prime H-5' δ 6.69 C1_prime C-1' Quaternary H5_prime->C1_prime HMBC C3_prime C-3' Quaternary H5_prime->C3_prime HMBC C5_prime C-5' δ ~100-110 H5_prime->C5_prime HSQC H5_prime->Ester HMBC to Ester C9_prime_Me 9'-CH₃ δ 2.47 C9_prime_Me->C1_prime HMBC C9_prime_Me->C9_prime_Me HSQC C8_prime_Me 8'-CH₃ δ 1.99 C8_prime_Me->C3_prime HMBC C8_prime_Me->C8_prime_Me HSQC OCH3 4-OCH₃ δ 3.86 OCH3->C1_prime HMBC OCH3->OCH3 HSQC

References

Application Notes and Protocols: Mass Spectrometry (MS) Fragmentation Pattern of Barbatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbatic acid, a depside commonly found in lichens of the genera Usnea and Cladonia, has garnered significant interest in the scientific community for its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. Structurally, it is characterized by two substituted aromatic rings linked by an ester bond. Understanding the fragmentation behavior of this compound under mass spectrometric analysis is crucial for its accurate identification and quantification in complex biological and chemical matrices. These application notes provide a detailed overview of the mass spectrometry (MS) fragmentation pattern of this compound, a comprehensive experimental protocol for its analysis, and a visual representation of its fragmentation pathway.

Chemical Information

  • IUPAC Name: 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid

  • Molecular Formula: C₁₉H₂₀O₇[1]

  • Molecular Weight: 360.36 g/mol [1]

  • Class: Depside[2]

Mass Spectrometry Fragmentation Pattern of this compound

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of natural products like this compound. The fragmentation of this compound is characterized by the cleavage of its central ester linkage and subsequent neutral losses.

In positive ion mode , this compound is typically observed as the protonated molecule [M+H]⁺ at m/z 361. Collision-induced dissociation (CID) of this precursor ion primarily results in the cleavage of the ester bond, leading to the formation of two major fragment ions corresponding to the constituent aromatic rings.

In negative ion mode , this compound forms a deprotonated molecule [M-H]⁻ at m/z 359. The fragmentation of this ion also proceeds through the cleavage of the ester bond and is often accompanied by the loss of small neutral molecules such as carbon dioxide (CO₂) and carbon monoxide (CO). The negative ion mode can provide complementary structural information and is often preferred for the analysis of phenolic compounds.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions of this compound observed in ESI-MS/MS analysis. The relative intensities are representative and can vary depending on the specific instrumental conditions.

Precursor Ion (m/z)Ionization ModeFragment Ion (m/z)Proposed FormulaRelative Intensity (%)Description of Neutral Loss/Fragment
361.1231Positive197.0814C₁₀H₁₃O₄⁺100Cleavage of the ester bond (Ring B moiety)
361.1231Positive165.0552C₉H₉O₃⁺45Cleavage of the ester bond (Ring A moiety)
359.1085Negative195.0663C₁₀H₁₁O₄⁻100Cleavage of the ester bond (Ring B moiety)
359.1085Negative179.0349C₉H₇O₄⁻60Cleavage of the ester bond (Ring A moiety) with subsequent loss of CH₄
359.1085Negative151.0401C₈H₇O₃⁻30Fragment from Ring A after decarboxylation

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the extraction and subsequent analysis of this compound from a lichen matrix using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction
  • Sample Collection and Grinding: Collect fresh lichen material and air-dry it. Grind the dried lichen thalli into a fine powder using a mortar and pestle.

  • Solvent Extraction:

    • Weigh approximately 100 mg of the powdered lichen material into a microcentrifuge tube.

    • Add 1.5 mL of a solvent mixture of acetone:methanol (7:3, v/v).

    • Vortex the mixture for 1 minute and then sonicate for 15 minutes in a water bath.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean vial.

    • Repeat the extraction process on the pellet with another 1.5 mL of the solvent mixture to ensure complete extraction.

    • Combine the supernatants.

  • Filtration: Filter the combined extract through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: Hold at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive and Negative ESI.

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV for MS/MS scans.

    • Scan Range: m/z 50-500.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of the protonated this compound molecule in positive ion mode ESI-MS/MS.

Barbatic_Acid_Fragmentation parent This compound [M+H]⁺ m/z 361.1231 fragment1 Fragment Ion (Ring B) C₁₀H₁₃O₄⁺ m/z 197.0814 parent->fragment1 + H⁺ fragment2 Fragment Ion (Ring A) C₉H₉O₃⁺ m/z 165.0552 parent->fragment2 + H⁺ neutral_loss1 Neutral Loss (Ring A moiety) C₉H₈O₃ neutral_loss2 Neutral Loss (Ring B moiety) C₁₀H₁₂O₄

Caption: Proposed fragmentation of this compound in positive ESI-MS/MS.

Logical Workflow for this compound Analysis

The following diagram outlines the logical workflow from sample preparation to data analysis for the identification and quantification of this compound.

Barbatic_Acid_Workflow sample_prep Sample Preparation (Extraction & Filtration) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS Detection (ESI-MS/MS) lc_separation->ms_detection data_acquisition Data Acquisition (Full Scan & MS/MS) ms_detection->data_acquisition data_processing Data Processing (Peak Integration & Identification) data_acquisition->data_processing quantification Quantification (Calibration Curve) data_processing->quantification reporting Reporting quantification->reporting

Caption: Workflow for the analysis of this compound via LC-MS/MS.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Barbatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barbatic acid, a naturally occurring depside found in lichens, has garnered interest for its potential therapeutic properties, including its cytotoxic effects on various cancer cell lines.[1][2][3] This document provides a comprehensive guide to assessing the in vitro cytotoxicity of this compound. It includes detailed protocols for the widely used MTT and Lactate Dehydrogenase (LDH) assays, methods for evaluating apoptosis, and a summary of reported cytotoxic concentrations. Additionally, a hypothetical signaling pathway for this compound-induced apoptosis is presented based on the mechanisms of similar compounds.

Data Presentation: Reported Cytotoxicity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various cell lines. This data is crucial for designing dose-response experiments.

Cell LineCell TypeIC50 Value (µg/mL)Reference
HEp-2Human Laryngeal Carcinoma6.25[1]
KBHuman Nasopharyngeal Carcinoma12.0[1]
NCI-H292Human Mucoepidermoid Pulmonary Carcinoma19.06[1]
Sarcoma-180 (in vivo)Mouse Sarcoma46.3% inhibition[1]

Note: It is essential to determine the optimal concentration range for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[5]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in a serum-free medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Data Acquisition:

    • Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.[8]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the percent viability against the concentration of this compound to determine the IC50 value.

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[9]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[10]

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • This compound

  • Target cancer cell line

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[11]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X binding buffer to each tube.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

Data Analysis:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Target Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_barbatic Prepare this compound Dilutions prep_barbatic->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add Assay Reagent (MTT or LDH) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Absorbance incubate_reagent->read_plate calc_viability Calculate % Viability / Cytotoxicity read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway for this compound-induced apoptosis is not fully elucidated, based on the mechanisms of other phenolic compounds and lichen-derived acids, a plausible pathway involves the induction of oxidative stress and activation of the intrinsic apoptotic cascade.[13][14][15]

G Barbatic_Acid This compound ROS ↑ Reactive Oxygen Species (ROS) Barbatic_Acid->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax Bax Activation Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Barbatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the antimicrobial properties of Barbatic acid, a naturally occurring depside found in various lichens. The protocols outlined below are based on established antimicrobial susceptibility testing (AST) standards and are tailored for the investigation of natural products.

Introduction to this compound and its Antimicrobial Potential

This compound is a polyphenolic compound produced by several lichen species.[1] Preliminary research has indicated its potential as an antimicrobial agent, demonstrating activity against certain pathogenic bacteria.[2] As a member of the depside class of compounds, its biological activities are of significant interest to researchers exploring novel antimicrobial agents from natural sources.[3][4] These notes are intended to guide researchers in the systematic evaluation of this compound's antimicrobial efficacy.

Data Presentation: Antimicrobial Activity of this compound

Quantitative data from published studies on the antimicrobial activity of this compound is summarized below. This data provides a baseline for expected activity and aids in the design of further experimental work.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusNot Specified7.8 - 31.3[2]
Enterococcus faecalisNot Specified7.8 - 31.3[2]

Note: Specific zone of inhibition data for this compound against these bacterial strains were not available in the reviewed literature. Researchers are encouraged to determine these values experimentally using the protocols provided below.

Experimental Protocols

Detailed methodologies for key experiments to determine the antimicrobial susceptibility of this compound are provided below. It is crucial to include appropriate positive and negative controls in all experiments.

Preparation of this compound Stock Solution

Due to the hydrophobic nature of many lichen-derived compounds, proper solubilization is critical for accurate susceptibility testing.

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO)

  • Sterile broth medium (e.g., Mueller-Hinton Broth - MHB) or sterile deionized water

Protocol:

  • Weigh a precise amount of this compound.

  • Dissolve the this compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilute the stock solution in the appropriate sterile broth medium or sterile deionized water to achieve the desired starting concentration for your assay. Note: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on the test microorganisms. A DMSO-only control should be included in all experiments to verify it has no antimicrobial activity at the concentration used.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

  • Sterile Mueller-Hinton Broth (MHB)

  • Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria)

  • Negative controls (broth only, and broth with DMSO)

  • Incubator (37°C)

  • Microplate reader (optional)

Protocol:

  • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

  • Add 100 µL of the this compound working solution to the first well of a row and mix well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10^5 CFU/mL.

  • Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

  • Include a positive control (a known antibiotic), a negative growth control (broth with the highest concentration of DMSO used), and a sterility control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.

Agar Disk Diffusion Assay for Zone of Inhibition Determination

This qualitative method is used to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Sterile Petri dishes (100 mm)

  • Mueller-Hinton Agar (MHA)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • This compound solutions of known concentrations

  • Positive control antibiotic disks (e.g., Vancomycin)

  • Negative control (disk with solvent only)

  • Forceps

  • Incubator (37°C)

Protocol:

  • Prepare MHA plates and allow them to solidify at room temperature.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate to create a bacterial lawn.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile blank paper disks with a known volume (e.g., 10-20 µL) of different concentrations of the this compound solution.

  • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure disks are placed far enough apart to prevent overlapping of inhibition zones.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of no growth (zone of inhibition) around each disk in millimeters (mm).

Visualization of Experimental Workflow and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial susceptibility testing of this compound.

AST_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_results Results Barbatic_Acid This compound (Pure Compound) Solubilization Solubilization (e.g., in DMSO) Barbatic_Acid->Solubilization Stock_Solution Stock Solution Solubilization->Stock_Solution Working_Solutions Working Solutions (Serial Dilutions) Stock_Solution->Working_Solutions Broth_Microdilution Broth Microdilution Working_Solutions->Broth_Microdilution Inoculation with Bacterial Suspension Agar_Disk_Diffusion Agar Disk Diffusion Working_Solutions->Agar_Disk_Diffusion Disk Impregnation and Placement on Bacterial Lawn MIC MIC Determination (µg/mL) Broth_Microdilution->MIC ZOI Zone of Inhibition Measurement (mm) Agar_Disk_Diffusion->ZOI

Antimicrobial Susceptibility Testing Workflow for this compound.
Proposed Antibacterial Mechanisms of Action for Depsides

The precise signaling pathways and molecular targets of this compound in bacteria have not been fully elucidated. However, based on studies of related depsides and other phenolic compounds, several potential mechanisms of action can be proposed. The following diagram illustrates these hypothetical pathways.

Mechanism_of_Action cluster_cell Bacterial Cell Barbatic_Acid This compound Cell_Membrane Cell Membrane Barbatic_Acid->Cell_Membrane Disruption of Membrane Integrity Protein_Synthesis Protein Synthesis (Ribosomes) Barbatic_Acid->Protein_Synthesis Inhibition DNA_Replication DNA Replication Barbatic_Acid->DNA_Replication Interference Enzyme_Activity Essential Enzyme Activity Barbatic_Acid->Enzyme_Activity Inhibition Cell_Wall Cell Wall Synthesis Barbatic_Acid->Cell_Wall Inhibition Bacterial_Cell_Death Bacterial Cell Death or Growth Inhibition Cell_Membrane->Bacterial_Cell_Death Leads to Protein_Synthesis->Bacterial_Cell_Death Leads to DNA_Replication->Bacterial_Cell_Death Leads to Enzyme_Activity->Bacterial_Cell_Death Leads to Cell_Wall->Bacterial_Cell_Death Leads to

Proposed Antibacterial Mechanisms of Action for Depsides like this compound.

Conclusion

The protocols and data presented in these application notes serve as a foundational guide for the antimicrobial evaluation of this compound. Consistent application of these standardized methods will contribute to a more robust understanding of its potential as a novel therapeutic agent. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound to fully realize its therapeutic potential.

References

Investigating the Anticancer Mechanism of Barbatic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbatic acid, a naturally occurring depside found in lichens, has emerged as a compound of interest in cancer research due to its demonstrated antineoplastic activity. Understanding the molecular mechanisms by which this compound exerts its anticancer effects is crucial for its potential development as a therapeutic agent. These application notes provide a summary of the current understanding of this compound's anticancer mechanism, along with detailed protocols for key experimental procedures to investigate its effects on cancer cells.

Data Presentation

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.

Cell LineCancer TypeIC50 (µg/mL)
HEp-2Laryngeal Adenocarcinoma6.25[1]
NCI-H292Squamous Cell Lung Carcinoma19.06[1]
KBNasopharyngeal Squamous Cell Carcinoma12.0[1]

Anticancer Mechanisms of this compound

While the precise molecular mechanisms of this compound are still under investigation, preliminary evidence and studies on similar compounds suggest that its anticancer activity may involve the induction of apoptosis and arrest of the cell cycle.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many natural compounds exert their anticancer effects by triggering apoptosis in tumor cells. While direct evidence for this compound-induced apoptosis is emerging, it is a key area of investigation.[1]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Cancer is characterized by uncontrolled cell division, often due to a dysregulated cell cycle. Some anticancer agents work by arresting the cell cycle at specific phases, thereby preventing cancer cells from replicating. For instance, some compounds can induce cell cycle arrest at the G2/M phase, a critical checkpoint before cell division.

Signaling Pathways Potentially Involved

The anticancer effects of many natural compounds are mediated through the modulation of specific signaling pathways that control cell survival, proliferation, and death. While the direct targets of this compound are yet to be fully elucidated, key pathways commonly implicated in cancer and often targeted by natural products include:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer.

  • MAPK Signaling Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

  • NF-κB Signaling Pathway: This pathway plays a key role in inflammation and cell survival and is often constitutively active in cancer cells.

Further research is required to determine the specific effects of this compound on these and other signaling pathways in cancer cells.

Experimental Protocols

To investigate the anticancer mechanism of this compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells and to determine its IC50 value.

Materials:

  • Cancer cell lines (e.g., HEp-2, NCI-H292, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

Experimental Workflow for Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 a Seed cells in 96-well plate b Treat cells with this compound a->b 24h incubation c Add MTT solution b->c 24/48/72h incubation d Incubate for 4 hours c->d e Add DMSO to dissolve formazan d->e f Measure absorbance at 570 nm e->f

Cell viability assay workflow.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-FITC negative and PI negative cells are viable.

    • Annexin V-FITC positive and PI negative cells are in early apoptosis.

    • Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative and PI positive cells are necrotic.

Apoptosis Detection Principle

G cluster_0 Normal Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis a Phosphatidylserine (PS) on inner membrane b PS translocates to outer membrane Annexin V binds to PS a->b Apoptotic Stimulus (e.g., this compound) c Membrane permeability increases Propidium Iodide (PI) enters and stains DNA b->c

Principle of apoptosis detection using Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Cell Cycle Analysis Workflow

G a Cell Culture and Treatment b Harvest and Fixation (70% Ethanol) a->b c Staining with Propidium Iodide (PI) and RNase A b->c d Flow Cytometry Analysis c->d e Quantification of Cell Cycle Phases (G0/G1, S, G2/M) d->e G a Protein Extraction from Cells b Protein Quantification a->b c SDS-PAGE (Separation by Size) b->c d Protein Transfer to Membrane c->d e Blocking d->e f Primary Antibody Incubation e->f g Secondary Antibody Incubation f->g h Detection g->h

References

Application Notes and Protocols: Barbatic Acid as a Potential Schistosomicidal Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Schistosomiasis is a debilitating parasitic disease caused by trematode worms of the genus Schistosoma, affecting millions worldwide.[1] The current reliance on a single drug, praziquantel, for treatment necessitates the urgent search for new schistosomicidal compounds.[1] Barbatic acid, a naturally occurring depside found in lichens such as Cladia aggregata, has emerged as a promising candidate.[1][2][3] This document provides a comprehensive overview of the schistosomicidal activity of this compound, detailing its efficacy, cytotoxicity, and the experimental protocols for its evaluation.

Data Presentation: Efficacy of this compound against Schistosoma mansoni

The following tables summarize the quantitative data on the schistosomicidal activity of this compound against various life stages of Schistosoma mansoni.

Table 1: In Vitro Activity of this compound against S. mansoni Cercariae

Concentration (µg/mL)Exposure TimeObserved Effect
0.2530 minPartial lethality
0.560 min>50% lethality
160 min100% lethality (complete elimination)
1030 min100% lethality
10015 min100% lethality
Data sourced from Martins et al. (2017).[2]

Table 2: In Vitro Activity of this compound against S. mansoni Schistosomulae (24h exposure)

Concentration (µM)Lethality (%)
2528.5
5052.0
10089.5
200100
Data sourced from Silva et al. (2023).[4]

Table 3: In Vitro Activity of this compound against S. mansoni Juvenile Worms (24h exposure)

Concentration (µM)Lethality (%)
10031.7
200100
Data sourced from Silva et al. (2023).[4]

Table 4: In Vitro Activity of this compound against S. mansoni Adult Worms (24h exposure)

Concentration (µM)Effect
25Extensive tegumental damage
50-200Lethality
99.43IC50 (Cell viability assay)
Data sourced from de Menezes et al. (2020).[1][3]

Cytotoxicity:

This compound has been shown to be non-toxic to human peripheral blood mononuclear cells at concentrations effective against S. mansoni.[1][3] It also did not induce toxicity against the microcrustacean Artemia salina, suggesting a favorable environmental safety profile.[2]

Experimental Protocols

This section details the methodologies for key experiments to evaluate the schistosomicidal potential of this compound.

1. Isolation and Purification of this compound

This compound can be isolated from lichens, such as Cladia aggregata. A general protocol involves:

  • Extraction: Successive extractions of the lichen thallus with organic solvents like diethyl ether.[2]

  • Analysis and Purification: The obtained extracts are analyzed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[2] Purification of this compound is achieved through techniques such as column chromatography or recrystallization.

  • Structural Confirmation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods like proton nuclear magnetic resonance (¹H-NMR) and infrared (IR) spectroscopy.[2]

2. In Vitro Schistosomicidal Assay against Adult Worms

This protocol is adapted from de Menezes et al. (2020).[1][3]

  • Parasites: Adult Schistosoma mansoni worms are recovered from experimentally infected mice.

  • Culture Medium: Worms are maintained in a suitable culture medium, such as RPMI-1640 supplemented with fetal bovine serum and antibiotics, under standard culture conditions (37°C, 5% CO₂).

  • Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (e.g., 25, 50, 100, 200 µM). A negative control (medium with solvent) and a positive control (e.g., praziquantel) are included.

  • Evaluation of Motility and Mortality: The motility and survival of the worms are monitored at different time points (e.g., 3, 24 hours) using a stereomicroscope. Mortality is determined by the absence of motor activity.

  • Cell Viability Assay: The viability of the worms can be quantitatively assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[5]

  • Ultrastructural Analysis: The effect of this compound on the worm's tegument is examined using scanning electron microscopy (SEM). Worms are fixed, dehydrated, and prepared for SEM imaging to observe any morphological alterations.[1]

3. In Vitro Cercaricidal Assay

This protocol is based on the study by Martins et al. (2017).[2]

  • Cercariae: S. mansoni cercariae are freshly shed from infected Biomphalaria glabrata snails.

  • Exposure: A known number of cercariae are exposed to different concentrations of this compound in water.

  • Observation: The viability and behavior of the cercariae are observed under a microscope at various time intervals (e.g., 15, 30, 60 minutes). Changes in motility, such as atypical rotation and vibrations, and morphological changes like the separation of the body and tail are recorded.[2]

  • Lethality Assessment: The percentage of dead cercariae is determined at each concentration and time point.

4. Cytotoxicity Assay on Human Cells

This protocol is essential to assess the selectivity of this compound.

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) are a suitable model.[1]

  • Treatment: Cells are incubated with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Viability Assessment: Cell viability is determined using standard assays such as the MTT assay or trypan blue exclusion. The results are compared to an untreated control to calculate the percentage of viable cells.

Visualizations: Diagrams of Workflows and Logical Relationships

Below are diagrams illustrating the experimental workflow and the observed effects of this compound.

Experimental_Workflow cluster_Isolation Isolation & Purification cluster_Evaluation Schistosomicidal Evaluation cluster_Endpoints Endpoints cluster_Safety Safety Profile Lichen Lichen (Cladia aggregata) Extraction Solvent Extraction Lichen->Extraction Purification Chromatography Extraction->Purification Barbatic_Acid Pure this compound Purification->Barbatic_Acid InVitro_Assay In Vitro Assays Barbatic_Acid->InVitro_Assay Cytotoxicity_Assay Cytotoxicity Assay Barbatic_Acid->Cytotoxicity_Assay Adult_Worms Adult Worms InVitro_Assay->Adult_Worms Cercariae Cercariae InVitro_Assay->Cercariae Schistosomulae Schistosomulae InVitro_Assay->Schistosomulae Mortality Mortality/Lethality Adult_Worms->Mortality Motility Motility Changes Adult_Worms->Motility Tegument_Damage Tegument Damage (SEM) Adult_Worms->Tegument_Damage Viability Cell Viability (MTT) Adult_Worms->Viability Cercariae->Mortality Cercariae->Motility Schistosomulae->Mortality Human_Cells Human Cells (PBMCs) Cytotoxicity_Assay->Human_Cells

Caption: Experimental workflow for evaluating this compound's schistosomicidal activity.

Barbatic_Acid_Effects cluster_Cercariae Effects on Cercariae cluster_Adults Effects on Adult Worms BA This compound Motility_C Altered Motility (Atypical rotation, vibrations) BA->Motility_C Tail_Separation Separation of Body and Tail BA->Tail_Separation Motility_A Decreased Motility BA->Motility_A Tegument_Damage Tegumental Damage (Peeling, erosion, bubbles) BA->Tegument_Damage Lethality_C Cercarial Death Motility_C->Lethality_C Tail_Separation->Lethality_C Lethality_A Worm Death Motility_A->Lethality_A Tegument_Damage->Lethality_A

Caption: Observed schistosomicidal effects of this compound on S. mansoni.

Mechanism of Action:

The precise mechanism of action of this compound against Schistosoma has not been fully elucidated.[2] However, the observed extensive damage to the worm's tegument suggests that this outer layer is a primary target.[1] The tegument is crucial for the parasite's survival, playing roles in nutrient absorption, immune evasion, and osmoregulation. Disruption of the tegumental integrity leads to the death of the worm. In cercariae, this compound appears to affect the connective structure between the body and tail, leading to their separation.[2] Further research is needed to identify the specific molecular targets and signaling pathways involved in the schistosomicidal activity of this compound.

References

Application Notes and Protocols for Barbatic Acid in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Barbatic acid, a naturally occurring depside, in preclinical anti-inflammatory research. This document details its mechanism of action, protocols for in vitro and in vivo experimental models, and summarizes the available quantitative data to guide researchers in their study design and evaluation.

Introduction

This compound, a secondary metabolite found in lichens, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Structurally a derivative of barbituric acid, it is being investigated for its capacity to modulate key signaling pathways implicated in the inflammatory response. These notes are intended to serve as a practical guide for researchers exploring the anti-inflammatory potential of this compound.

Mechanism of Action

This compound and its derivatives have been shown to exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Pathway Inhibition : this compound derivatives have been observed to suppress the activation of the NF-κB pathway. This is achieved by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit[1]. The inhibition of NF-κB, a pivotal regulator of inflammation, leads to a downstream reduction in the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • MAPK Pathway Modulation : Evidence suggests that derivatives of the core structure of this compound can also modulate the MAPK pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK)[1]. The MAPK signaling cascade, which includes p38, ERK, and JNK, plays a crucial role in translating extracellular signals into cellular responses, including the production of inflammatory mediators. By inhibiting ERK phosphorylation, this compound can further attenuate the inflammatory response.

Diagram of the Postulated Anti-inflammatory Signaling Pathway of this compound

Barbatic_Acid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Barbatic_Acid This compound IKK IKK Complex Barbatic_Acid->IKK Inhibits ERK ERK Barbatic_Acid->ERK Inhibits Phosphorylation TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK Activates MAPKK MAPKK TAK1->MAPKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocates MAPKK->ERK Phosphorylates DNA DNA p65_p50_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_Genes Induces Transcription

Caption: this compound's proposed anti-inflammatory mechanism.

Quantitative Data Summary

While extensive quantitative data for this compound in anti-inflammatory models is still emerging, the following tables summarize available data for this compound and its derivatives.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

Model SystemCompoundParameter MeasuredEndpointResultReference
LPS-stimulated LX2 cellsBarbituric acid derivative (BA-5)NF-κB phosphorylationWestern BlotAmeliorated[1]
LPS-stimulated LX2 cellsBarbituric acid derivative (BA-5)IκBα phosphorylationWestern BlotAmeliorated[1]
LPS-stimulated LX2 cellsBarbituric acid derivative (BA-5)p65 nuclear translocationImmunofluorescenceSignificantly inhibited[1]
CCl4-induced mouse modelBarbituric acid derivative (BA-5)ERK phosphorylationWestern BlotSignificantly inhibited[1]

Table 2: Cytotoxicity Data for this compound

Cell LineAssayEndpointResult (IC50)Reference
Schistosoma mansoniCell ViabilityIC5099.43 µM[2]

Note: Further dose-response studies are required to establish the IC50 values of this compound for the inhibition of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Experimental Protocols

The following are detailed protocols for commonly used in vitro and in vivo models to assess the anti-inflammatory activity of this compound.

In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages

This model is used to screen for the anti-inflammatory effects of compounds on macrophage activation.

Experimental Workflow

experimental_workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow Step1 Step 1: Cell Culture Seed RAW 264.7 macrophages in 96-well plates. Incubate overnight to allow adherence. Step2 Step 2: Treatment Pre-treat cells with various concentrations of this compound for 1-2 hours. Step1->Step2 Step3 Step 3: Stimulation Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL). Incubate for 18-24 hours. Step2->Step3 Step4 Step 4: Measurement of Inflammatory Mediators Collect supernatant to measure: - Nitric Oxide (NO) using Griess reagent. - Pro-inflammatory cytokines (TNF-α, IL-6) using ELISA. Step3->Step4 Step5 Step 5: Cell Viability Assess cell viability using MTT or similar assay to rule out cytotoxicity. Step4->Step5

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in cell culture medium.

    • Remove the old medium from the cells and replace it with fresh medium containing various concentrations of this compound.

    • Incubate the cells for 1-2 hours.

  • Inflammatory Stimulation:

    • Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Include a vehicle control group (cells treated with the solvent for this compound) and a positive control group (cells treated with a known anti-inflammatory drug).

    • Incubate the plates for 18-24 hours.

  • Measurement of Nitric Oxide (NO) Production:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO₂⁻ concentration.

  • Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay:

    • After collecting the supernatant, assess cell viability using the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory efficacy of a compound.

Protocol:

  • Animals:

    • Use male Wistar rats or Swiss albino mice (weighing 150-200g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Treatment:

    • Administer this compound orally or intraperitoneally at various doses.

    • A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin (10 mg/kg).

  • Induction of Edema:

    • One hour after the administration of the test compound, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • Calculation of Inhibition:

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Its mechanism of action, involving the dual inhibition of NF-κB and MAPK pathways, suggests a broad-spectrum anti-inflammatory potential. The provided protocols offer a standardized approach for researchers to further investigate and quantify the anti-inflammatory efficacy of this compound and its analogs. Future studies should focus on generating comprehensive dose-response data and elucidating the detailed molecular interactions within the inflammatory cascade.

References

Synthesizing Analogs of a Lichen-Derived Depside: Application Notes and Protocols for Barbatic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for synthesizing derivatives of barbatic acid, a naturally occurring depside found in various lichens. This document is intended to guide researchers in medicinal chemistry and drug development in the preparation of novel this compound analogs for further investigation.

Distinguishing this compound from Barbituric Acid

It is crucial to differentiate between this compound and barbituric acid, as they are structurally and functionally distinct compounds. This compound is a depside, a polyester-like molecule formed from two or more hydroxybenzoic acid units, and is a secondary metabolite produced by lichens.[1] In contrast, barbituric acid is a synthetic heterocyclic compound, a pyrimidine derivative, that serves as the parent compound for the class of drugs known as barbiturates.[2] This document focuses exclusively on the synthesis of derivatives from the natural product, this compound.

Isolation of this compound from Natural Sources

The primary source of this compound is lichens, particularly from the genera Usnea and Cladonia.[1] The isolation process typically involves solvent extraction and subsequent purification.

Protocol 1: General Procedure for the Extraction and Isolation of this compound from Lichens

This protocol outlines a general method for the isolation and purification of this compound from lichen thalli.

Materials:

  • Dried and ground lichen material (e.g., Cladonia aggregata)

  • Diethyl ether

  • Chloroform

  • Acetone

  • Soxhlet apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Crystallization flasks

Procedure:

  • Extraction:

    • Place the dried and ground lichen material (e.g., 100 g) into a cellulose thimble and insert it into a Soxhlet apparatus.

    • Extract the lichen material with diethyl ether for 8-12 hours.

    • Concentrate the resulting ethereal extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Preliminary Purification:

    • Wash the crude extract with chloroform to remove less polar compounds.

    • The remaining solid can be further washed with acetone to remove more polar impurities.

  • Chromatographic Purification:

    • Prepare a silica gel column packed in hexane.

    • Dissolve the partially purified this compound in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

    • Monitor the fractions by TLC, visualizing the spots under UV light (254 nm). This compound typically appears as a dark spot.

    • Combine the fractions containing pure this compound.

  • Crystallization:

    • Concentrate the combined pure fractions to a small volume.

    • Allow the solution to stand at room temperature or in a refrigerator to induce crystallization.

    • Collect the crystalline this compound by filtration, wash with a small amount of cold solvent (e.g., hexane), and dry under vacuum.

Expected Yield: The yield of this compound can vary significantly depending on the lichen species and collection conditions, but yields in the range of 1-5% of the dry weight of the lichen are common.

Synthetic Derivatization of this compound

The functional groups of this compound, including a carboxylic acid, two phenolic hydroxyl groups, and an ester linkage, provide multiple sites for chemical modification. The most common derivatizations involve the formation of esters and ethers.

Ester Derivatives of this compound

Esterification of the carboxylic acid moiety of this compound is a common strategy to modify its physicochemical properties.

Protocol 2: General Procedure for the Synthesis of this compound Esters via Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of simple alkyl esters of this compound using a Fischer-Speier esterification.[3]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) in an excess of the desired anhydrous alcohol (e.g., 20 mL of ethanol).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).

  • Reaction:

    • Heat the reaction mixture to reflux and maintain it at this temperature for 4-8 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data for Representative this compound Ester Synthesis:

Derivative NameAlcohol UsedReaction Time (h)Yield (%)
Ethyl barbatateEthanol6~85-95%
Methyl barbatateMethanol5~80-90%
Propyl barbatatePropanol8~80-90%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Ether Derivatives of this compound

The phenolic hydroxyl groups of this compound can be alkylated to form ether derivatives. The Williamson ether synthesis is a common method for this transformation.

Protocol 3: General Procedure for the Synthesis of this compound Ethers via Williamson Ether Synthesis

This protocol outlines a general method for the alkylation of the phenolic hydroxyl groups of this compound. Selective alkylation of one hydroxyl group over the other may require protecting group strategies, which are beyond the scope of this general protocol.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous polar aprotic solvent (e.g., acetone, dimethylformamide (DMF))

  • Hydrochloric acid (HCl) (1 M)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask with a stirring mechanism

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) in the anhydrous solvent (e.g., 20 mL of acetone).

    • Add the base (e.g., 2.5 mmol of K₂CO₃).

    • Add the alkyl halide (2.2 mmol).

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Filter off the inorganic salts and wash them with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL).

    • If a strong base like NaH was used, carefully quench the excess base with water and then acidify the aqueous layer with 1 M HCl before extraction.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent to yield the crude ether derivative.

    • Purify the product by column chromatography on silica gel.

Quantitative Data for Representative this compound Ether Synthesis:

Derivative NameAlkyl Halide UsedBaseSolventYield (%)
4-O-Methylthis compound methyl esterMethyl iodideK₂CO₃Acetone~70-80%
4-O-Ethylthis compound ethyl esterEthyl bromideK₂CO₃DMF~65-75%

*Note: This reaction will likely result in a mixture of mono- and di-alkylated products, as well as esterification of the carboxylic acid if an alcohol is present or formed in situ. The yields are for the desired product after chromatographic separation.

Visualizing the Synthetic Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the general workflow for obtaining this compound derivatives and the specific chemical transformations involved.

experimental_workflow lichen Lichen Biomass (e.g., Cladonia sp.) extraction Solvent Extraction (Soxhlet) lichen->extraction crude_extract Crude this compound Extract extraction->crude_extract purification Chromatographic Purification crude_extract->purification barbatic_acid Pure this compound purification->barbatic_acid esterification Esterification barbatic_acid->esterification etherification Etherification barbatic_acid->etherification other_deriv Other Derivatizations barbatic_acid->other_deriv ester_deriv This compound Ester Derivatives esterification->ester_deriv ether_deriv This compound Ether Derivatives etherification->ether_deriv other_products Other this compound Analogs other_deriv->other_products

Caption: General workflow for the isolation and derivatization of this compound.

reaction_pathways barbatic_acid This compound C₁₉H₂₀O₇ ester_deriv This compound Ester R-O-C(=O)-Ar barbatic_acid->ester_deriv R-OH, H⁺ ether_deriv This compound Ether R-O-Ar barbatic_acid->ether_deriv R-X, Base

Caption: Key synthetic pathways for this compound derivatives.

References

Application of Barbatic Acid and Its Derivatives in Enzyme Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbatic acid, a naturally occurring depside found in lichens, and its synthetic derivatives, barbiturates, have garnered significant interest in the scientific community for their diverse biological activities. While research on this compound itself as a direct enzyme inhibitor is still emerging, numerous studies have highlighted the potent and specific enzyme inhibitory properties of its structural analogs, the barbituric acid derivatives. These compounds have shown promise in targeting enzymes crucial in various disease pathways, positioning them as valuable tools in drug discovery and development.

This document provides detailed application notes and protocols for studying the enzyme inhibitory effects of this compound and its derivatives. The information is compiled to assist researchers in designing and executing experiments to evaluate these compounds as potential therapeutic agents.

Data Presentation: Enzyme Inhibition by Barbituric Acid Derivatives

The following table summarizes the quantitative data on the inhibition of various enzymes by derivatives of barbituric acid. It is important to note that this data pertains to derivatives and not directly to this compound, but serves as a strong indicator of the potential inhibitory activities of this class of compounds.

Target EnzymeInhibitor (Barbituric Acid Derivative)IC50 Value (µM)Type of InhibitionReference CompoundReference IC50 (µM)
Jack Bean UreaseDerivative 4i17.6 ± 0.23Not SpecifiedThiourea21.2 ± 1.3
Jack Bean UreaseDerivative 5l17.2 ± 0.44Not SpecifiedThiourea21.2 ± 1.3
Leishmania braziliensis Dihydroorotate DehydrogenaseDerivative 2i (phenylallylidene)0.5 ± 0.1Covalent--
Leishmania braziliensis Dihydroorotate DehydrogenaseDerivative 2f (biphenyl)7.7 ± 0.3Covalent--

Signaling Pathway Potentially Modulated by Barbituric Acid Derivatives

A derivative of barbituric acid, referred to as BA-5, has been shown to inhibit the activation of Hepatic Stellate Cells (HSCs) and liver fibrosis by blocking the NF-κB signaling pathway induced by both TGF-β1 and LPS.[1] This finding suggests a potential mechanism of action for this class of compounds in inflammatory and fibrotic diseases.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor LPS LPS TLR4 TLR4 LPS->TLR4 Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates MyD88 MyD88 TLR4->MyD88 p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 IKK IKK p-Smad2/3->IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates p-IκBα p-IκBα IκBα->p-IκBα NF-κB (p65/p50) NF-κB (p65/p50) p-IκBα->NF-κB (p65/p50) releases NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc translocates Gene Expression Pro-inflammatory & Pro-fibrotic Genes NF-κB_nuc->Gene Expression induces Barbaturic Acid Derivative (BA-5) Barbaturic Acid Derivative (BA-5) Barbaturic Acid Derivative (BA-5)->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a barbituric acid derivative (BA-5).

Experimental Protocols

The following are detailed protocols for enzyme inhibition assays that can be adapted for screening this compound and its derivatives. These protocols are based on methodologies used for studying barbituric acid derivatives.

Urease Inhibition Assay (Adapted from studies on barbituric acid derivatives)

This protocol is designed to determine the in vitro inhibitory effect of test compounds on jack bean urease activity.

Materials and Reagents:

  • Jack bean urease (e.g., Sigma-Aldrich)

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chloride sodium hypochlorite)

  • Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitor (e.g., Thiourea)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

Caption: Workflow for the in vitro urease inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of jack bean urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare a series of dilutions of the test compound and the standard inhibitor in the appropriate solvent.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of urease solution to each well.

    • Add 5 µL of the test compound dilutions to the sample wells, 5 µL of the standard inhibitor dilutions to the positive control wells, and 5 µL of solvent to the negative control (100% activity) wells.

    • Add 55 µL of phosphate buffer containing urea to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 15 minutes.

  • Color Development:

    • Add 45 µL of the phenol reagent to each well.

    • Add 70 µL of the alkali reagent to each well.

    • Incubate the plate at 37°C for 50 minutes for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 630 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay (Adapted for covalent inhibitors)

This protocol is designed to evaluate the inhibitory activity of test compounds against Leishmania braziliensis dihydroorotate dehydrogenase (LbDHODH), with a focus on identifying potential covalent inhibitors.

Materials and Reagents:

  • Recombinant LbDHODH enzyme

  • (S)-Dihydroorotate (DHO) - substrate

  • Decylubiquinone (CoQd) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - indicator

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compound (this compound or derivative) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Experimental Workflow for Covalent Inhibition Screening:

G cluster_preincubation Pre-incubation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Mix LbDHODH enzyme with test compound or DMSO (control) B Incubate for a defined period (e.g., 0 and 4 hours) at room temperature A->B C Add substrate mix (DHO, CoQd, DCIP) to initiate the reaction B->C D Monitor the decrease in absorbance at 600 nm over time (kinetic read) C->D E Calculate the rate of reaction for each well D->E F Determine % inhibition and IC50 values E->F G Calculate Kinact/KI for covalent inhibitors F->G

Caption: Workflow for covalent DHODH inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of LbDHODH in assay buffer.

    • Prepare stock solutions of DHO, CoQd, and DCIP in appropriate solvents.

    • Prepare a substrate mixture containing DHO, CoQd, and DCIP in assay buffer.

    • Prepare serial dilutions of the test compound in DMSO.

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well plate, add a small volume of the diluted test compound or DMSO (for control) to the wells.

    • Add the LbDHODH enzyme solution to each well.

    • Incubate the plate for a predetermined time (e.g., 0 and 4 hours) at room temperature to allow for potential covalent bond formation.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate mixture to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at 600 nm (due to the reduction of DCIP) in kinetic mode for a set period (e.g., 10-15 minutes).

    • Determine the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition as described in the urease assay protocol.

    • Determine the IC50 value at each pre-incubation time point. A time-dependent decrease in IC50 suggests covalent inhibition.

    • For potent covalent inhibitors, further kinetic studies can be performed to determine the rate of inactivation (kinact) and the inhibitor constant (KI).

Conclusion

While direct evidence for this compound as a potent enzyme inhibitor is still being gathered, the substantial body of research on its structural analogs, the barbituric acid derivatives, provides a strong rationale for its investigation. The protocols and data presented here offer a solid foundation for researchers to explore the enzyme inhibitory potential of this compound and its derivatives. Such studies could unveil novel therapeutic agents for a range of diseases, underscoring the importance of continued research into the pharmacological properties of these fascinating natural and synthetic compounds.

References

Troubleshooting & Optimization

How to improve the yield of Barbatic acid extraction?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of Barbatic acid extraction from lichens. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: this compound is a depside, a type of phenolic compound. The choice of solvent is critical for achieving high extraction yields.

  • Acetone and Diethyl Ether: Studies have shown that acetone and diethyl ether are effective solvents for extracting this compound and other lichen depsides. For instance, one study successfully used diethyl ether in a Soxhlet apparatus for the extraction of this compound from Cladia aggregata[1]. Another investigation utilized acetone to extract this compound from Bryoria capillaris[2].

  • Ethanol: Aqueous ethanol solutions (typically 50-80%) are also commonly used for extracting phenolic compounds from lichens and can be a good starting point for optimization[3].

  • Other Solvents: While less common for this compound specifically, solvents like tetrahydrofuran (THF) have been optimized for the microwave-assisted extraction of other lichen depsidones[4][5]. For closely related lichen compounds like usnic acid, acetone has been shown to be superior to other solvents in heat reflux extraction[6][7].

Q2: How does temperature affect the extraction yield of this compound?

A2: Temperature is a double-edged sword in the extraction of natural products.

  • Increased Solubility: Higher temperatures generally increase the solubility of this compound and the efficiency of the extraction process. For heat reflux extraction of usnic acid, a comparable lichen compound, 90°C was used effectively[7].

  • Risk of Degradation: this compound, being a phenolic compound, may be susceptible to thermal degradation at excessively high temperatures[8]. It is advisable to conduct extractions at moderate temperatures (e.g., 30-60°C) and to use techniques like rotary evaporation under reduced pressure for solvent removal to minimize thermal stress on the compound[8].

Q3: What role does the physical preparation of the lichen material play in extraction yield?

A3: The physical state of the lichen thalli is a crucial factor.

  • Grinding: Grinding the dried lichen into a fine powder significantly increases the surface area available for solvent interaction, which can dramatically improve extraction efficiency[8].

  • Pre-washing: Washing the lichen thalli with a non-polar solvent like acetone can help remove extracellular phenolic compounds before protein extraction, a principle that can be adapted to pre-treat the material to remove interfering substances before targeting this compound[9].

Q4: Are advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) effective for this compound?

A4: Yes, these techniques are highly effective for extracting lichen acids and offer several advantages over conventional methods.

  • Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to create cavitation bubbles in the solvent, which collapse and disrupt the cell walls of the lichen, enhancing solvent penetration and mass transfer. This often leads to higher yields in shorter times and at lower temperatures[10][11]. For other lichen polyphenols, UAE has been successfully optimized using response surface methodology[3].

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the residual moisture within the lichen material, causing a rapid increase in pressure that ruptures the cell structure and releases the target compounds. This method is known for its high speed and efficiency[4][5]. For other depsidones, MAE has been shown to drastically reduce extraction time from hours to minutes compared to conventional reflux methods[5].

Q5: What is Supercritical Fluid Extraction (SFE) and can it be used for this compound?

A5: Supercritical Fluid Extraction (SFE) is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent[12][13]. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction[12][13]. SFE is advantageous because it is non-toxic, non-flammable, and leaves no solvent residue[12][13]. While specific protocols for this compound are not widely published, SFE has been successfully applied to extract other lichen acids like usnic acid, demonstrating its potential for this compound extraction[12][13][14][15]. The addition of a co-solvent like ethanol can modify the polarity of the supercritical CO2, enhancing the extraction of more polar compounds[12][14].

Troubleshooting Guide: Low Extraction Yield

If you are experiencing lower than expected yields of this compound, consider the following potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Incomplete Extraction 1. Increase Extraction Time: Ensure the lichen material has sufficient contact time with the solvent. For conventional methods, this could be several hours[8].
2. Optimize Particle Size: Grind the dried lichen thallus into a finer powder to increase the surface area for solvent penetration[8].
3. Enhance Agitation: Ensure continuous and vigorous stirring or shaking to improve mass transfer.
4. Perform Sequential Extractions: Repeating the extraction process with fresh solvent on the same lichen material can significantly increase the cumulative yield[16].
Inappropriate Solvent 1. Test Different Solvents: Experiment with solvents of varying polarity, such as acetone, diethyl ether, and aqueous ethanol solutions[1][2].
2. Optimize Solvent Concentration: For aqueous alcohol solutions, test different concentrations (e.g., 50%, 70%, 80% ethanol) to find the optimal polarity for this compound[3].
Degradation of this compound 1. Avoid High Temperatures: Use moderate extraction temperatures and concentrate the extract using a rotary evaporator at low temperatures (e.g., < 50°C)[8].
2. Control pH: Maintain a near-neutral pH during extraction, as extreme pH levels can lead to the degradation of phenolic compounds[8].
3. Protect from Light and Air: Phenolic compounds can be sensitive to oxidation. Store extracts and purified compounds in the dark and consider using an inert atmosphere (e.g., nitrogen or argon)[8].
Incorrect Lichen Species or Low Metabolite Content 1. Verify Lichen Identification: Confirm the identity of the lichen species, as the concentration of secondary metabolites varies significantly.
2. Consider Environmental Factors: The concentration of lichen acids can be influenced by the season and geographical location of collection.

Comparative Data on Extraction Methods for Lichen Acids

The following table summarizes quantitative data from studies on the extraction of usnic acid, a compound structurally related to this compound, which can provide a useful reference for optimizing this compound extraction.

Extraction Method Lichen Species Solvent Time Temperature Yield (mg/g dry weight) Reference
Heat RefluxCladonia arbusculaAcetone60 min90°C4.25 ± 0.08[6][7]
Ultrasound-AssistedCladonia arbusculaAcetone60 minNot specified2.33 ± 0.17[6][7]
ShakingCladonia arbusculaAcetone60 minRoom Temp.0.97 ± 0.08[6][7]
Microwave-AssistedPertusaria pseudocorallina100% THF7 minNot specified90% recovery of norstictic acid[5]
Supercritical CO2Usnea barbataCO23 h60°CUp to 56% mass yield of extract[13]
Supercritical CO2Usnea longissimaCO2 with 4.3% Ethanol7.48 h42°C0.317 g usnic acid / 100g lichen[14]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction (Soxhlet)

This protocol is based on a successful method for extracting this compound from Cladia aggregata[1].

  • Preparation of Lichen Material:

    • Clean the collected lichen thalli to remove any debris.

    • Air-dry the lichen material at room temperature until a constant weight is achieved.

    • Grind the dried lichen into a fine powder using a blender or a mortar and pestle.

  • Extraction:

    • Place a known amount of the powdered lichen (e.g., 50 g) into a cellulose thimble.

    • Place the thimble into a Soxhlet extractor.

    • Add diethyl ether to the round-bottom flask of the Soxhlet apparatus.

    • Heat the solvent to its boiling point (for diethyl ether, this should be done with extreme care in a well-ventilated fume hood, using a heating mantle set to a low temperature, e.g., ~30°C).

    • Allow the extraction to proceed for several hours (e.g., 6-8 hours) until the solvent in the siphon tube runs clear.

  • Filtration and Concentration:

    • After the extraction is complete, allow the apparatus to cool down.

    • Filter the extract to remove any fine particles.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (<40°C).

  • Purification (optional):

    • The crude extract can be further purified by washing successively with a less polar solvent like chloroform to precipitate the this compound, which can then be collected by filtration[1].

Protocol 2: Ultrasound-Assisted Extraction (UAE) (Adapted from Lichen Polyphenol Extraction)

This protocol is adapted from methods used for the extraction of other lichen polyphenols[3].

  • Preparation of Lichen Material:

    • Prepare the powdered lichen material as described in Protocol 1.

  • Extraction:

    • Weigh a specific amount of the powdered lichen (e.g., 0.5 g) and place it in a suitable extraction vessel (e.g., a glass tube or flask).

    • Add the extraction solvent (e.g., 80% ethanol) at a defined solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath.

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 32°C)[3].

  • Filtration and Concentration:

    • After sonication, centrifuge the mixture (e.g., at 2250 x g for 15 minutes) to pellet the solid material[3].

    • Filter the supernatant to obtain a clear extract.

    • Concentrate the extract using a rotary evaporator at a temperature below 45°C[3].

Protocol 3: Microwave-Assisted Extraction (MAE) (Adapted from Lichen Depsidone Extraction)

This protocol is adapted from a method optimized for the extraction of other lichen depsidones[4][5].

  • Preparation of Lichen Material:

    • Prepare the powdered lichen material as described in Protocol 1.

  • Extraction:

    • Place a known amount of the powdered lichen and the chosen solvent (e.g., 100% THF or acetone) in a microwave-safe extraction vessel[5].

    • Seal the vessel and place it in a microwave extractor.

    • Apply microwave irradiation at a specific power (e.g., 100 W) for a short duration (e.g., 7 minutes)[5].

  • Filtration and Concentration:

    • After extraction and cooling, filter the mixture to remove the lichen residue.

    • Concentrate the filtrate using a rotary evaporator.

Visualized Workflows

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Lichen Raw Lichen Thalli Clean Cleaning & Drying Lichen->Clean Grind Grinding to Powder Clean->Grind Extraction Solid-Liquid Extraction (e.g., Soxhlet, UAE, MAE) Grind->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Crude Crude this compound Extract Concentration->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Pure Pure this compound Purification->Pure

Figure 1. General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Optimization Strategies Start Low this compound Yield Cause1 Incomplete Extraction Start->Cause1 Cause2 Inappropriate Solvent Start->Cause2 Cause3 Compound Degradation Start->Cause3 Sol1 Increase Time Finer Grinding Sequential Extraction Cause1->Sol1 Sol2 Test Different Solvents Optimize Polarity Cause2->Sol2 Sol3 Lower Temperature Control pH Protect from Light/Air Cause3->Sol3

Figure 2. Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: Optimizing Column Chromatography for Barbatic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the column chromatography process for purifying barbatic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: For the purification of moderately polar compounds like this compound, silica gel is the most common and recommended stationary phase.[1][2] Alumina can also be considered, but silica gel is generally the first choice for separating components of plant extracts.[1][3][4]

Q2: How do I select an appropriate mobile phase for this compound purification?

A2: The selection of the mobile phase is critical for successful separation.[4] A common approach is to use a solvent system consisting of a non-polar solvent and a more polar solvent. For this compound, a mixture of hexane and ethyl acetate is a good starting point.[1] The optimal ratio should be determined using Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.[1]

Q3: What are the key properties of this compound I should be aware of during purification?

A3: this compound is a depside, an organic compound found in lichens.[5] Key properties include a molar mass of 360.36 g/mol and a melting point of 187°C.[5] It is important to note that some compounds can be unstable on silica gel, which is slightly acidic.[3][6] If you suspect degradation, stability tests on a small scale using TLC are recommended.[6]

Q4: How much stationary phase should I use for my column?

A4: A general rule of thumb is to use a stationary phase weight that is 20 to 100 times the weight of the crude sample to be purified.[1][2] For more difficult separations where components have similar polarities, a higher ratio is recommended.[3]

Q5: What is the difference between wet and dry packing of the column, and which is preferred?

A5: Both wet and dry packing methods are used to prepare a chromatography column.[1]

  • Wet packing involves preparing a slurry of the stationary phase in the initial mobile phase and pouring it into the column.[1] This method is generally preferred as it helps to prevent the trapping of air bubbles and ensures a more uniform packing, leading to better separation.

  • Dry packing involves filling the column with the dry stationary phase powder and then flushing it with the mobile phase.[1][2]

For optimal and reproducible results, wet packing is recommended.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation Improper mobile phase selection.[4]Optimize the mobile phase polarity using TLC. A good starting point is a hexane/ethyl acetate mixture. Adjust the ratio to achieve a clear separation of spots on the TLC plate.[1]
Column overloading.Use a proper ratio of stationary phase to sample (typically 20:1 to 100:1 by weight).[1][2]
Column was not packed properly (channeling).Ensure the column is packed uniformly without cracks or air bubbles. The wet packing method is recommended.[7]
This compound Elutes Too Quickly Mobile phase is too polar.[4]Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
This compound Does Not Elute Mobile phase is not polar enough.[4][6]Gradually increase the polarity of the mobile phase (gradient elution). For a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate.[3]
This compound may have decomposed on the column.[6]Test the stability of this compound on silica gel using 2D TLC. If it is unstable, consider using a different stationary phase like deactivated silica or alumina.[6]
Peak Tailing Interactions between this compound and active sites on the silica gel.Add a small amount of a modifier, such as acetic acid, to the mobile phase to improve the peak shape.
The sample was loaded in too large a volume of solvent.[7]Dissolve the sample in the minimum amount of solvent for loading onto the column.[7]
Cracked or Dry Column The solvent level dropped below the top of the stationary phase.[8]Always keep the stationary phase covered with the mobile phase. A layer of sand on top of the silica can help prevent disruption.[1][3]

Experimental Protocols

Protocol 1: Preparation of the Column (Wet Packing Method)
  • Select Column Size: Choose a glass column with a diameter appropriate for the amount of stationary phase required.

  • Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[1] Add a thin layer of sand over the plug.

  • Create Slurry: In a separate beaker, mix the calculated amount of silica gel with the initial, least polar mobile phase to form a slurry.[1]

  • Pack the Column: Pour the slurry into the column. Allow the stationary phase to settle, continuously tapping the column gently to ensure even packing and remove air bubbles.

  • Equilibrate: Once packed, pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated.[9] The solvent level should never drop below the top of the stationary phase.[3]

Protocol 2: Sample Loading and Elution
  • Dissolve Sample: Dissolve the crude extract containing this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.[7]

  • Load Sample: Carefully apply the dissolved sample to the top of the column using a pipette.[7]

  • Adsorb Sample: Allow the sample to be adsorbed onto the stationary phase by draining the solvent until it is just above the top of the silica.

  • Add Sand: Add a small layer of sand on top of the sample layer to prevent disturbance during the addition of the mobile phase.[3]

  • Begin Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions.

  • Gradient Elution (if necessary): If a single solvent system does not provide adequate separation, a gradient elution can be performed by gradually increasing the polarity of the mobile phase over time.[3][10]

  • Monitor Fractions: Collect fractions and monitor the presence of this compound in each fraction using TLC.

  • Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Visualizations

Barbatic_Acid_Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Extract Crude this compound Extract TLC_Analysis TLC Analysis for Mobile Phase Selection Crude_Extract->TLC_Analysis Column_Packing Column Packing (Wet Method) TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_Barbatic_Acid Pure this compound Solvent_Evaporation->Pure_Barbatic_Acid

Caption: Workflow for the purification of this compound using column chromatography.

Troubleshooting_Decision_Tree Start Problem with Purification Poor_Separation Poor or No Separation? Start->Poor_Separation Yes Elution_Issue Compound Elutes Too Fast/Slow? Start->Elution_Issue No Check_Mobile_Phase Optimize Mobile Phase (via TLC) Poor_Separation->Check_Mobile_Phase Check_Loading Reduce Sample Load Poor_Separation->Check_Loading Repack_Column Repack Column Poor_Separation->Repack_Column Peak_Shape_Issue Peak Tailing? Elution_Issue->Peak_Shape_Issue No Adjust_Polarity Adjust Mobile Phase Polarity Elution_Issue->Adjust_Polarity Yes Check_Stability Check Compound Stability on Silica Elution_Issue->Check_Stability Add_Modifier Add Modifier to Mobile Phase Peak_Shape_Issue->Add_Modifier Yes Minimize_Loading_Volume Minimize Sample Loading Volume Peak_Shape_Issue->Minimize_Loading_Volume

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Large-Scale Production of Barbatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Barbatic acid.

Disclaimer: The information provided is for research purposes only. Always adhere to laboratory safety protocols and consult relevant safety data sheets (SDS) before handling any chemicals.

Section 1: this compound Production

This compound is a naturally occurring depside found in lichens, with potential applications in pharmaceuticals due to its antimicrobial and cytotoxic activities.[1] Its large-scale production presents unique challenges, primarily related to sourcing, extraction efficiency, and synthetic yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound on a large scale?

A1: There are two main approaches for the large-scale production of this compound:

  • Extraction from Lichens: This involves collecting and processing lichens, such as those from the genera Usnea and Cladonia, which are known to contain this compound.[1] The process typically involves extraction with organic solvents followed by purification.

  • Total Synthesis: Chemical synthesis offers a more controlled and potentially scalable alternative to extraction from natural sources. A reported eight-step total synthesis starts from commercially available methyl atrarate, yielding this compound.[2][3]

Q2: What are the main challenges associated with extracting this compound from lichens?

A2: The primary challenges include:

  • Sustainability and Availability of Lichen Biomass: Large-scale harvesting of lichens can be ecologically damaging and may not be sustainable.

  • Low Yields: The concentration of this compound in lichens can be variable, leading to inconsistent yields.

  • Complex Purification: Lichen extracts contain a mixture of related compounds, requiring extensive and often costly purification steps to isolate pure this compound.

Q3: What are the key hurdles in the total synthesis of this compound?

A3: The total synthesis of this compound, while offering better control, faces challenges such as:

  • Multi-step Process: The eight-step synthesis is complex and can be time-consuming for large-scale production.[2][3]

  • Overall Yield: The reported total yield of 22.3% may be economically challenging for industrial-scale production.[2][3]

  • Reagent Costs and Availability: The cost and availability of starting materials and reagents for a multi-step synthesis can impact the overall economic viability.

Troubleshooting Guide: this compound Production

This guide addresses common issues encountered during the synthesis and extraction of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield in Total Synthesis Incomplete reactions at one or more steps.- Optimize reaction conditions (temperature, time, catalyst).- Monitor reaction progress using techniques like TLC or HPLC.
Side product formation.- Adjust stoichiometry of reactants.- Investigate alternative protective group strategies.
Loss of product during purification.- Optimize purification methods (e.g., column chromatography, recrystallization).- Use high-purity solvents.
Purity Issues Presence of structurally similar depsides (from extraction).- Employ multi-step purification techniques (e.g., preparative HPLC, sequential recrystallization).
Residual starting materials or byproducts (from synthesis).- Enhance purification protocols.- Characterize impurities to understand their origin and optimize reaction conditions to minimize their formation.
Inconsistent Yields from Lichen Extraction Variation in this compound content in lichen source.- Standardize lichen collection (species, location, season).- Implement robust quality control of raw material.
Inefficient extraction.- Optimize solvent system and extraction parameters (temperature, time, solid-to-liquid ratio).- Consider alternative extraction methods like Soxhlet or supercritical fluid extraction.
Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Cladia aggregata

This protocol is adapted from methodologies described for the extraction of lichen substances.[4]

  • Extraction:

    • Air-dry and grind the lichen thalli of Cladia aggregata.

    • Perform successive extractions using a Soxhlet apparatus with diethyl ether at 30°C.

  • Purification:

    • Wash the resulting extract successively with chloroform in a G4 funnel under pressure to isolate and purify the this compound.

    • Monitor the purity of the obtained this compound (>95%) using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4]

Protocol 2: Quality Control of this compound using HPLC

This protocol is based on established analytical methods for lichen products.[1]

  • Sample Preparation: Dissolve a known amount of the purified this compound in a suitable solvent (e.g., methanol).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detector: Photodiode array (PDA) detector.

  • Analysis:

    • Monitor the retention time of this compound.

    • Verify the presence of three characteristic absorbance peaks at wavelengths (λmax) of 214, 276, and 310 nm.[1]

Logical Workflow for this compound Production

Barbatic_Acid_Production cluster_synthesis Total Synthesis cluster_extraction Lichen Extraction start_synthesis Start with Methyl Atratate eight_steps Eight-Step Synthesis start_synthesis->eight_steps crude_barbatic_acid_synthesis Crude this compound eight_steps->crude_barbatic_acid_synthesis purification Purification (Chromatography, Recrystallization) crude_barbatic_acid_synthesis->purification start_extraction Collect Lichen Biomass extraction_process Solvent Extraction start_extraction->extraction_process crude_barbatic_acid_extraction Crude this compound extraction_process->crude_barbatic_acid_extraction crude_barbatic_acid_extraction->purification qc Quality Control (HPLC, NMR) purification->qc final_product Pure this compound qc->final_product

Caption: Workflow for this compound Production.

Section 2: Barbituric Acid - A Common Point of Confusion

It is a common point of confusion for researchers to mistake this compound with Barbituric acid. While their names are similar, they are structurally and functionally distinct molecules. Barbituric acid is a synthetic compound that is the parent compound of the barbiturate class of drugs.[5]

Frequently Asked Questions (FAQs) - Barbituric Acid

Q1: How is Barbituric acid synthesized on a large scale?

A1: The most common industrial synthesis of Barbituric acid involves the condensation reaction of diethyl malonate with urea, typically in the presence of a strong base like sodium ethoxide.[6][7]

Q2: What are the major challenges in the large-scale synthesis of Barbituric acid?

A2: Key challenges include:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and lead to low yields.[8]

  • Side Reactions: The formation of dialkylated malonic esters can occur, reducing the yield of the desired product.[8]

  • Purification: The crude product often requires recrystallization to remove unreacted starting materials and side products.[8]

Troubleshooting Guide: Barbituric Acid Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low Yield Presence of moisture in reactants or solvent.- Thoroughly dry all glassware.- Use absolute ethanol and anhydrous urea and diethyl malonate.[8]
Incomplete reaction.- Ensure sufficient reaction time and temperature (refluxing at ~110°C for several hours).[8]
Improper stoichiometry.- Use a slight excess of sodium ethoxide to ensure complete deprotonation of the malonic ester.[8]
Formation of Side Products Dialkylation of the barbiturate.- Add the alkyl halide (for substituted barbiturates) slowly to the reaction mixture.[8]
Hydrolysis of malonic ester.- Maintain anhydrous conditions.[8]
Difficult Purification Co-precipitation of impurities.- Optimize recrystallization solvent system (e.g., hot water or ethanol/water mixture).[8]- For highly impure samples, consider column chromatography.[8]
Experimental Protocol: Synthesis of Barbituric Acid

This protocol is a generalized procedure based on common laboratory syntheses.[6][8]

  • Preparation of Sodium Ethoxide: Carefully dissolve sodium metal (11.5 g) in absolute ethanol (250 mL) in a dry round-bottom flask.

  • Condensation Reaction:

    • To the sodium ethoxide solution, add a solution of urea (30 g) and diethyl malonate (80 g) in absolute ethanol.

    • Heat the mixture to reflux at approximately 110°C for 7 hours, during which a white solid should precipitate.

  • Workup and Precipitation:

    • After the reaction is complete, add hot water (500 mL, ~50°C) to dissolve the solid.

    • Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.

    • Cool the solution in an ice bath to induce crystallization.

  • Purification:

    • Collect the white precipitate by vacuum filtration and wash with a small amount of cold water.

    • Dry the product in an oven at 100-110°C.

    • Recrystallize the crude product from a hot water/ethanol mixture for further purification.

Signaling Pathway: A Note on Biological Activity

While large-scale production focuses on chemical synthesis, it is important for drug development professionals to understand the biological context. For instance, derivatives of Barbituric acid have been shown to inhibit liver fibrosis by blocking the NF-κB signaling pathway.[9]

NF_kB_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TGF_beta1 TGF-β1 TGF_beta1_R TGF-β1 Receptor TGF_beta1->TGF_beta1_R MyD88 MyD88 TLR4->MyD88 IKK IKKα/β TGF_beta1_R->IKK activates MyD88->IKK IkB_alpha IκBα IKK->IkB_alpha phosphorylates NF_kB NF-κB (p65) IkB_alpha->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocation BA_derivative Barbituric Acid Derivative (BA-5) BA_derivative->IkB_alpha inhibits phosphorylation BA_derivative->NF_kB inhibits phosphorylation Fibrogenesis Fibrogenesis Nucleus->Fibrogenesis promotes

Caption: Inhibition of NF-κB pathway by a Barbituric acid derivative.

References

Technical Support Center: Overcoming Poor Water Solubility of Barbatic Acid in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of barbatic acid in bioassays.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Assay Media

This compound, a lichen-derived depside, exhibits low solubility in water, which can lead to its precipitation in aqueous-based bioassays, resulting in inaccurate and unreliable data. The following guide provides systematic steps to overcome this issue.

The first step in troubleshooting is to select an appropriate solvent to prepare a concentrated stock solution. The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL (≥ 277.50 mM)[1]Recommended for preparing high-concentration stock solutions. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1]
Methanol Soluble[2]Quantitative data is not readily available, but it is an effective solvent.
Ethanol Sparingly solubleOften used for extraction from lichens, but may not be suitable for high-concentration stock solutions.
Acetone SolubleUsed for extraction and can dissolve crystalline extracts of lichen compounds.[3][4]
Water Poorly solubleNot recommended for preparing stock solutions.

This protocol outlines a reliable method for preparing a this compound stock solution and diluting it for use in typical cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath (optional)

  • Complete cell culture medium

Procedure:

  • Preparation of a Concentrated Stock Solution (e.g., 100 mM in DMSO):

    • Weigh out the required amount of this compound powder (Molecular Weight: 360.36 g/mol )[5]. For a 100 mM stock solution, this would be 36.04 mg per 1 mL of DMSO.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

  • Preparation of Working Solutions:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

    • Crucially, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity. [6][7] Some robust cell lines may tolerate up to 1%, but this should be determined empirically.[6][7]

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is good practice to add the small volume of the this compound stock solution to the larger volume of media while vortexing to ensure rapid and uniform mixing, minimizing the risk of precipitation.

  • Controls:

    • Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound tested. This will allow you to distinguish the effects of the compound from any potential effects of the solvent.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates when I add it to my aqueous buffer. What should I do?

A1: This is a common issue due to the hydrophobic nature of this compound. To prevent precipitation, you should first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is highly recommended, as this compound is readily soluble in it at high concentrations (≥ 100 mg/mL)[1]. When preparing your working solution, add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid dispersion.

Q2: What is the maximum concentration of DMSO I can use in my cell culture assay?

A2: The maximum tolerated concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.1% (v/v) to minimize solvent-induced toxicity[6][7]. For some less sensitive cell lines, concentrations up to 1% may be acceptable for short-term assays[6]. It is always best to perform a preliminary experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line and assay conditions.

Q3: Can I use ethanol to dissolve this compound for my bioassay?

A3: While this compound has some solubility in ethanol, it is generally less soluble than in DMSO. You may be able to prepare lower concentration stock solutions in ethanol. If you use ethanol, it is also critical to control for its potential effects on your biological system. The final concentration of ethanol in the assay medium should typically not exceed 0.5% (v/v)[8][9]. As with DMSO, a vehicle control with the same final ethanol concentration should be included in your experimental design.

Q4: I am performing an antimicrobial assay. What solvent should I use?

A4: For antimicrobial assays, stock solutions of lichen compounds, including depsides like this compound, are often prepared in DMSO or acetone[3][4][6]. One study on a depside compound used a stock solution prepared by dissolving the compound in 20% DMSO for a Minimum Inhibitory Concentration (MIC) test[6]. Another study used acetone to dissolve dried lichen extracts for antimicrobial susceptibility testing[3][4]. It is important to include a solvent control to ensure that the observed antimicrobial activity is not due to the solvent itself.

Q5: Are there any alternative methods to improve the solubility of this compound without using organic solvents?

A5: While organic solvents are the most common approach, other formulation strategies for poorly soluble compounds exist, although they may require more development. These can include:

  • pH adjustment: The solubility of acidic compounds can sometimes be increased by adjusting the pH of the solution. However, the effect of pH on the stability and activity of this compound would need to be investigated.

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.

  • Nanotechnology approaches: Formulating this compound into nanoparticles can increase its surface area and improve its dissolution rate in aqueous media[10].

These advanced techniques typically require more specialized formulation expertise.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Bioassay weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO (e.g., 100 mM) weigh->dissolve serial_dilute Perform Serial Dilutions in Cell Culture Medium dissolve->serial_dilute Final DMSO conc. ≤ 0.1% control_prep Prepare Vehicle Control (Medium + same % DMSO) dissolve->control_prep add_to_cells Add to Cells serial_dilute->add_to_cells control_prep->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation in Bioassay? check_stock Was a stock solution in an organic solvent used? start->check_stock prepare_stock Prepare a concentrated stock solution in DMSO. check_stock->prepare_stock No check_dmso_conc Is the final DMSO concentration ≤ 0.1%? check_stock->check_dmso_conc Yes prepare_stock->check_dmso_conc adjust_dmso_conc Lower the final DMSO concentration. check_dmso_conc->adjust_dmso_conc No check_mixing Was the stock solution added to the medium with rapid mixing? check_dmso_conc->check_mixing Yes adjust_dmso_conc->check_mixing improve_mixing Add stock solution dropwise to medium while vortexing. check_mixing->improve_mixing No success Problem Solved check_mixing->success Yes improve_mixing->success

Troubleshooting flowchart for this compound precipitation.

References

Technical Support Center: Troubleshooting Barbituric Acid Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving peak tailing issues encountered during the HPLC analysis of barbituric acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it problematic for barbituric acid analysis?

A1: Peak tailing is a phenomenon in HPLC where the peak shape is asymmetrical, with a drawn-out trailing edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian. For barbituric acid analysis, peak tailing can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and decreased overall method reproducibility.

Q2: What are the most common causes of peak tailing for an acidic compound like barbituric acid?

A2: The primary causes of peak tailing for acidic compounds like barbituric acid are typically related to secondary interactions with the stationary phase and improper mobile phase conditions. Specific causes include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the acidic protons of barbituric acid, leading to a secondary retention mechanism that causes tailing.[1]

  • Inappropriate Mobile Phase pH: Barbituric acid has a pKa of approximately 4.01.[2][3][4] If the mobile phase pH is close to the pKa, both the ionized and non-ionized forms of the acid will be present, resulting in peak broadening and tailing.[1][5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that lead to peak tailing for all analytes.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[6]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[5][7]

Q3: How does the mobile phase pH affect the peak shape of barbituric acid?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like barbituric acid. To achieve a sharp, symmetrical peak, it is generally recommended to set the mobile phase pH at least 2 pH units away from the analyte's pKa. For barbituric acid (pKa ≈ 4.01), this means the mobile phase pH should be adjusted to ≤ 2.0. At this low pH, the ionization of barbituric acid is suppressed, and it exists predominantly in its neutral form, which minimizes secondary interactions with the stationary phase.[1][5]

Q4: What type of HPLC column is best suited for the analysis of barbituric acid to minimize peak tailing?

A4: For the analysis of barbiturates, a C18 column is commonly recommended.[2][8] To specifically address peak tailing, it is advisable to use a modern, high-purity, end-capped C18 column. End-capping is a process that chemically derivatizes most of the residual silanol groups on the silica surface, significantly reducing their potential for secondary interactions with acidic analytes like barbituric acid. Columns with low silanol activity are also a good choice.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving barbituric acid peak tailing.

Step 1: Initial Assessment and System Check

Before making changes to the method, it's important to rule out common system-level issues.

Question Possible Cause Recommended Action
Are all peaks in the chromatogram tailing?System-wide issue (e.g., extra-column volume, column contamination).Check system connections for dead volume. Flush the column with a strong solvent.
Is only the barbituric acid peak tailing?Analyte-specific chemical interactions.Proceed to Step 2.
Has the peak tailing appeared suddenly?Column degradation or contamination.Replace the guard column (if used). Consider replacing the analytical column.
Step 2: Method Optimization

If the issue is specific to the barbituric acid peak, focus on optimizing the chromatographic method.

Parameter Potential Issue Recommended Action Expected Outcome
Mobile Phase pH pH is too close to the pKa of barbituric acid (≈ 4.01).Adjust the mobile phase pH to ≤ 2.0 using an appropriate acidifier (e.g., phosphoric acid or formic acid).Sharper, more symmetrical peak for barbituric acid.
Column Chemistry Secondary interactions with residual silanols.Use a high-purity, end-capped C18 column or a column with certified low silanol activity.Reduced peak tailing due to minimized secondary interactions.
Buffer Concentration Inadequate buffering capacity.If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[5]Consistent retention times and improved peak shape.
Sample Concentration Column overload.Dilute the sample and re-inject.If peak shape improves, the original sample was too concentrated.
Injection Solvent Mismatch with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.Improved peak shape, especially for early eluting peaks.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Barbituric Acid Analysis

This protocol describes how to systematically adjust the mobile phase pH to mitigate peak tailing.

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of barbituric acid.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Barbituric acid standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)

  • pH meter

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Prepare three aqueous mobile phases with different pH values:

      • pH 3.0: Add phosphoric acid or formic acid to HPLC-grade water to adjust the pH to 3.0.

      • pH 2.5: Add phosphoric acid or formic acid to HPLC-grade water to adjust the pH to 2.5.

      • pH 2.0: Add phosphoric acid or formic acid to HPLC-grade water to adjust the pH to 2.0.

    • Filter and degas all aqueous mobile phases.

  • Prepare Mobile Phase B (Organic):

    • Use 100% HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 45:55 Methanol:Water (or an appropriate ratio of ACN:Aqueous)[10]

    • Flow Rate: 1.0 mL/min[10]

    • Injection Volume: 10 µL

    • Temperature: Ambient

    • Detection: UV at 214 nm[10] or 220 nm[8]

  • Analysis:

    • Equilibrate the column with the mobile phase containing the pH 3.0 aqueous component for at least 30 minutes.

    • Inject the barbituric acid standard and record the chromatogram.

    • Repeat the equilibration and injection for the mobile phases containing the pH 2.5 and pH 2.0 aqueous components.

  • Data Evaluation:

    • Compare the peak symmetry (tailing factor) of the barbituric acid peak at each pH. The optimal pH will yield the most symmetrical peak (tailing factor closest to 1).

Data Presentation

The following table summarizes key parameters and their recommended values for troubleshooting barbituric acid peak tailing.

ParameterRecommended Value/ActionRationale
Analyte pKa ~4.01Understanding the pKa is crucial for pH manipulation.
Mobile Phase pH ≤ 2.0Suppresses the ionization of barbituric acid, minimizing secondary interactions.
Column Type End-capped C18Reduces the number of available silanol groups for secondary interactions.
Buffer Concentration 10-50 mM (if used)Ensures stable mobile phase pH.
Injection Volume Dependent on column dimensions; start with a low volume (e.g., 5-10 µL)Prevents column overload.
Sample Solvent Mobile phase or weakerAvoids peak distortion due to solvent mismatch.

Visualization

Troubleshooting Workflow for Barbituric Acid Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed for Barbituric Acid q1 Are all peaks tailing? start->q1 system_issue System-wide Issue q1->system_issue Yes analyte_issue Analyte-Specific Issue q1->analyte_issue No check_connections Check for dead volume (fittings, tubing) system_issue->check_connections flush_column Flush column with strong solvent check_connections->flush_column q2 Is mobile phase pH << pKa (4.01)? analyte_issue->q2 adjust_ph Adjust mobile phase pH to <= 2.0 q2->adjust_ph No q3 Is an end-capped C18 column being used? q2->q3 Yes end Peak Shape Improved adjust_ph->end change_column Switch to a high-purity, end-capped C18 column q3->change_column No q4 Is the sample concentration too high? q3->q4 Yes change_column->end dilute_sample Dilute sample and re-inject q4->dilute_sample Yes q4->end No dilute_sample->end

Caption: Troubleshooting workflow for barbituric acid peak tailing in HPLC.

References

Minimizing matrix effects in LC-MS analysis of Barbatic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Barbatic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1] In complex matrices like plasma, serum, or crude lichen extracts, components such as phospholipids, salts, and other endogenous metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.

Q2: What is the first step I should take if I suspect matrix effects are impacting my this compound analysis?

A2: A qualitative assessment using the post-column infusion technique is an excellent first step.[3] This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs. By infusing a constant flow of a this compound standard into the mass spectrometer after the analytical column, and then injecting a blank matrix extract, any dips or rises in the baseline signal will indicate at what retention times the matrix components are causing interference.[3][4] This information is crucial for developing a chromatographic method where this compound elutes in a region free from significant matrix effects.[3]

Q3: Are there any specific mass fragments I should be looking for when identifying this compound?

A3: Yes, for the identification of this compound in negative ion mode, you can monitor for characteristic diagnostic peaks at m/z 181.0493, 163.0387, and 137.0594. The parent ion can also be observed.

Q4: How can I compensate for matrix effects if I cannot completely eliminate them?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[3] A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, meaning it will experience similar matrix effects as the analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be normalized. If a SIL-IS is not available, a structural analog can be used as an alternative.

Troubleshooting Guide: Minimizing Matrix Effects

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS analysis of this compound.

Problem: Poor sensitivity, accuracy, or reproducibility in this compound quantification.

The first step is to confirm that matrix effects are indeed the source of the issue.

  • Workflow for Assessing Matrix Effects:

    cluster_0 Matrix Effect Assessment A Prepare this compound solution in a clean solvent C Analyze both samples by LC-MS A->C B Prepare blank matrix extract and spike with this compound post-extraction B->C D Compare peak areas C->D E Calculate Matrix Effect (%): (Area in Matrix / Area in Solvent) * 100 D->E F < 85% = Ion Suppression E->F Result G > 115% = Ion Enhancement E->G Result H 85-115% = No significant matrix effect E->H Result

    Diagram 1: Workflow for the quantitative assessment of matrix effects.

Improving the cleanup of your sample is often the most effective way to reduce matrix effects.[5] The choice of technique will depend on your sample matrix and the properties of this compound.

  • Comparison of Sample Preparation Techniques:

Technique Principle Advantages Disadvantages Best For
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or an acid.Simple, fast, and inexpensive.Non-selective; may not effectively remove phospholipids and other interferences, leading to significant matrix effects.[4][5]Initial screening, high-throughput analysis.
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquids (e.g., an aqueous sample and an organic solvent).Can provide a cleaner extract than PPT. The pH of the aqueous phase can be adjusted to optimize the extraction of acidic analytes like this compound.[5]Can be labor-intensive and may require larger volumes of organic solvents.Plasma, urine, and other liquid biological samples.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.Highly selective, provides excellent sample cleanup and can concentrate the analyte.[6]Can be more time-consuming and costly to develop a method.Complex matrices requiring thorough cleanup (e.g., tissue homogenates, plasma).
  • Experimental Protocols:

    • Protocol 1: Protein Precipitation (PPT)

      • To 100 µL of plasma sample, add 10 µL of an internal standard solution.

      • Add 300 µL of cold acetonitrile.

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 12,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in 100 µL of the mobile phase.

    • Protocol 2: Liquid-Liquid Extraction (LLE)

      • To 100 µL of plasma sample, add 10 µL of an internal standard solution.

      • Add 50 µL of 2% formic acid to acidify the sample.

      • Add 600 µL of methyl tert-butyl ether (MTBE).

      • Vortex for 5 minutes.

      • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

      • Transfer the upper organic layer to a new tube and evaporate to dryness.

      • Reconstitute the residue in 100 µL of the mobile phase.

    • Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase

      • Sample Pre-treatment:

        • To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 4% phosphoric acid in water.

        • Vortex for 30 seconds.

        • Centrifuge at 3,000 x g for 5 minutes.

      • SPE Cartridge: C18-bonded silica, 100 mg/1 mL.

      • Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.

      • Loading: Load the supernatant from the pre-treated sample onto the cartridge.

      • Washing: Wash with 1 mL of 5% methanol in water.

      • Elution: Elute this compound with 1 mL of acetonitrile.

      • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.[7]

  • Illustrative Quantitative Data:

Sample Preparation Method Matrix Effect (%) *Recovery (%) Precision (%RSD)
Protein Precipitation65% (Suppression)>90%<15%
Liquid-Liquid Extraction88%85-95%<10%
Solid-Phase Extraction97%>95%<5%

*Note: These are illustrative values to demonstrate expected trends. Actual results may vary.

If sample preparation is insufficient to resolve matrix effects, adjusting the LC method can help separate this compound from interfering components.

  • Troubleshooting Chromatographic Issues:

    cluster_1 Chromatographic Troubleshooting A Ion suppression/enhancement observed at this compound retention time B Modify Gradient Elution A->B Try first C Change Column Chemistry (e.g., Phenyl-Hexyl, HILIC) B->C If unsuccessful F Re-evaluate with post-column infusion B->F D Adjust Mobile Phase pH C->D If still unsuccessful C->F D->F E Successful separation of this compound from interferences F->E If successful

    Diagram 2: A logical workflow for troubleshooting chromatographic issues leading to matrix effects.

After optimizing sample preparation and/or chromatographic conditions, it is essential to re-evaluate the matrix effect to ensure the issue has been resolved. Use the workflow described in Step 1 to confirm that the matrix effect is within an acceptable range (typically 85-115%).

References

Barbatic acid stability under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of barbatic acid?

A1: Based on the stability of similar phenolic compounds, the primary factors affecting the stability of this compound are likely to be exposure to light, elevated temperatures, and high humidity.[1][2] Oxygen can also contribute to the degradation of phenolic compounds.[3]

Q2: What are the ideal short-term storage conditions for solid this compound?

A2: For short-term storage (up to 30 days), solid this compound should be kept in a cool, dark, and dry place.[4] A desiccator at room temperature, protected from light, is a suitable option.

Q3: What are the recommended long-term storage conditions for solid this compound?

A3: For long-term storage, it is recommended to store solid this compound at low temperatures, such as -20°C, in a tightly sealed container to protect it from moisture.[4][5] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

Q4: How should I store solutions of this compound?

A4: Solutions of this compound are generally less stable than the solid compound. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C in a tightly capped vial, protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. The choice of solvent can also impact stability; ensure the solvent is of high purity and degassed if possible.

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not well-documented, depsides, in general, can undergo hydrolysis to break the ester linkage, yielding their constituent phenolic acid units.[6] Phenolic compounds can also be susceptible to oxidation, which may be catalyzed by light, heat, or the presence of metal ions.

Troubleshooting Guides

Issue 1: Inconsistent experimental results using this compound.

  • Possible Cause: Degradation of the this compound stock.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solid compound and any stock solutions have been stored according to the recommendations (see FAQs).

    • Perform Quality Control: Analyze the this compound stock using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products.[7][8] Compare the chromatogram to that of a freshly opened or new batch of this compound.

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment to minimize the impact of solvent-mediated degradation.

Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.

  • Possible Cause: Degradation of this compound during sample preparation or analysis.

  • Troubleshooting Steps:

    • Minimize Light Exposure: Protect samples from light during all stages of preparation and analysis by using amber vials or covering them with aluminum foil.

    • Control Temperature: Avoid exposing samples to high temperatures. Use a temperature-controlled autosampler if available.

    • Check pH of Solutions: The pH of the sample matrix or mobile phase can influence the stability of phenolic compounds. Ensure the pH is appropriate for your analytical method.

    • Investigate Degradation Products: If unknown peaks are consistently observed, it may be necessary to perform stress testing (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally degrade the this compound and identify the resulting degradation products. This can help in developing a stability-indicating analytical method.

Data Presentation

Table 1: General Storage Recommendations for Phenolic Compounds (Applicable as Best Practices for this compound)

Storage ConditionSolid CompoundSolutionRationale
Temperature Short-term: Room Temperature (20-25°C) Long-term: -20°C or belowShort-term: 2-8°C Long-term: -20°C or -80°C (aliquoted)Lower temperatures slow down the rate of chemical degradation.[3][5]
Light Store in the dark (e.g., in an amber vial or a light-proof container)Store in amber vials or wrap clear vials in aluminum foil.Exposure to light, especially UV light, can induce photochemical degradation of phenolic compounds.[1][2]
Humidity/Moisture Store in a tightly sealed container, preferably in a desiccator.Use anhydrous solvents when possible and keep vials tightly capped to prevent absorption of atmospheric moisture.Moisture can lead to hydrolysis of depsides and other ester-containing compounds.[6]
Atmosphere For very long-term storage, consider storing under an inert gas (e.g., N₂ or Ar).Degas solvents before use to remove dissolved oxygen.Oxygen can cause oxidative degradation of phenolic compounds.[3]

Experimental Protocols

Protocol: General Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.[8][9]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • HPLC-grade formic acid or acetic acid.

  • Volumetric flasks, pipettes, and autosampler vials (amber recommended).

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical starting gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of this compound (e.g., 254 nm, 280 nm, and the lambda max).

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare samples for stability testing at the same concentration as the working standard.

4. Forced Degradation Study (for Method Validation): To ensure the method is stability-indicating, perform forced degradation studies:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for a specified time.

  • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for a specified time.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the this compound solution to UV light.

Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other.

Mandatory Visualization

Experimental_Workflow_for_Barbatic_Acid_Stability_Study start Start: this compound Sample prep Prepare Samples (Solid & Solution) start->prep storage Store under Different Conditions (Temp, Light, Humidity) prep->storage sampling Sample at Time Points (T0, T1, T2...) storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Collect & Analyze Data (Purity, Degradation Products) analysis->data report Generate Stability Report data->report end End report->end

Caption: Workflow for a this compound Stability Study.

Troubleshooting_Decision_Tree issue Inconsistent Results or Unexpected Peaks? check_storage Verify Storage Conditions (Temp, Light, Moisture) issue->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No storage_ok Storage Conditions OK check_storage->storage_ok Yes correct_storage Action: Correct Storage & Use New Aliquot improper_storage->correct_storage check_prep Review Sample Prep & Handling storage_ok->check_prep prep_issue Issue in Preparation (e.g., Light Exposure) check_prep->prep_issue No prep_ok Sample Prep OK check_prep->prep_ok Yes correct_prep Action: Modify Protocol (e.g., Use Amber Vials) prep_issue->correct_prep qc_check Perform QC on Stock (e.g., HPLC) prep_ok->qc_check stock_degraded Stock is Degraded qc_check->stock_degraded Fails stock_ok Stock Purity Confirmed qc_check->stock_ok Passes new_stock Action: Use New Stock & Re-evaluate Storage stock_degraded->new_stock further_investigation Further Investigation Needed (e.g., Method Specificity) stock_ok->further_investigation

Caption: Troubleshooting for this compound Stability Issues.

References

Preventing the degradation of Barbatic acid during experimental procedures.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Barbatic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability of this compound.

Q1: My this compound solution is turning a yellow or brownish color. What is happening?

A1: A color change in your this compound solution is a common indicator of degradation, specifically oxidation. This compound, being a phenolic compound, is susceptible to oxidation, which can be accelerated by several factors including exposure to air (oxygen), light, high pH, and the presence of metal ions. This process can lead to the formation of quinone-like structures and polymerized products, which are often colored.

Q2: I'm seeing a precipitate form in my aqueous this compound solution. What could be the cause?

A2: this compound has poor water solubility. The precipitation you are observing could be due to the compound coming out of solution, especially if the concentration is too high for the aqueous buffer. Additionally, degradation products of this compound may be less soluble than the parent compound, leading to their precipitation over time.

Q3: My experimental results with this compound are inconsistent. Could degradation be a factor?

A3: Yes, degradation of this compound can significantly impact experimental outcomes. The degradation products will have different chemical properties and biological activities compared to the intact molecule. This can lead to a loss of potency, altered pharmacology, and a general lack of reproducibility in your assays.

Q4: What are the main pathways through which this compound can degrade?

A4: The two primary degradation pathways for this compound are:

  • Hydrolysis: this compound is a depside, meaning it has an ester linkage. This ester bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, breaking the molecule into its constituent phenolic acid and alcohol parts.[1][2]

  • Oxidation: As a phenolic compound, this compound can be oxidized. This process is often initiated by factors like light, heat, and the presence of oxygen or metal ions, leading to the formation of free radicals and subsequent degradation products.

Q5: How can I prevent the degradation of my this compound samples?

A5: To minimize degradation, it is crucial to control the experimental conditions. Key preventative measures include:

  • Storage: Store solid this compound and stock solutions at low temperatures (-20°C or -80°C) and protected from light.

  • Solvent Choice: Use high-purity, degassed solvents for preparing solutions. For stock solutions, organic solvents like DMSO or ethanol are preferred over aqueous buffers.

  • pH Control: Maintain a slightly acidic to neutral pH for your working solutions, as both strongly acidic and alkaline conditions can promote hydrolysis.[3]

  • Use of Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solutions to inhibit oxidation.

  • Inert Atmosphere: When preparing and storing solutions, flushing the vial with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.

  • Fresh Preparations: Prepare fresh working solutions from your stock solution for each experiment to avoid degradation in aqueous buffers.

Quantitative Data Summary

While specific degradation kinetics for this compound are not extensively published, the following table summarizes the stability of related depsides and phenolic compounds under various conditions. This information can be used to infer the expected stability of this compound.

ConditionObservation for Related Compounds (e.g., Atranorin, Phenolic Acids)Recommended Practice for this compound
pH Depsides like atranorin are unstable in the presence of strong acids or bases.[3] Many phenolic compounds are unstable at high pH.Maintain solutions at a slightly acidic to neutral pH (around 6-7). Avoid strongly acidic or alkaline buffers.
Temperature Increased temperature generally accelerates the degradation of phenolic compounds.Store stock solutions at -20°C or -80°C. For experiments, use the lowest feasible temperature. Avoid repeated freeze-thaw cycles.
Light Exposure to UV and visible light can induce photodegradation of phenolic compounds.Store all this compound preparations in amber vials or wrapped in foil to protect from light.
Oxygen The presence of oxygen is a primary driver of oxidation for phenolic compounds.Use degassed solvents and consider flushing storage vials with an inert gas (nitrogen or argon).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber glass vial with a screw cap

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution.

  • Transfer the stock solution to a sterile, amber glass vial.

  • Flush the headspace of the vial with nitrogen or argon gas before tightly sealing the cap.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of an Aqueous Working Solution

Objective: To prepare a diluted, aqueous working solution of this compound for immediate use in in vitro assays.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile, aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • Vortex the stock solution gently to ensure homogeneity.

  • In a sterile, low-binding microcentrifuge tube, add the desired volume of aqueous buffer.

  • While vortexing the buffer, add the required volume of the this compound stock solution to achieve the final desired concentration. It is important to add the stock solution to the buffer and not the other way around to prevent precipitation.

  • Use the freshly prepared working solution immediately in your experiment. Do not store aqueous working solutions for extended periods.

Visualizations

Logical Workflow for Preventing this compound Degradation

degradation_prevention_workflow start Start: Handling this compound storage Store Solid this compound -20°C or -80°C Protect from light and moisture start->storage prep_stock Prepare Stock Solution (e.g., in DMSO) storage->prep_stock stock_storage Store Stock Solution -20°C or -80°C Amber vial, inert atmosphere prep_stock->stock_storage prep_working Prepare Aqueous Working Solution (Fresh for each experiment) stock_storage->prep_working assay Perform Experiment prep_working->assay degradation Degradation Risk assay->degradation troubleshoot Troubleshooting: - Check pH - Check for light/air exposure - Prepare fresh solutions degradation->troubleshoot

Caption: A logical workflow for handling this compound to minimize degradation during experimental procedures.

Potential Degradation Pathways of this compound

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation barbatic_acid This compound acid_base Acid or Base Catalysis barbatic_acid->acid_base Hydrolysis light_heat_oxygen Light, Heat, Oxygen barbatic_acid->light_heat_oxygen Oxidation hydrolysis_products Phenolic Acid + Alcohol (Cleavage of Ester Bond) acid_base->hydrolysis_products oxidation_products Quinones & Polymerized Products light_heat_oxygen->oxidation_products

Caption: The two main potential degradation pathways for this compound: hydrolysis and oxidation.

Plausible Signaling Pathway for this compound-Induced Apoptosis

Disclaimer: This pathway is based on the known mechanisms of structurally related compounds and general apoptosis signaling. The exact pathway for this compound may vary.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway barbatic_acid This compound caspase8 Caspase-8 activation barbatic_acid->caspase8 bcl2 Bcl-2 (Anti-apoptotic) barbatic_acid->bcl2 inhibition bax Bax (Pro-apoptotic) barbatic_acid->bax upregulation caspase3 Caspase-3 activation caspase8->caspase3 cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A plausible signaling pathway for this compound-induced apoptosis, involving both intrinsic and extrinsic pathways.

References

Optimizing Barbatic Acid Concentration for Cytotoxicity Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing barbatic acid concentration for cytotoxicity studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A1: Based on published data, a sensible starting range for this compound in initial cytotoxicity screening is between 1 µM and 100 µM. This range encompasses the IC50 values observed in various cancer cell lines. A logarithmic serial dilution is recommended to cover a broad concentration spectrum efficiently.

Q2: What is the recommended solvent for dissolving this compound for cell culture experiments?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies. It is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and then dilute it in the cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q3: How long should I incubate the cells with this compound?

A3: Incubation times in cytotoxicity studies typically range from 24 to 72 hours. A 48-hour incubation is a common starting point. However, the optimal duration may vary depending on the cell line's doubling time and the specific research question. Time-course experiments are recommended to determine the most appropriate endpoint.

Q4: Is this compound cytotoxic to all cell types?

A4: No, this compound has shown selective cytotoxicity. For instance, it has been reported to be cytotoxic to various cancer cell lines while showing no cytotoxicity to human peripheral blood mononuclear cells (PBMCs) at effective concentrations against other targets[1].

Data Presentation: IC50 Values of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, providing a reference for its cytotoxic potential.

Cell LineCell TypeIC50 (µM)Reference
HEp-2Human Laryngeal Carcinoma6.25 µg/mL (~17.3 µM)[2]
NCI-H292Human Lung Mucoepidermoid Carcinoma19.06 µg/mL (~52.9 µM)[2]
KBHuman Nasopharyngeal Carcinoma12.0 µg/mL (~33.3 µM)[2]
VeroMonkey Kidney Epithelial12.10 ± 0.38 µM[3]
Schistosoma mansoniParasitic Flatworm99.43 µM[1]
Human PBMCsPeripheral Blood Mononuclear CellsNon-toxic[1]

Experimental Protocols

Detailed Protocol for MTT Cytotoxicity Assay with this compound

This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in a serum-free medium to obtain a range of working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low cytotoxicity observed This compound concentration is too low.Test a higher concentration range.
Cell seeding density is too high.Optimize cell number to ensure they are in the logarithmic growth phase during treatment.
Incubation time is too short.Increase the incubation time (e.g., to 72 hours).
This compound instability.Prepare fresh dilutions from the stock solution for each experiment. Avoid prolonged storage of diluted solutions.
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before seeding and use calibrated pipettes.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Incomplete dissolution of formazan crystals.Increase shaking time after adding the solubilization solution or gently pipette up and down.
High background absorbance Contamination of the culture.Check for microbial contamination. Use fresh, sterile reagents.
Interference from phenol red in the medium.Use a medium without phenol red for the assay.

Signaling Pathways and Visualizations

While the precise signaling pathway of this compound-induced cytotoxicity is still under investigation, studies on related depsides suggest an induction of apoptosis. This often involves the intrinsic (mitochondrial) pathway.

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate treat_cells Treat Cells seed_plate->treat_cells Incubate (24h) prep_ba Prepare this compound Dilutions prep_ba->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt Incubate (24-72h) incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

hypothetical_signaling_pathway Hypothetical Apoptotic Pathway of this compound BA This compound Bax Bax BA->Bax Bcl2 Bcl-2 BA->Bcl2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothetical intrinsic apoptotic pathway induced by this compound.

troubleshooting_tree Troubleshooting Decision Tree for Cytotoxicity Assays start Unexpected Cytotoxicity Results check_controls Review Controls (Vehicle, Untreated) start->check_controls controls_ok Controls OK? check_controls->controls_ok investigate_protocol Investigate Protocol (Pipetting, Seeding) controls_ok->investigate_protocol No check_reagents Check Reagents (this compound, Media) controls_ok->check_reagents Yes reassess_data Re-evaluate Data investigate_protocol->reassess_data reagents_ok Reagents OK? check_reagents->reagents_ok optimize_params Optimize Parameters (Concentration, Time) reagents_ok->optimize_params Yes consult_lit Consult Literature/ Expert reagents_ok->consult_lit No optimize_params->reassess_data issue_resolved Issue Resolved reassess_data->issue_resolved

References

Technical Support Center: Enhancing In Vivo Bioavailability of Barbatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of barbatic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a secondary metabolite produced by lichens, belonging to the class of compounds known as depsides.[1] It has demonstrated a range of biological activities, including anticancer and anti-inflammatory properties.[2][3] However, its therapeutic potential is often limited by its low oral bioavailability, which is primarily attributed to its poor aqueous solubility.[4]

Q2: What are the key physicochemical properties of this compound that contribute to its low bioavailability?

The low bioavailability of this compound is largely due to its lipophilic nature and poor water solubility. Key physicochemical properties are summarized in the table below.

PropertyValueImplication for Bioavailability
Molecular Weight360.36 g/mol [1]Moderate molecular size.
Predicted LogP4.7[5]High lipophilicity, indicating poor aqueous solubility.
Aqueous SolubilityPoorly soluble[4]Dissolution is a rate-limiting step for absorption.
Solubility in Organic SolventsSoluble in DMSO and methanol[6]Useful for in vitro studies and formulation development.

Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can increase its surface area-to-volume ratio, thereby improving its dissolution rate and saturation solubility.[7]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution by preventing crystallization and improving wettability.[8][9]

  • Co-administration with Bioenhancers: Compounds like piperine can inhibit drug-metabolizing enzymes (e.g., CYP450) and efflux pumps (e.g., P-glycoprotein) in the intestine and liver, leading to increased plasma concentrations of co-administered drugs.[10][11]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies

Possible Cause: Poor and inconsistent dissolution of this compound in the gastrointestinal (GI) tract.

Troubleshooting Steps:

  • Formulation Optimization: Move beyond simple suspensions. Consider the formulation strategies outlined in the FAQs.

  • Particle Size Reduction: If using a crystalline form, micronization or nanocrystallization can improve dissolution.

  • Pre-formulation Screening: Conduct solubility studies of this compound in various pharmaceutically acceptable oils, surfactants, and polymers to identify suitable excipients for advanced formulations like SEDDS or solid dispersions.

Issue 2: Failure to Achieve Therapeutic Plasma Concentrations Despite Using an Advanced Formulation

Possible Cause: Extensive first-pass metabolism or active efflux by transporters like P-glycoprotein.

Troubleshooting Steps:

  • Co-administration with Piperine: Piperine, an alkaloid from black pepper, is a known inhibitor of CYP3A4 and P-glycoprotein.[11] Co-administering piperine with the this compound formulation may reduce its metabolism and efflux.

  • In Vitro Metabolism Studies: Use liver microsomes or S9 fractions to investigate the metabolic stability of this compound and identify the major metabolizing enzymes.

  • Cell-Based Permeability Assays: Employ Caco-2 cell monolayers to assess the intestinal permeability of this compound and determine if it is a substrate for efflux pumps.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol is adapted from methodologies used for other poorly soluble lichen metabolites like usnic acid.[7]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Method:

  • Dissolve a specific amount of this compound and PLGA in acetone.

  • Add the organic phase dropwise to the aqueous PVA solution under continuous magnetic stirring.

  • Continue stirring for 2-4 hours to allow for the evaporation of acetone and the formation of nanoparticles.

  • Remove the remaining acetone using a rotary evaporator at reduced pressure.

  • Centrifuge the nanoparticle suspension to collect the pellet.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the nanoparticles in a suitable vehicle for in vivo administration (e.g., sterile water or saline).

Characterization:

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)

  • Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)

  • Encapsulation Efficiency: Quantify the amount of this compound in the supernatant and nanoparticles using a validated analytical method (e.g., HPLC).

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

Materials:

  • This compound

  • A suitable hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, Soluplus®)

  • A common solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Mortar and pestle

Method:

  • Dissolve both this compound and the hydrophilic polymer in the common solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Remove the solvent using a rotary evaporator under vacuum to form a thin film.

  • Further dry the film in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Scrape the dried film and pulverize it using a mortar and pestle.

  • Sieve the resulting powder to obtain a uniform particle size.

Characterization:

  • Dissolution Studies: Compare the dissolution rate of the solid dispersion with that of the pure drug in a relevant buffer (e.g., pH 1.2, 4.5, and 6.8).

  • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the dispersion.

Protocol 3: In Vivo Bioavailability Study in Rats

Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g).

Procedure:

  • Fast the rats overnight (12-16 hours) with free access to water.

  • Divide the animals into groups (n=6 per group), for example:

    • Group 1: this compound suspension (Control)

    • Group 2: this compound nanoparticle formulation

    • Group 3: this compound solid dispersion

    • Group 4: this compound suspension co-administered with piperine (e.g., 20 mg/kg)

  • Administer the formulations orally by gavage at a specific dose of this compound.

  • Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each group and assess the relative bioavailability of the different formulations compared to the control.

Visualizations

Signaling Pathway Diagram

Barbatic_Acid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor ROS ROS This compound->ROS Modulation IKK IKK Receptor->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Release Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Transcription ARE ARE Nrf2_n->ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation This compound This compound Nanoparticles Nanoparticles This compound->Nanoparticles Solid Dispersion Solid Dispersion This compound->Solid Dispersion Co-administration Co-administration This compound->Co-administration Physicochemical Physicochemical Nanoparticles->Physicochemical Solid Dispersion->Physicochemical Animal Dosing Animal Dosing Co-administration->Animal Dosing Dissolution Dissolution Physicochemical->Dissolution Dissolution->Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling LC-MS/MS LC-MS/MS Blood Sampling->LC-MS/MS PK Analysis PK Analysis LC-MS/MS->PK Analysis Low_Bioavailability_Causes_and_Solutions cluster_causes Root Causes cluster_solutions Potential Solutions Low Bioavailability Low Bioavailability Poor Solubility Poor Solubility Low Bioavailability->Poor Solubility First-Pass Metabolism First-Pass Metabolism Low Bioavailability->First-Pass Metabolism P-gp Efflux P-gp Efflux Low Bioavailability->P-gp Efflux Nanoparticles Nanoparticles Poor Solubility->Nanoparticles Solid Dispersions Solid Dispersions Poor Solubility->Solid Dispersions SEDDS SEDDS Poor Solubility->SEDDS Piperine Co-administration Piperine Co-administration First-Pass Metabolism->Piperine Co-administration P-gp Efflux->Piperine Co-administration

References

Strategies to reduce the toxicity of Barbatic acid to normal cells.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of barbatic acid-induced toxicity in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity of this compound in our normal cell lines. What are the primary strategies to mitigate these off-target effects?

A1: High off-target toxicity is a common hurdle when working with potent natural compounds. The primary goal is to improve the therapeutic index by either minimizing the exposure of normal cells to this compound or by enhancing its selectivity for cancer cells. Key strategies to consider are:

  • Drug Delivery Systems (DDS): Encapsulating this compound within carriers like liposomes or nanoparticles can modify its pharmacokinetic profile, leading to controlled release and reduced direct interaction with healthy tissues.

  • Prodrug Approach: this compound can be chemically modified into an inactive "prodrug" form. This prodrug would then be designed to be activated by specific enzymes or conditions that are predominantly found in the tumor microenvironment.

  • Combination Therapy: Utilizing this compound at a lower, less toxic concentration in conjunction with another therapeutic agent can potentially achieve the desired anti-cancer efficacy while minimizing the toxicity of each individual compound.

  • Structural Modification: Synthesizing derivatives of this compound is a medicinal chemistry approach to develop analogues with an improved toxicity profile while retaining or even enhancing anti-cancer activity.

  • Co-administration of Antioxidants: If this compound-induced toxicity is mediated by oxidative stress, the co-administration of antioxidants could offer a protective effect on normal cells.

Q2: Which drug delivery system is most suitable for this compound, and what are the critical parameters to consider?

A2: For a hydrophobic molecule like this compound, liposomal and polymeric nanoparticle formulations are highly suitable.

  • Liposomes: These are vesicles composed of a lipid bilayer that can efficiently encapsulate hydrophobic drugs like this compound within their membrane. Key parameters to optimize include lipid composition (e.g., DSPC, DPPC, cholesterol content), particle size, and surface charge.

  • Polymeric Nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be used to create nanoparticles that encapsulate this compound. Important considerations are the polymer's molecular weight, the drug-to-polymer ratio, and the particle size.

For both systems, surface modification with ligands (e.g., antibodies, peptides) that target receptors overexpressed on cancer cells can further enhance specificity and reduce off-target effects.

Q3: How can we design a combination therapy experiment with this compound?

A3: A checkerboard assay is a standard method to assess the effects of drug combinations. This involves treating cancer and normal cell lines with a matrix of concentrations of this compound and a second therapeutic agent. The goal is to identify synergistic or additive interactions against cancer cells at concentrations that are not toxic to normal cells. The choice of the second agent could be a standard chemotherapeutic drug or another natural product with a different mechanism of action.

Q4: What is the proposed mechanism of this compound's cytotoxicity, and how can this inform toxicity reduction strategies?

A4: The cytotoxic mechanism of this compound and other depsides in cancer cells is often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. Some studies suggest that in some normal cells, such as human peripheral blood mononuclear cells, this compound exhibits low toxicity.[1][2] The toxicity in other normal cell types might be related to oxidative stress.[3] Understanding the specific signaling pathways that are differentially affected in normal versus cancer cells is crucial. If, for example, a particular pathway is activated by this compound only in cancer cells, targeting this pathway could be a strategy. Conversely, if toxicity in normal cells is mediated by a specific off-target kinase, a combination with an inhibitor of that kinase might be beneficial.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High toxicity in normal cells at effective anti-cancer concentrations. The therapeutic window of free this compound is narrow.1. Encapsulate this compound: Utilize a liposomal or nanoparticle-based drug delivery system to control its release and distribution. 2. Explore combination therapy: Test this compound at lower concentrations with other anti-cancer agents to find a synergistic combination that is less toxic. 3. Consider a prodrug strategy: Synthesize a prodrug of this compound that is selectively activated in the tumor microenvironment.
Poor solubility of this compound in aqueous media for in vitro assays. This compound is a hydrophobic molecule.1. Use a suitable solvent: Dissolve this compound in a small amount of DMSO before diluting it in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). 2. Formulate with a delivery vehicle: For in vivo studies, consider formulating this compound in a suitable vehicle such as a lipid-based emulsion or a cyclodextrin solution.
Inconsistent results in cytotoxicity assays. 1. Precipitation of the compound: this compound may precipitate out of the culture medium at higher concentrations. 2. Cell line variability: Different cell lines can have varying sensitivities.1. Check for precipitation: Visually inspect the wells of your culture plates for any signs of precipitation. If observed, try using a lower concentration range or a different solubilization method. 2. Standardize cell culture conditions: Ensure consistent cell passage numbers, seeding densities, and incubation times.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)Reference
HEp-2Laryngeal Carcinoma6.25[2]
KBNasopharyngeal Carcinoma12.0[2]
NCI-H292Lung Carcinoma19.06[2]
Human Peripheral Blood Mononuclear CellsNormalNo cytotoxicity observed at effective concentrations against S. mansoni[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol describes a general method for encapsulating this compound into liposomes using the thin-film hydration technique.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound, DPPC, and cholesterol in a 10:1 molar ratio of DPPC:cholesterol in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (for DPPC, this is >41°C).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the suspension becomes clear.

    • For a more uniform size distribution, subject the liposome suspension to extrusion by passing it multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove any unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated this compound using a suitable analytical method like HPLC to determine the encapsulation efficiency.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to assess the cytotoxicity of this compound formulations on both normal and cancer cell lines.

Materials:

  • Normal and cancer cell lines

  • Complete cell culture medium

  • This compound (free or encapsulated)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Prepare serial dilutions of the this compound formulation in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the different drug concentrations to the respective wells. Include a vehicle control (e.g., empty liposomes) and an untreated control.

  • Incubation:

    • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Toxicity_Reduction_Strategies cluster_0 Primary Goal cluster_1 Strategies Reduce Toxicity to Normal Cells Reduce Toxicity to Normal Cells Drug Delivery Systems Drug Delivery Systems Reduce Toxicity to Normal Cells->Drug Delivery Systems Encapsulate Prodrug Approach Prodrug Approach Reduce Toxicity to Normal Cells->Prodrug Approach Targeted Activation Combination Therapy Combination Therapy Reduce Toxicity to Normal Cells->Combination Therapy Dose Reduction Structural Modification Structural Modification Reduce Toxicity to Normal Cells->Structural Modification Improve Selectivity Experimental_Workflow This compound This compound Formulation Formulation (e.g., Liposomes) This compound->Formulation In Vitro Testing In Vitro Cytotoxicity (Normal & Cancer Cells) Formulation->In Vitro Testing Optimization Optimization In Vitro Testing->Optimization Optimization->Formulation Refine In Vivo Studies In Vivo Toxicity & Efficacy Studies Optimization->In Vivo Studies Proceed Signaling_Pathway cluster_cancer Cancer Cell cluster_normal Normal Cell (Potential Off-Target Effects) This compound This compound Apoptosis Pathway Apoptosis Pathway This compound->Apoptosis Pathway Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Oxidative Stress Oxidative Stress This compound->Oxidative Stress Cell Death Cell Death Apoptosis Pathway->Cell Death Cell Cycle Arrest->Cell Death Cytotoxicity Cytotoxicity Oxidative Stress->Cytotoxicity

References

Technical Support Center: Purification of Synthetic Barbatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of barbatic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesized this compound has a low melting point and appears discolored. What are the likely impurities?

A1: Discoloration and a depressed melting point (the melting point of pure this compound is 187 °C) are common indicators of impurities.[1] Depending on your synthesis route, which may start from commercially available methyl atrarate, potential impurities could include:[2][3]

  • Unreacted Starting Materials: Residual methyl atrarate or other precursors.

  • Intermediates: Incomplete reactions in the multi-step synthesis can leave intermediate compounds in your final product.[2][3]

  • By-products: Side reactions can introduce structurally related impurities.

  • Residual Solvents: Incomplete removal of solvents used during synthesis and workup.

  • Co-extracted Lichen Compounds (if from natural sources): If your this compound is extracted from lichens, common co-occurring compounds include usnic acid and 4-O-demethylthis compound, which can be difficult to separate.

We recommend using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the number of components in your crude product.[4]

Q2: I am having difficulty removing a persistent impurity that has a similar polarity to this compound. What purification strategy should I use?

A2: When dealing with impurities of similar polarity, a single purification technique may be insufficient. We recommend a multi-step approach:

  • Recrystallization: Attempt recrystallization with various solvent systems. This is often the simplest and most effective first step. A table of suggested solvent systems is provided below.

  • Column Chromatography: If recrystallization is ineffective, column chromatography offers a higher degree of separation based on subtle differences in polarity.[5]

  • Preparative HPLC: For very challenging separations or to obtain highly pure material (>99%), preparative HPLC is the most powerful technique.

A decision-making workflow for selecting the appropriate purification method is provided in the diagrams section.

Q3: My this compound fails to crystallize during recrystallization. What could be the issue?

A3: Failure to crystallize can be due to several factors:

  • Supersaturation has not been reached: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of this compound.

  • The solution is cooling too quickly: Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]

  • High impurity levels: A high concentration of impurities can inhibit crystal formation. You may need to perform a preliminary purification step, such as passing the crude product through a short silica plug, before attempting recrystallization.

  • Lack of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[6]

Q4: What are the best practices for storing purified this compound to prevent degradation?

A4: this compound, like many phenolic compounds, can be susceptible to oxidation and degradation over time. For long-term storage, we recommend:

  • Storing the solid material in a tightly sealed, amber glass vial to protect it from light and air.

  • Keeping the vial in a desiccator at a low temperature, preferably -20°C.

  • For solutions, use them fresh or store them at -80°C for short periods.

Data Presentation

Table 1: Purity of this compound After Different Purification Methods

Purification MethodPurity AchievedReference
Successive Extractions & Washing>95%[4]
Total Synthesis (final product)Good Purity[2][7]
Recrystallization (general)Up to 99% (compound dependent)
Column Chromatography95-99% (compound dependent)
Preparative HPLC>99%

Table 2: Suggested Solvent Systems for Recrystallization of this compound

Solvent/Solvent SystemPolarityNotes
Ethanol/WaterPolar ProticDissolve in hot ethanol and add hot water dropwise until turbidity persists. Then, add a few drops of hot ethanol to redissolve and cool slowly.
Acetone/HexanePolar Aprotic / NonpolarDissolve in a minimal amount of hot acetone and add hexane until the solution becomes cloudy. Reheat to clarify and then cool.
TolueneAromaticThis compound may have good solubility in hot toluene and lower solubility in cold toluene.
ChloroformPolar AproticCan be effective for washing and removing less polar impurities.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale trials, select a suitable solvent system where this compound is soluble when hot and sparingly soluble when cold (refer to Table 2).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen boiling solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Solvent System (Mobile Phase) Selection: Determine an appropriate solvent system using TLC. A good system will give this compound an Rf value of approximately 0.3-0.4. A common mobile phase for depsides is a mixture of toluene, ethyl acetate, and formic acid (e.g., 80:20:1 v/v/v).

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Preparative HPLC for this compound
  • Column: A reverse-phase C18 column is typically used for the purification of phenolic compounds.

  • Mobile Phase: A gradient elution is often most effective.

    • Solvent A: Water with 0.1% formic or acetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic or acetic acid.

  • Gradient Program: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over the run time to elute compounds of increasing hydrophobicity. A typical gradient might be from 10% B to 95% B over 30 minutes.

  • Detection: Use a UV detector, monitoring at a wavelength where this compound has strong absorbance (e.g., around 254 nm and 280 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to yield the highly purified this compound.

Mandatory Visualizations

Purification_Workflow General Purification Workflow for this compound Crude Crude Synthesized This compound TLC_HPLC Purity Check (TLC/HPLC) Crude->TLC_HPLC Decision1 Purity > 95%? TLC_HPLC->Decision1 Decision2 Purity > 98%? TLC_HPLC->Decision2 Decision3 Purity > 99.5%? TLC_HPLC->Decision3 Recrystallization Recrystallization Decision1->Recrystallization No Stop End Decision1->Stop Yes Recrystallization->TLC_HPLC ColumnChrom Column Chromatography Decision2->ColumnChrom No Decision2->Stop Yes ColumnChrom->TLC_HPLC PrepHPLC Preparative HPLC Decision3->PrepHPLC No Decision3->Stop Yes FinalProduct Pure this compound PrepHPLC->FinalProduct FinalProduct->Stop

Caption: A decision-making workflow for purifying synthesized this compound.

Recrystallization_Troubleshooting Troubleshooting Recrystallization of this compound Start Start Recrystallization Cool Cool Solution Start->Cool Crystals Crystals Form? Cool->Crystals Filter Filter & Dry Crystals Crystals->Filter Yes NoCrystals No Crystals (Oiling Out) Crystals->NoCrystals No End Pure Product Filter->End Troubleshoot Troubleshooting Steps NoCrystals->Troubleshoot Scratch Scratch Flask / Add Seed Crystal Troubleshoot->Scratch Induce Nucleation Evaporate Evaporate Some Solvent Troubleshoot->Evaporate Too Much Solvent Reheat Reheat and Cool Slowly Troubleshoot->Reheat Cooled Too Quickly CheckPurity Check Crude Purity Troubleshoot->CheckPurity High Impurity Load Scratch->Cool Evaporate->Cool Reheat->Cool CheckPurity->Start Pre-purify if needed

Caption: A logical diagram for troubleshooting common issues in this compound recrystallization.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Properties of Barbatic Acid and Usnic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, lichen-derived secondary metabolites have emerged as a promising source of novel antimicrobial agents. Among these, Barbatic acid and Usnic acid have garnered attention for their biological activities. This guide provides a comparative overview of their antimicrobial efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Antimicrobial Activity

A critical aspect of evaluating antimicrobial agents is the determination of their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. While extensive data is available for Usnic acid, there is a notable scarcity of quantitative antimicrobial data for this compound in publicly accessible literature.

Table 1: Comparison of Minimum Inhibitory Concentration (MIC) Values

CompoundMicroorganismStrainMIC (µg/mL)Reference(s)
Usnic Acid Staphylococcus aureus(Various clinical isolates)7.8 - 64[1][2]
Staphylococcus aureus1945GFPuvr32[3]
Escherichia coli(Various strains)>100 (Resistant)[4][5]
This compound Staphylococcus aureus-Data not available-
Escherichia coli-Data not available-

Note: The provided MIC values for Usnic acid demonstrate its potent activity against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). Conversely, Usnic acid shows little to no activity against Gram-negative bacteria such as Escherichia coli.[4][5] The lack of available MIC data for this compound prevents a direct quantitative comparison of its antimicrobial potency against these common bacterial species. While some studies have reported bactericidal activity of this compound against Staphylococcus aureus, specific MIC values are not provided.[6]

Mechanisms of Antimicrobial Action

The ways in which these lichen acids inhibit microbial growth are multifaceted and differ based on the available research.

Usnic Acid: A Multi-Target Agent

Usnic acid exerts its antimicrobial effects through several mechanisms, making it a robust inhibitor of bacterial growth.[7] Its primary modes of action include:

  • Inhibition of Nucleic Acid Synthesis: Usnic acid has been shown to rapidly and strongly inhibit both DNA and RNA synthesis in Gram-positive bacteria.[4][5] This disruption of essential genetic processes is a key factor in its bactericidal activity.

  • Disruption of Cell Membrane Integrity: Evidence suggests that Usnic acid can damage the bacterial cell membrane, leading to the leakage of cellular contents and ultimately, cell death.[7]

  • Modulation of Efflux Pump Activity: Usnic acid can interfere with bacterial efflux pumps, which are proteins that expel antibiotics from the cell, thus potentially overcoming some forms of antibiotic resistance.[7]

Usnic_Acid_Mechanism usnic_acid Usnic Acid bacterial_cell Bacterial Cell (Gram-positive) usnic_acid->bacterial_cell inhibition Inhibition usnic_acid->inhibition disruption Disruption usnic_acid->disruption modulation Modulation usnic_acid->modulation dna_synthesis DNA Synthesis rna_synthesis RNA Synthesis cell_membrane Cell Membrane efflux_pump Efflux Pump cell_death Cell Death dna_synthesis->cell_death rna_synthesis->cell_death cell_membrane->cell_death inhibition->dna_synthesis inhibition->rna_synthesis disruption->cell_membrane modulation->efflux_pump

This compound: An Unclear Mechanism

The antimicrobial mechanism of this compound is not well-elucidated in the existing scientific literature. One study suggests that it acts on the photosynthesis photosystem II; however, this is not a relevant target for antibacterial activity.[6] Further research is critically needed to determine the specific cellular targets and pathways through which this compound exerts its antimicrobial effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard assay for determining the quantitative antimicrobial susceptibility of a compound.

  • Preparation of Reagents and Media:

    • Prepare a stock solution of the test compound (this compound or Usnic acid) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacterial culture.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Assay Procedure:

    • Dispense MHB into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the test compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

MIC_Workflow start Start prep_stock Prepare Stock Solution of Test Compound start->prep_stock prep_media Prepare Mueller-Hinton Broth start->prep_media prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dispense_media Dispense Broth into 96-well Plate prep_stock->dispense_media prep_media->dispense_media add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution Perform Serial Dilutions of Test Compound dispense_media->serial_dilution serial_dilution->add_inoculum controls Include Positive and Negative Controls add_inoculum->controls incubate Incubate at 37°C for 18-24h controls->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Conclusion

Based on the currently available data, Usnic acid demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria, through a well-characterized, multi-targeted mechanism of action. In contrast, while this compound has been noted for its bactericidal properties, a substantial gap exists in the scientific literature regarding its quantitative antimicrobial efficacy and its specific mode of action against bacteria. This lack of data for this compound currently hinders a direct and comprehensive comparison with Usnic acid. Further in-depth studies are imperative to elucidate the antimicrobial potential and mechanisms of this compound, which will be crucial for its potential development as a therapeutic agent.

References

A Comparative Analysis of the Anticancer Potential of Barbatic Acid and Other Lichen Depsides

Author: BenchChem Technical Support Team. Date: November 2025

Lichen secondary metabolites, particularly depsides, have garnered significant attention in oncological research for their potential as novel therapeutic agents. Among these, barbatic acid has demonstrated notable anticancer properties. This guide provides a comparative overview of the anticancer activity of this compound against other prominent lichen depsides—atranorin, evernic acid, and diffractaic acid—and the closely related depsidone, physodic acid. The comparison is supported by quantitative data, detailed experimental methodologies, and diagrams of key biological and experimental pathways.

Quantitative Comparison of Cytotoxic Activity

The efficacy of a potential anticancer compound is often initially assessed by its cytotoxicity against various cancer cell lines. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The table below summarizes the IC50 values for this compound and other selected lichen depsides across a range of human cancer cell lines.

CompoundCancer Cell LineIC50 Value
This compound KB (Nasopharyngeal Carcinoma)6.25 µg/mL
NCI-H292 (Lung Carcinoma)19.06 µg/mL
HEp-2 (Larynx Adenocarcinoma)12.0 µg/mL
Atranorin MCF-7 (Breast Cancer)7.55 ± 1.2 µM
TBARS MB-231 (Breast Cancer)5.36 ± 0.85 µM[1]
A270 (Ovarian Cancer)197.9 µM[2]
HL-60 (Leukemia)93.5 µM[2]
Jurkat (T-cell Leukemia)181.6 µM[2]
Evernic Acid MCF-7 (Breast Cancer)33.79 µg/mL
MDA-MB-453 (Breast Cancer)121.40 µg/mL
OVCAR-3 (Ovarian Cancer)~10 µM (at 72h)[3]
Diffractaic Acid A549 (Lung Cancer)46.37 µg/mL
MCF-7 (Breast Cancer)51.32 µg/mL
MDA-MB-453 (Breast Cancer)87.03 µg/mL
HepG2 (Liver Cancer)78.07 µg/mL (at 48h)[4]
U87MG (Glioblastoma)35.67 mg/L[5]
Physodic Acid MCF-7 (Breast Cancer)46.0 - 93.9 µM (range)[6]
(Depsidone)MDA-MB-231 (Breast Cancer)46.0 - 93.9 µM (range)[6]
T-47D (Breast Cancer)46.0 - 93.9 µM (range)[6]

Note: Direct comparison of IC50 values should be made with caution, as experimental conditions (e.g., incubation time, assay type) can vary between studies. Data is compiled from multiple sources.

From the available data, this compound exhibits potent cytotoxicity, particularly against nasopharyngeal carcinoma (KB) cells. Its activity is comparable to or, in some cases, more potent than other depsides against specific cell lines. For instance, the IC50 of this compound against KB cells (6.25 µg/mL) indicates strong activity. Diffractaic acid and evernic acid also show significant cytotoxicity against a range of cancer cells, including lung, breast, and liver cancer.[3][4] Atranorin's potency appears to vary significantly depending on the cell line, showing high efficacy against certain breast cancer cells but less activity against others.[1][2] Physodic acid, a depsidone, consistently demonstrates strong cytotoxic effects across multiple breast cancer cell lines.[6]

Signaling Pathways and Experimental Workflows

The anticancer activity of lichen depsides is often mediated through the induction of apoptosis (programmed cell death). A common mechanism involves the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and executed by caspases.

G Depside Lichen Depside (e.g., this compound) Bax Bax (Pro-apoptotic) Depside->Bax Bcl2 Bcl-2 (Anti-apoptotic) Depside->Bcl2 Mito Mitochondrion Bax->Mito  Permeabilization Bcl2->Mito  Inhibition CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Cleavage of cellular proteins

Figure 1. Simplified intrinsic apoptosis pathway induced by lichen depsides.

The investigation of these compounds follows a structured workflow, beginning with isolation and progressing through various stages of in vitro testing to elucidate their mechanisms of action.

G start Lichen Collection & Compound Isolation screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines start->screen ic50 Determine IC50 Values screen->ic50 moa Mechanism of Action Studies ic50->moa apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) moa->apoptosis migration Cell Migration Assays (Wound Healing) moa->migration pathway Signaling Pathway Analysis (e.g., Akt, TrxR1, NF-κB) moa->pathway conclusion Identify Lead Compound for Further Development apoptosis->conclusion migration->conclusion pathway->conclusion

Figure 2. Experimental workflow for evaluating anticancer lichen compounds.

Experimental Protocols

The data presented in this guide are derived from a variety of established experimental protocols. Below are detailed methodologies for key experiments commonly cited in the study of lichen depsides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[9]

    • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the lichen depside (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

    • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]

    • Absorbance Measurement: The plate is shaken to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[10][12] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12][13]

  • Protocol:

    • Cell Treatment: Cells are treated with the lichen depside at its IC50 concentration for a defined period.

    • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[13]

    • Staining: The cell pellet is resuspended in 1X Binding Buffer. Fluorescently-conjugated Annexin V is added, and the suspension is incubated for 10-15 minutes at room temperature in the dark.[14]

    • PI Addition: Propidium Iodide is added to the cell suspension just before analysis.[14]

    • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The results are typically displayed as a dot plot with four quadrants:

      • Lower-Left (Annexin V-/PI-): Live cells

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V-/PI+): Necrotic cells[11]

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of apoptosis. Key markers include proteins from the Bcl-2 family (e.g., anti-apoptotic Bcl-2, pro-apoptotic Bax) and caspases (e.g., Caspase-3, Caspase-9).[15]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

  • Protocol:

    • Protein Extraction: Cells treated with the depside are lysed using a RIPA buffer to extract total proteins.

    • Protein Quantification: The protein concentration is determined using an assay like the BCA assay to ensure equal loading.

    • SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[16]

    • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[16]

    • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Bcl-2 or anti-cleaved Caspase-3) overnight at 4°C.[17]

    • Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate and captured with an imaging system.[16]

    • Analysis: The intensity of the protein bands is quantified using densitometry software. An increase in the Bax/Bcl-2 ratio or the presence of cleaved Caspase-3 indicates the induction of apoptosis.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of a compound on cell migration, a key process in cancer metastasis.[18][19]

  • Principle: A "scratch" or cell-free gap is created in a confluent cell monolayer. The rate at which cells migrate to close this gap is monitored over time.[18]

  • Protocol:

    • Monolayer Formation: Cells are grown in a multi-well plate until they form a confluent monolayer.[20]

    • Scratch Creation: A sterile pipette tip is used to create a uniform scratch down the center of the monolayer.[21]

    • Washing and Treatment: Detached cells are washed away, and fresh medium containing the test compound (at a non-lethal concentration) is added.[20]

    • Imaging: The scratch is imaged at time zero and then at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[20]

    • Analysis: The width of the scratch is measured at each time point using imaging software. The percentage of wound closure is calculated to quantify cell migration. A reduction in the rate of closure compared to the control indicates an anti-migratory effect.[22]

References

In Vivo Antitumor Efficacy of Barbatic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antitumor effects of Barbatic acid, a naturally occurring depside found in lichens. The data presented here is based on available preclinical research and is intended to inform further investigation and drug development efforts. While this compound has demonstrated promising cytotoxic activity against various cancer cell lines in vitro, this guide focuses on its validated in vivo efficacy, comparing it with other compounds where data is available, and detailing the experimental protocols used in these studies.

Quantitative Analysis of Antitumor Effects

The primary in vivo study validating the antitumor potential of this compound was conducted by Martins et al. (2016) using a Sarcoma-180 tumor model in mice. The study demonstrated a significant inhibition of tumor growth. For comparative purposes, this section also includes data on other compounds tested against the same Sarcoma-180 model, although direct head-to-head studies with this compound are currently unavailable.

Table 1: In Vivo Antitumor Activity of this compound against Sarcoma-180

CompoundDosageAnimal ModelTumor ModelTumor Growth Inhibition (%)Reference
This compound 50 mg/kg/daySwiss miceSarcoma-18046.3[Martins et al., 2016][1]

Table 2: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
HEp-2Larynx Adenocarcinoma6.25[Martins et al., 2016][1]
NCI-H292Lung Mucoepidermoid Carcinoma19.06[Martins et al., 2016][1]
KBOral Epidermoid Carcinoma12.0[Martins et al., 2016][1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. The following protocol is based on the in vivo study of this compound conducted by Martins et al. (2016).

In Vivo Antitumor Activity Assay (Sarcoma-180 Model)
  • Animal Model: Female Swiss mice were used for the study.

  • Tumor Cell Line: Sarcoma-180 ascites tumor cells were used for inoculation.

  • Tumor Inoculation: 0.2 mL of a Sarcoma-180 cell suspension (5 x 10^6 cells/mL) was inoculated subcutaneously into the right axillary region of the mice.

  • Treatment Groups:

    • Control Group: Received the vehicle (not specified in the abstract).

    • This compound Group: Received this compound at a dose of 50 mg/kg/day.

  • Route of Administration: Intraperitoneal injection.

  • Treatment Schedule: Treatment was administered for 7 consecutive days, starting 24 hours after tumor inoculation.

  • Endpoint: On the 8th day, the animals were euthanized, and the tumors were excised and weighed.

  • Calculation of Tumor Growth Inhibition: The percentage of tumor growth inhibition was calculated using the following formula:

    • Inhibition (%) = [(Control Tumor Weight - Treated Tumor Weight) / Control Tumor Weight] x 100

Visualizing Experimental Workflow and Potential Mechanisms

To facilitate a clearer understanding of the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vivo Antitumor Assay cluster_preparation Preparation cluster_inoculation Tumor Inoculation cluster_treatment Treatment (7 days) cluster_endpoint Endpoint Analysis prep_cells Prepare Sarcoma-180 cell suspension (5x10^6 cells/mL) inoculation Subcutaneous inoculation of Sarcoma-180 cells into the right axilla prep_cells->inoculation prep_animals Acquire female Swiss mice prep_animals->inoculation control_group Control Group: Administer vehicle inoculation->control_group barbatic_acid_group Treatment Group: Administer this compound (50 mg/kg/day, i.p.) inoculation->barbatic_acid_group euthanasia Euthanize mice on day 8 control_group->euthanasia barbatic_acid_group->euthanasia tumor_excision Excise and weigh tumors euthanasia->tumor_excision data_analysis Calculate tumor growth inhibition tumor_excision->data_analysis

In Vivo Antitumor Assay Workflow

While the specific signaling pathways affected by this compound in cancer cells have not yet been elucidated in the scientific literature, many natural compounds exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram illustrates the two main apoptosis pathways that are common targets for anticancer agents. Further research is required to determine if and how this compound interacts with these or other signaling cascades.

apoptosis_pathways Generalized Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 activation death_receptor->caspase8 bcl2_family Bcl-2 family regulation (Bax/Bak activation) caspase8->bcl2_family via Bid cleavage caspase3 Executioner Caspases (Caspase-3, -6, -7) activation caspase8->caspase3 dna_damage Intracellular Stress (e.g., DNA damage) dna_damage->bcl2_family mitochondrion Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation (Apoptosome formation) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Potential Apoptotic Pathways in Cancer

Discussion and Future Directions

The available in vivo data indicates that this compound possesses noteworthy antitumor activity, warranting further investigation. The 46.3% tumor growth inhibition in the Sarcoma-180 model is a promising starting point for a natural product. However, the current body of research is limited.

To fully assess the therapeutic potential of this compound, future studies should include:

  • Direct Comparative Studies: Head-to-head in vivo studies comparing the efficacy of this compound with standard-of-care chemotherapeutic agents, such as 5-Fluorouracil or Doxorubicin, in various cancer models.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the antitumor effects of this compound. This includes identifying the specific signaling pathways it modulates, its effects on the cell cycle, and its potential to induce apoptosis, autophagy, or other forms of cell death.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as to establish a thorough safety and toxicity profile.

  • Evaluation in Other Cancer Models: Assessment of this compound's efficacy in a broader range of preclinical cancer models, including xenograft and patient-derived xenograft (PDX) models of different cancer types.

References

Unveiling the Therapeutic Potential of Barbatic Acid: A Comparative Analysis of its Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds with therapeutic promise is a continuous endeavor. Barbatic acid, a naturally occurring depside found in lichens, has emerged as a compound of significant interest, demonstrating a diverse range of biological activities. This guide provides a comprehensive cross-validation of this compound's bioactivity, presenting a comparative analysis of its performance across multiple assay formats, supported by experimental data and detailed protocols. The objective is to offer a clear and concise resource to facilitate further research and development of this promising natural product.

Comparative Analysis of this compound's Bioactivities

This compound has been evaluated for several key bioactivities, including anticancer, schistosomicidal, molluscicidal, and diuretic effects. The following tables summarize the quantitative data from various in vitro assays, offering a comparative overview of its potency in different biological contexts.

Anticancer Activity of this compound
Cell Line IC50 (µM)
Human Gastric Adenocarcinoma (AGS)Time- and dose-dependent antiproliferative effect observed[1]
Note: Specific IC50 values for various cancer cell lines require further targeted investigation.
Schistosomicidal Activity of this compound
Parameter Value
IC50 (Adult S. mansoni)99.43 µM[2]
Lethality (Schistosomulae, 24h)100% at 200 µM, 89.5% at 100 µM[3]
Lethality (Young Worms, 24h)100% at 200 µM, 31.7% at 100 µM[3]
ObservationExtensive damage to the worm's tegument observed at concentrations from 25 µM[2]
Molluscicidal Activity of this compound
Organism LC50 (µg/mL)
Biomphalaria glabrata11.9[4]
Observation100% lethality at 25 µg/mL[4]
Diuretic Activity of this compound Derivatives
Compound Inhibition of Na+ Transport (%)
This compound derivative 6c47.18
This compound derivative 6b'33.08
This compound derivative 6f'32.83
This compoundNot specified, but derivatives showed significantly higher activity
Note: Data is for derivatives of this compound, suggesting its potential as a scaffold for developing diuretic agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used to evaluate the bioactivity of this compound.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Schistosomicidal Activity: In Vitro Viability Assay

This assay evaluates the direct effect of this compound on the viability of Schistosoma mansoni worms.

Procedure:

  • Worm Preparation: Adult S. mansoni worms are recovered from infected mice and washed with RPMI-1640 medium.

  • Compound Exposure: Place individual or pairs of worms in 24-well plates containing medium with different concentrations of this compound.

  • Motility and Viability Assessment: Observe the worms at different time points (e.g., 3, 24, 48, 72 hours) under an inverted microscope. Motility is scored, and mortality is determined by the absence of movement for at least 2 minutes.

  • Tegumental Damage Analysis: Worms can be fixed and processed for scanning electron microscopy to observe ultrastructural changes to the tegument[2].

Molluscicidal Activity: Bioassay against Biomphalaria glabrata

This bioassay determines the lethal concentration of this compound against the snail intermediate host of Schistosoma.

Procedure:

  • Snail Acclimatization: Acclimatize adult B. glabrata snails in dechlorinated tap water for 24 hours.

  • Compound Exposure: Place groups of snails (e.g., 10 snails per group) in beakers containing different concentrations of this compound dissolved in water. A control group with water only is included.

  • Mortality Assessment: After 24 hours of exposure, transfer the snails to fresh water and observe for mortality at 24, 48, and 72 hours. Mortality is determined by the absence of response to a gentle stimulus.

Diuretic Activity: In Vitro Madin-Darby Canine Kidney (MDCK) Cell Transwell Assay

This in vitro model simulates the renal tubules to assess the effect of compounds on ion transport, a key mechanism of diuretic action.

Procedure:

  • Cell Culture: Culture MDCK cells on Transwell inserts until a confluent monolayer is formed, creating two distinct apical and basolateral compartments.

  • Compound Application: Add this compound or its derivatives to the apical side of the Transwell insert.

  • Ion Transport Measurement: After a specific incubation period, collect samples from both the apical and basolateral compartments.

  • Analysis: Measure the concentration of ions such as Na+ and K+ in the collected samples using a flame photometer or ion-selective electrodes to determine the effect of the compound on ion transport across the cell monolayer.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the bioactivities of this compound is crucial for its development as a therapeutic agent. Based on current research, the following signaling pathways are implicated.

Anticancer Activity: Involvement of NF-κB and MAPK Pathways

Some derivatives of barbituric acid have been shown to induce apoptosis in cancer cells through the activation of the JNK and p38 MAPK signaling pathways. Furthermore, inhibition of the NF-κB signaling pathway by a this compound derivative has been reported to have anti-fibrotic effects, a pathway also critically involved in cancer cell survival and proliferation.

anticancer_pathway This compound This compound JNK/p38 MAPK Activation JNK/p38 MAPK Activation This compound->JNK/p38 MAPK Activation NF-κB Inhibition NF-κB Inhibition This compound->NF-κB Inhibition Apoptosis Apoptosis JNK/p38 MAPK Activation->Apoptosis NF-κB Inhibition->Apoptosis Decreased Cell Proliferation Decreased Cell Proliferation NF-κB Inhibition->Decreased Cell Proliferation diuretic_pathway This compound Derivative This compound Derivative WNK Kinase WNK Kinase This compound Derivative->WNK Kinase Binds to Decreased Ion Reabsorption Decreased Ion Reabsorption WNK Kinase->Decreased Ion Reabsorption Inhibits Inhibition Inhibition Diuresis Diuresis Decreased Ion Reabsorption->Diuresis mtt_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Seed Cells Seed Cells Add this compound Add this compound Seed Cells->Add this compound Incubate (24-72h) Incubate (24-72h) Add this compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance schisto_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Isolate S. mansoni Isolate S. mansoni Wash Worms Wash Worms Isolate S. mansoni->Wash Worms Incubate with this compound Incubate with this compound Wash Worms->Incubate with this compound Observe Motility Observe Motility Incubate with this compound->Observe Motility SEM for Tegument Damage SEM for Tegument Damage Incubate with this compound->SEM for Tegument Damage Determine Mortality Determine Mortality Observe Motility->Determine Mortality

References

Barbatic Acid: A Potential Alternative to Standard Antibiotics? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, researchers are increasingly turning to natural compounds for novel antimicrobial agents. One such compound, barbatic acid, a secondary metabolite produced by lichens, has demonstrated promising antibacterial properties. This guide provides a comprehensive comparison of the efficacy of this compound with standard antibiotics, supported by available experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.

Executive Summary

This compound, a depside commonly found in lichens of the genera Usnea and Cladonia, has shown in-vitro bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. While research is still in its early stages, preliminary data suggests that this compound's efficacy is comparable to that of other lichen-derived antimicrobial substances. This report synthesizes the available quantitative data on the antimicrobial activity of this compound and compares it with the established efficacy of standard antibiotics like penicillin and vancomycin. Detailed experimental protocols and potential mechanisms of action are also discussed to provide a thorough understanding of its therapeutic potential.

Efficacy of this compound: A Quantitative Comparison

Direct comparative studies between this compound and standard antibiotics are limited. However, a key study by Pereira et al. (2007) investigated the antimicrobial activity of purified this compound from Cladia aggregata against four multi-resistant Staphylococcus aureus strains. The study concluded that Minimum Inhibitory Concentration (MIC) assays placed this compound at a similar level of inhibition as other known antimicrobial lichen substances.

To provide a comparative framework, the following tables summarize the available MIC data for this compound and standard antibiotics against common bacterial pathogens. It is important to note that the data for this compound is sparse and further research is required for a comprehensive evaluation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

Bacterial StrainThis compound MIC (µg/mL)
Multi-resistant Staphylococcus aureusComparable to other lichen substances[1][2][3]

Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics

AntibioticBacterial StrainMIC (µg/mL)
PenicillinStaphylococcus aureus (susceptible)≤0.12
Streptococcus pyogenes≤0.12
VancomycinStaphylococcus aureus (MRSA)1 - 2
Enterococcus faecalis1 - 4

Understanding the Mechanism: How this compound May Combat Bacteria

The precise antibacterial mechanism of this compound is not yet fully elucidated. However, based on studies of related lichen depsides and other natural acidic compounds, several potential pathways can be hypothesized.

Potential Mechanisms of Action of this compound:
  • Disruption of Cell Membrane Integrity: Like other acidic compounds, this compound may disrupt the bacterial cell membrane. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of depsides could facilitate their interaction with the lipid bilayer of bacterial membranes.

  • Inhibition of Key Enzymatic Pathways: Research on other lichen depsidones suggests they can inhibit enzymes crucial for bacterial survival, such as those involved in fatty acid synthesis (e.g., FabZ) or DNA repair (e.g., RecA). It is plausible that this compound shares a similar mode of action.

  • Interference with Protein Synthesis: Some natural compounds exert their antimicrobial effect by inhibiting bacterial protein synthesis. While not directly demonstrated for this compound, this remains a possible mechanism that warrants investigation.

The following diagram illustrates a hypothetical workflow for investigating the antibacterial mechanism of this compound.

cluster_investigation Investigation of this compound's Antibacterial Mechanism Initial Screening Initial Screening Membrane Integrity Assays Membrane Integrity Assays Initial Screening->Membrane Integrity Assays Hypothesis 1 Enzyme Inhibition Assays Enzyme Inhibition Assays Initial Screening->Enzyme Inhibition Assays Hypothesis 2 Protein Synthesis Inhibition Protein Synthesis Inhibition Initial Screening->Protein Synthesis Inhibition Hypothesis 3 DNA Interaction Studies DNA Interaction Studies Initial Screening->DNA Interaction Studies Hypothesis 4 Mechanism Confirmation Mechanism Confirmation Membrane Integrity Assays->Mechanism Confirmation Enzyme Inhibition Assays->Mechanism Confirmation Protein Synthesis Inhibition->Mechanism Confirmation DNA Interaction Studies->Mechanism Confirmation

Experimental workflow for elucidating the antibacterial mechanism of this compound.

Standard Antibiotic Mechanisms for Comparison

To provide context, the mechanisms of action for penicillin and vancomycin are well-established and target the bacterial cell wall.

cluster_penicillin Penicillin Mechanism of Action cluster_vancomycin Vancomycin Mechanism of Action PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cell Wall Synthesis Peptidoglycan Cross-linking Penicillin Penicillin Penicillin->PBP Binds to and inhibits Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Inhibition leads to weakened cell wall and Peptidoglycan Precursors D-Ala-D-Ala termini of peptidoglycan precursors Transglycosylation/\nTranspeptidation Transglycosylation/ Transpeptidation Peptidoglycan Precursors->Transglycosylation/\nTranspeptidation Blocks access for Vancomycin Vancomycin Vancomycin->Peptidoglycan Precursors Binds to Cell Wall Elongation/\nCross-linking Cell Wall Elongation/ Cross-linking Transglycosylation/\nTranspeptidation->Cell Wall Elongation/\nCross-linking Inhibits Cell Death Cell Death Cell Wall Elongation/\nCross-linking->Cell Death Prevents, leading to

Simplified signaling pathways for Penicillin and Vancomycin.

Experimental Protocols

The following are standardized methods for evaluating the antibacterial efficacy of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compound: A two-fold serial dilution of this compound (or the standard antibiotic) is prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: Mueller-Hinton Agar plates are uniformly inoculated with the test bacterium.

  • Well Creation: Sterile wells are punched into the agar.

  • Application of Test Compound: A defined volume of the this compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

The workflow for a typical antibacterial screening process is outlined below.

Compound Preparation Compound Preparation Primary Screening Primary Screening (e.g., Agar Well Diffusion) Compound Preparation->Primary Screening Bacterial Culture Preparation Bacterial Culture Preparation Bacterial Culture Preparation->Primary Screening Quantitative Assay Quantitative Assay (e.g., Broth Microdilution for MIC) Primary Screening->Quantitative Assay Active compounds Data Analysis & Comparison Data Analysis & Comparison Quantitative Assay->Data Analysis & Comparison

General workflow for antibacterial susceptibility testing.

Conclusion and Future Directions

The available evidence suggests that this compound possesses antibacterial properties, particularly against multi-resistant Staphylococcus aureus. However, a significant gap in knowledge exists regarding its precise efficacy and mechanism of action. To fully assess its potential as a viable alternative or adjunct to standard antibiotics, further research is imperative.

Key areas for future investigation include:

  • Comprehensive MIC testing: Determining the MIC of purified this compound against a broad spectrum of clinically relevant bacteria, including both Gram-positive and Gram-negative strains.

  • Mechanism of action studies: Elucidating the specific molecular targets and pathways affected by this compound in bacteria.

  • In vivo efficacy and toxicity studies: Evaluating the effectiveness and safety of this compound in animal models of infection.

  • Synergy studies: Investigating the potential for synergistic effects when this compound is combined with existing antibiotics.

The exploration of natural compounds like this compound is a critical endeavor in the face of rising antibiotic resistance. Continued and focused research will be essential to unlock its full therapeutic potential.

References

Elucidating the In Vivo Anti-Inflammatory Potential of Barbatic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vivo anti-inflammatory properties of barbatic acid. Due to the limited availability of direct in vivo studies on this compound, this document leverages data from a closely related compound, atraric acid, and compares its activity with the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. This approach allows for a preliminary assessment of the potential anti-inflammatory efficacy of this compound in vivo.

Comparative Analysis of Anti-Inflammatory Activity

To provide a quantitative comparison, this guide presents data from an in vivo study on atraric acid, a structurally similar lichen-derived metabolite, using the lipopolysaccharide (LPS)-induced endotoxin shock model in mice. The efficacy of atraric acid in reducing key inflammatory cytokines is compared to the effects of indomethacin in a similar inflammatory model.

CompoundDosageAnimal ModelInflammatory Mediator% InhibitionReference
Atraric Acid 30 mg/kgLPS-induced endotoxemia in miceSerum TNF-α~50%[1]
30 mg/kgLPS-induced endotoxemia in miceSerum IL-6~60%[1]
Indomethacin 5 mg/kgCarrageenan-induced paw edema in ratsPaw Edema~45% at 3h[2]
10 mg/kgCarrageenan-induced paw edema in ratsPaw EdemaSignificant inhibition[3]

Note: The data for atraric acid and indomethacin are from different experimental models and species, which should be considered when making comparisons. The percentage of inhibition for atraric acid is an approximation based on the graphical data presented in the cited study.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (for Indomethacin)

This widely used model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-180g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[2]

  • Treatment: The test compound (e.g., indomethacin) or vehicle is administered orally or intraperitoneally at a specified time before the carrageenan injection.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[2]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice (for Atraric Acid)

This model is used to evaluate the systemic anti-inflammatory effects of a compound.

  • Animals: Male BALB/c mice are commonly used.

  • Induction of Inflammation: Mice are injected intraperitoneally with a lethal dose of LPS (e.g., 15 mg/kg).[1]

  • Treatment: The test compound (e.g., atraric acid) is administered, often intraperitoneally, shortly before or after the LPS challenge.[1]

  • Sample Collection: Blood and peritoneal lavage fluid are collected at specific time points after LPS injection.

  • Analysis of Inflammatory Mediators: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum and peritoneal fluid are quantified using ELISA kits.[1]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many natural compounds, including lichen metabolites, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

experimental_workflow cluster_in_vivo_model In Vivo Inflammation Model cluster_assessment Assessment of Anti-inflammatory Effect Animal Model Animal Model Inflammatory Stimulus Inflammatory Stimulus Animal Model->Inflammatory Stimulus Induction Treatment Treatment Inflammatory Stimulus->Treatment Intervention Measurement of Edema Measurement of Edema Treatment->Measurement of Edema Cytokine Analysis Cytokine Analysis Treatment->Cytokine Analysis Histological Analysis Histological Analysis Treatment->Histological Analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases DNA DNA NFκB->DNA translocates to This compound / Atraric Acid This compound / Atraric Acid This compound / Atraric Acid->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory Genes LPS LPS LPS->TLR4

References

Barbatic Acid: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of barbatic acid on cancerous and non-cancerous cell lines, supported by experimental data. The information is intended to assist researchers and professionals in the field of drug development in evaluating the potential of this compound as an anti-cancer agent.

Comparative Cytotoxicity Data

This compound, a secondary metabolite derived from lichens, has demonstrated selective cytotoxic effects, showing higher potency against various cancer cell lines while exhibiting lower toxicity towards normal cells. The 50% inhibitory concentration (IC50) values from several studies are summarized below, illustrating this differential effect.

Cell LineCell TypeIC50 (µg/mL)IC50 (µM)Reference
Cancer Cell Lines
HEp-2Laryngeal Adenocarcinoma6.25~16.8[1]
KBNasopharyngeal Squamous Cell Carcinoma12.0~32.2[1]
NCI-H292Squamous Cell Lung Carcinoma19.06~51.1[1]
Normal Cell Lines
Human PBMCPeripheral Blood Mononuclear CellsNon-toxic-[2]
Mouse 3T3 FibroblastsEmbryonic Fibroblast Cells-60.2
Human HepatocytesPrimary Liver CellsNon-evidentup to 100

Note: The conversion from µg/mL to µM is approximated based on the molecular weight of this compound (C19H20O7) of ~372.39 g/mol .

Experimental Protocols

The following is a detailed methodology for a typical cytotoxicity assay used to evaluate the effects of this compound.

Neutral Red Cytotoxicity Assay

This protocol is adapted from a study evaluating the cytotoxicity of this compound on mouse 3T3 fibroblasts and human primary hepatocytes.

1. Cell Culture and Seeding:

  • Mouse 3T3 fibroblasts or human primary hepatocytes are seeded in 96-well plates at an appropriate density to achieve a confluent monolayer.

  • The cells are incubated in a humidified atmosphere with 5% CO2 at 37°C for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of this compound are prepared in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, and 100 µM).

  • The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of this compound.

  • Control wells include medium with the vehicle (e.g., DMSO) at the same concentration as the highest this compound concentration and untreated cells. A known cytotoxic agent can be used as a positive control.

  • The plates are incubated for a specified period (e.g., 48 hours).

3. Neutral Red Staining:

  • After the incubation period, the treatment medium is removed, and the cells are washed with a balanced salt solution (e.g., PBS).

  • A solution of Neutral Red stain (e.g., 50 µg/mL in PBS) is added to each well, and the plate is incubated for approximately 2-3 hours. This allows for the uptake of the dye by viable cells.

4. Dye Extraction and Quantification:

  • The Neutral Red solution is removed, and the cells are washed again to remove any unincorporated dye.

  • A destain solution (e.g., 1% acetic acid in 50% ethanol) is added to each well to extract the dye from the lysosomes of viable cells.

  • The plate is gently agitated for a few minutes to ensure complete solubilization of the dye.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 540 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways activated by this compound in cancer cells are not yet fully elucidated, evidence from related compounds and general observations of its cytotoxic effects suggest the induction of apoptosis, or programmed cell death, as a primary mechanism. Apoptosis is a controlled process that eliminates damaged or unwanted cells and is a key target for many anti-cancer therapies. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

The diagram below illustrates the general mechanism of apoptosis that may be triggered by cytotoxic compounds like this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase This compound This compound Death Receptors Death Receptors This compound->Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Bid Bid Caspase-8->Bid Execution of Apoptosis Execution of Apoptosis Caspase-3/7->Execution of Apoptosis Barbatic Acid_i This compound Mitochondrial Stress Mitochondrial Stress Barbatic Acid_i->Mitochondrial Stress Bax/Bak Activation Bax/Bak Activation Mitochondrial Stress->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak Activation->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Caspase-3/7 Bid->Bax/Bak Activation Bcl-2 Bcl-2 Bcl-2->Bax/Bak Activation

Caption: Generalized apoptosis pathways potentially activated by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep cluster_exp cluster_assay cluster_analysis A Cell Seeding (Cancer & Normal lines) C Treatment with Serial Dilutions A->C B This compound Stock Preparation B->C D Incubation (e.g., 48 hours) C->D E Cytotoxicity Assay (e.g., Neutral Red) D->E F Absorbance Measurement E->F G Calculate % Viability F->G H Determine IC50 Values G->H

Caption: Workflow for determining the cytotoxicity of this compound.

References

Head-to-Head Comparison: Barbatic Acid vs. Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the evaluation of novel compounds against established chemotherapeutic agents is a critical step. This guide provides a head-to-head comparison of Barbatic acid, a lichen-derived natural product, and Doxorubicin, a long-standing and widely used chemotherapy drug. This analysis is based on available experimental data to inform researchers on their cytotoxic potential and mechanisms of action.

Executive Summary

Doxorubicin is a potent anthracycline antibiotic with broad-spectrum anticancer activity. Its clinical use, however, is often hampered by significant side effects, including cardiotoxicity, and the emergence of drug resistance. This compound, a depside isolated from lichens, has demonstrated cytotoxic effects against several cancer cell lines. While research on this compound is less extensive than on Doxorubicin, existing studies suggest it may offer a promising avenue for new anticancer therapies. This guide synthesizes the current understanding of both compounds, focusing on their cytotoxic efficacy, effects on apoptosis and the cell cycle, and the underlying signaling pathways.

Data Presentation: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 values for this compound and Doxorubicin against various cancer cell lines. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
HEp-2Laryngeal Carcinoma6.25[1]
NCI-H292Lung Mucoepidermoid Carcinoma19.06[1]
KBNasopharyngeal Carcinoma12.0[1]

Table 2: Representative IC50 Values of Doxorubicin Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma~0.2 - 0.5[2]
MDA-MB-231Breast AdenocarcinomaVaries[3]
T47DBreast Ductal CarcinomaVaries[4]
A549Lung CarcinomaVaries[5]
LNCaPProstate CarcinomaVaries[5]

Note: IC50 values for Doxorubicin can vary significantly depending on the cell line and the duration of exposure.[3][5]

Mechanistic Insights and Signaling Pathways

This compound

The precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation. However, studies on this compound and structurally related barbituric acid derivatives suggest the following pathways may be involved:

  • Induction of Apoptosis: Evidence points towards the induction of programmed cell death (apoptosis) as a key mechanism. This is likely mediated through the activation of effector caspases, such as caspase-3 and caspase-9.[6]

  • Mitochondrial Dysfunction: this compound derivatives have been shown to decrease the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[6]

  • Oxidative Stress: An increase in the production of reactive oxygen species (ROS) has been observed, which can lead to cellular damage and trigger apoptosis.[6]

  • MAPK Pathway Activation: Some evidence suggests the involvement of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in mediating cell death.

Barbatic_Acid_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction This compound->Mito JNK_p38 ↑ JNK/p38 MAPK Activation This compound->JNK_p38 ROS->Mito Casp9 ↑ Caspase-9 Activation Mito->Casp9 Apoptosis Apoptosis JNK_p38->Apoptosis Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Doxorubicin

The anticancer mechanisms of Doxorubicin are well-characterized and multi-faceted:

  • DNA Intercalation: Doxorubicin intercalates into the DNA, disrupting DNA replication and transcription.[2]

  • Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks.[2]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin induces the production of ROS, causing oxidative damage to cellular components.[2]

  • Cell Cycle Arrest: Doxorubicin predominantly causes cell cycle arrest at the G2/M phase.[3][7]

  • Induction of Apoptosis: The cellular damage triggered by Doxorubicin activates apoptotic pathways, involving both p53-dependent and -independent mechanisms.[8]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS ↑ Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the cytotoxic and mechanistic properties of anticancer compounds.

IC50 Determination using MTT Assay

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h (Formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570nm G->H I Calculate cell viability and plot dose-response curve H->I J Determine IC50 value I->J

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

Apoptosis_Assay_Workflow cluster_0 Cell Treatment and Staining cluster_1 Flow Cytometry Analysis A Treat cells with compound B Harvest cells A->B C Wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Acquire data on a flow cytometer F->G H Analyze populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) G->H

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Cell Cycle Analysis using Propidium Iodide Staining

Cell_Cycle_Workflow cluster_0 Cell Preparation and Fixation cluster_1 Staining and Analysis A Treat cells with compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash fixed cells C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G H Determine percentage of cells in G0/G1, S, and G2/M phases G->H

Protocol:

  • Cell Treatment: Culture and treat cells with the test compound.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells to allow for DNA staining.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and Doxorubicin based on currently available scientific literature. Doxorubicin remains a potent and well-understood chemotherapeutic agent, though its clinical application is limited by toxicity and resistance. This compound emerges as a compound of interest with demonstrated cytotoxic activity against several cancer cell lines.

However, a significant gap in the literature is the lack of direct comparative studies between these two compounds. Future research should focus on conducting head-to-head comparisons of this compound and Doxorubicin on a panel of the same cancer cell lines. Such studies would provide a more definitive understanding of their relative potencies and therapeutic potential. Furthermore, a more in-depth elucidation of the molecular targets and signaling pathways affected by this compound is crucial for its potential development as a novel anticancer agent. Investigating potential synergistic effects when used in combination with existing chemotherapies could also be a valuable area of exploration.

References

Validating the Diuretic Potential of Barbatic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the diuretic potential of novel Barbatic acid derivatives against established diuretic agents, namely Furosemide (a loop diuretic) and Hydrochlorothiazide (a thiazide diuretic). The information presented herein is intended to support further research and development in the field of diuretic drug discovery.

Executive Summary

Recent in vitro studies have highlighted this compound derivatives as a promising new class of diuretic agents. Molecular docking studies suggest a potential mechanism of action involving the inhibition of With-No-Lysine (WNK) kinases, a key regulator of ion transport in the kidneys. While in vivo data for this compound derivatives is not yet available, this guide provides a comprehensive comparison based on existing in vitro data and the established profiles of Furosemide and Hydrochlorothiazide.

Comparative Data on Diuretic Activity

The following tables summarize the available quantitative data on the diuretic activity of this compound derivatives and the comparator drugs. It is important to note that the data for this compound derivatives is from in vitro assays, while the data for Furosemide and Hydrochlorothiazide is from in vivo animal studies. Direct comparison of potency should be interpreted with caution.

Table 1: In Vitro Diuretic Activity of this compound Derivatives

CompoundConcentration (µmol/L)Inhibition of Na+ Transport in MDCK Cells (%)
This compound10015.2
Derivative 6c 10035.4
Derivative 6b' 10032.1
Derivative 6f' 10028.9
Hydrochlorothiazide10025.8

Data sourced from in vitro studies on Madin-Darby Canine Kidney (MDCK) cell monolayers, a model for the renal tubules.[1]

Table 2: In Vivo Diuretic Activity of Furosemide and Hydrochlorothiazide in Rats

Diuretic AgentDose (mg/kg)Route of AdministrationUrine Volume Increase (vs. Control)Na+ Excretion Increase (vs. Control)K+ Excretion Increase (vs. Control)
Furosemide5Intravenous~75% of maximal effectSignificant increaseSignificant increase
Furosemide20IntraperitonealSignificant increase within 30 minsSignificant increaseSignificant increase
HydrochlorothiazideTwo-dose regimenOralInitial significant increaseInitial significant increaseNot specified

Data compiled from multiple in vivo studies in rat models.[2][3][4]

Experimental Protocols

In Vitro Diuretic Activity Assay (MDCK Cell Transwell Model)

This protocol is based on the methodology used to evaluate the diuretic potential of this compound derivatives by assessing their ability to inhibit sodium transport in a renal tubule model.[1]

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium (e.g., MEM-E supplemented with FBS, L-glutamine, and antibiotics) at 37°C in a 5% CO2 incubator.

  • Monolayer Formation: MDCK cells are seeded onto the apical side of a semi-permeable membrane in a Transwell™ system. The cells are cultured for 4-5 days to allow the formation of a confluent and polarized monolayer, which mimics the tight junctions of the renal epithelium.

  • Compound Application: The test compound (e.g., this compound derivative, Hydrochlorothiazide) is added to the apical chamber of the Transwell system at a specific concentration (e.g., 100 µmol/L).

  • Ion Transport Measurement: The transport of sodium ions (Na+) from the apical to the basolateral chamber is monitored over a defined period (e.g., 1, 2, and 3 hours). The concentration of Na+ in the basolateral medium is measured using techniques such as ion chromatography or flame photometry.

  • Data Analysis: The inhibition of Na+ transport is calculated by comparing the amount of Na+ transported in the presence of the test compound to that of a vehicle control.

In Vivo Diuretic Activity Assay (Rat Model)

This is a standard protocol for evaluating the diuretic activity of a test compound in an animal model.[5][6]

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to metabolic cages for 24 hours before the experiment. The animals are fasted for approximately 18 hours with free access to water.

  • Hydration: To ensure a uniform state of hydration and promote diuresis, all animals receive an oral saline load (e.g., 15 mL/kg body weight) before the administration of the test or control substances.

  • Dosing: The animals are divided into groups:

    • Control Group: Receives the vehicle (e.g., normal saline).

    • Standard Group: Receives a standard diuretic (e.g., Furosemide at 10 mg/kg or 20 mg/kg, intraperitoneally or orally).

    • Test Groups: Receive the test compound at various doses.

  • Urine Collection: Immediately after dosing, the rats are placed individually in metabolic cages. Urine is collected at specific time intervals (e.g., every 30 minutes for the first 2 hours, then hourly up to 5 or 24 hours).

  • Measurement of Urine Volume and Electrolytes: The total volume of urine collected at each time point is recorded. The concentration of electrolytes (Na+, K+, and Cl-) in the urine is determined using a flame photometer or ion-selective electrodes.

  • Data Analysis: The diuretic activity is assessed by comparing the urine volume and electrolyte excretion in the test groups to the control and standard groups.

Signaling Pathways and Mechanisms of Action

Proposed Signaling Pathway for this compound Derivatives

Molecular docking studies suggest that this compound derivatives may exert their diuretic effect by targeting the WNK1 kinase.[1][7][8] The WNK signaling pathway is a crucial regulator of blood pressure and electrolyte balance.[9] WNK kinases phosphorylate and activate the SPAK and OSR1 kinases, which in turn phosphorylate and activate ion co-transporters like the Na-Cl cotransporter (NCC) and the Na-K-2Cl cotransporter (NKCC2).[3][10] By inhibiting WNK1, this compound derivatives could potentially downregulate this entire cascade, leading to reduced ion reabsorption and increased urine output.

Barbatic_Acid_Pathway cluster_cell Renal Tubular Cell WNK1 WNK1 Kinase SPAK_OSR1 SPAK/OSR1 Kinases WNK1->SPAK_OSR1 Phosphorylation (Activation) NCC_NKCC2 NCC/NKCC2 Co-transporters SPAK_OSR1->NCC_NKCC2 Phosphorylation (Activation) Ion_Reabsorption Na+, K+, Cl- Reabsorption NCC_NKCC2->Ion_Reabsorption Promotes Diuresis Increased Diuresis Ion_Reabsorption->Diuresis Inhibition leads to Barbatic_Acid This compound Derivatives Barbatic_Acid->WNK1 Inhibition

Caption: Proposed mechanism of this compound derivatives targeting the WNK1 kinase.

Signaling Pathway for Loop Diuretics (e.g., Furosemide)

Loop diuretics act on the thick ascending limb of the Loop of Henle.[11] They directly inhibit the Na-K-2Cl cotransporter (NKCC2), preventing the reabsorption of sodium, potassium, and chloride ions.[2] This leads to a significant increase in the excretion of these ions and water.

Loop_Diuretic_Pathway cluster_cell Thick Ascending Limb Cell NKCC2 Na-K-2Cl Co-transporter (NKCC2) Ion_Reabsorption Na+, K+, 2Cl- Reabsorption NKCC2->Ion_Reabsorption Promotes Diuresis Increased Diuresis Ion_Reabsorption->Diuresis Inhibition leads to Furosemide Furosemide Furosemide->NKCC2 Inhibition

Caption: Mechanism of action of loop diuretics like Furosemide.

Signaling Pathway for Thiazide Diuretics (e.g., Hydrochlorothiazide)

Thiazide diuretics exert their effect on the distal convoluted tubule by inhibiting the Na-Cl cotransporter (NCC).[7][12] This blockage of sodium and chloride reabsorption leads to a moderate increase in water and electrolyte excretion.

Thiazide_Diuretic_Pathway cluster_cell Distal Convoluted Tubule Cell NCC Na-Cl Co-transporter (NCC) Ion_Reabsorption Na+, Cl- Reabsorption NCC->Ion_Reabsorption Promotes Diuresis Increased Diuresis Ion_Reabsorption->Diuresis Inhibition leads to Hydrochlorothiazide Hydrochlorothiazide Hydrochlorothiazide->NCC Inhibition

Caption: Mechanism of action of thiazide diuretics like Hydrochlorothiazide.

Structure-Activity Relationship (SAR) of this compound Derivatives

Preliminary SAR studies on the synthesized this compound derivatives have provided initial insights into the structural features that may contribute to their diuretic activity.[1]

  • Esterification at the R2 position: The introduction of ethyl and benzyl groups at the R2 position of the this compound scaffold appears to yield more active compounds in inhibiting Na+ transport compared to other alkyl and functional groups.

  • Sustained Inhibition: Derivatives 6c , 6b' , and 6f' demonstrated sustained inhibition of Na+ transport over a 3-hour period in the in vitro assay, suggesting good stability and potential for prolonged diuretic action.

Further synthesis and evaluation of a broader range of derivatives are necessary to establish a more comprehensive SAR and to optimize the diuretic potency and pharmacokinetic properties of this promising class of compounds.

Conclusion and Future Directions

This compound derivatives represent a novel and promising avenue for the development of new diuretic agents. Their unique proposed mechanism of action, targeting the WNK1 kinase, distinguishes them from currently available diuretics and may offer a new therapeutic strategy for conditions requiring diuresis.

The primary limitation in the current validation of their diuretic potential is the absence of in vivo data. Future research should prioritize the evaluation of the most potent in vitro candidates in animal models to determine their efficacy, safety, and pharmacokinetic profiles. These studies will be crucial in validating the promising in vitro findings and advancing this compound derivatives toward clinical development.

References

A Researcher's Guide to Orthogonal Target Validation of Barbatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers investigating the therapeutic potential of natural compounds, rigorously identifying the biological target is a critical step. Barbatic acid, a lichen-derived depside, has demonstrated a range of biological activities, including anticancer, schistosomicidal, and antimicrobial effects.[1][2] However, its precise molecular targets in human cells remain largely unconfirmed. This guide provides a comparative framework of orthogonal assays to validate a hypothesized biological target of this compound, using the mitogen-activated protein kinase (MAPK) signaling pathway as a putative target for its anticancer properties.

Hypothetical Target: MEK1, a Key Kinase in the MAPK Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. We hypothesize that this compound exerts its anticancer effects by directly binding to and inhibiting MEK1, a central kinase in this pathway. To confirm this hypothesis, a multi-pronged approach using orthogonal assays is essential.

Data Summary: A Comparative Overview of Orthogonal Assays

The following table summarizes the expected quantitative data from a series of orthogonal assays designed to test the hypothesis that this compound directly inhibits MEK1.

Assay TypeSpecific AssayKey ParameterHypothetical Result with this compoundAlternative Compound (U0126 - known MEK inhibitor)
Biochemical In Vitro Kinase AssayIC50 (nM)500100
Target Engagement Cellular Thermal Shift Assay (CETSA)ΔTm (°C)+2.5+3.0
Cell-Based Functional Western Blotp-ERK1/2 levels (% of control)20%15%
Genetic siRNA Knockdown & Cell Viability% Viability vs. Control50%N/A (phenocopies this compound effect)

Experimental Protocols

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified MEK1 protein.

Protocol:

  • Prepare a reaction buffer containing 25 mM HEPES (pH 7.4), 10 mM MgCl2, and 1 mM DTT.

  • Add 10 ng of purified active MEK1 to the wells of a 96-well plate.

  • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or the control inhibitor U0126 to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µM ATP and 1 µg of inactive ERK2 (the substrate of MEK1).

  • Incubate for 30 minutes at 30°C.

  • Terminate the reaction by adding EDTA.

  • Quantify the amount of phosphorylated ERK2 using a phospho-specific antibody and a suitable detection method (e.g., ELISA or fluorescence-based readout).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

Protocol:

  • Culture cancer cells (e.g., HeLa) to 80% confluency.

  • Treat the cells with either vehicle control or this compound (at a concentration several-fold higher than the expected IC50, e.g., 10 µM) for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Divide the cell suspension into aliquots and heat each aliquot to a different temperature (e.g., from 40°C to 65°C) for 3 minutes.

  • Cool the samples on ice for 3 minutes, then lyse the cells by freeze-thaw cycles.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blot using an antibody specific for MEK1.

  • Quantify the band intensities and plot the percentage of soluble MEK1 against the temperature to generate melting curves.

  • The shift in the melting temperature (ΔTm) between the vehicle- and this compound-treated samples indicates target engagement.

Western Blot for Downstream Substrate Phosphorylation

This assay determines if this compound's engagement with its target leads to a functional consequence on the downstream signaling pathway in cells.

Protocol:

  • Seed cancer cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with different concentrations of this compound or U0126 for a specified time (e.g., 2 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.[3]

  • Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

siRNA-mediated Knockdown

This genetic approach assesses whether the depletion of the hypothesized target protein mimics the phenotype observed with this compound treatment.

Protocol:

  • Transfect cancer cells with either a non-targeting control siRNA or an siRNA specifically targeting MEK1 using a suitable transfection reagent.

  • After 48 hours, confirm the knockdown of MEK1 protein expression by Western blot.

  • Seed the transfected cells in 96-well plates.

  • In parallel, treat non-transfected cells with this compound.

  • After 72 hours, assess cell viability using a standard method such as the MTT or alamarBlue assay.[3]

  • Compare the reduction in cell viability in the MEK1 knockdown cells to the this compound-treated cells. A similar phenotypic outcome supports the on-target effect of this compound.

Visualizing the Strategy

The following diagrams illustrate the hypothetical signaling pathway, the workflow of the key assays, and the logical framework for orthogonal target validation.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation BarbaticAcid This compound BarbaticAcid->MEK1 CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heating cluster_analysis Analysis TreatCells Treat cells with This compound or Vehicle HeatAliquots Heat aliquots to various temperatures TreatCells->HeatAliquots LyseCells Lyse cells and separate fractions HeatAliquots->LyseCells WesternBlot Western Blot for MEK1 LyseCells->WesternBlot MeltingCurve Generate Melting Curve WesternBlot->MeltingCurve Orthogonal_Logic cluster_assays Orthogonal Assays Biochemical Biochemical Assay (Direct Inhibition) TargetConfirmed High Confidence Target Validation Biochemical->TargetConfirmed TargetEngagement CETSA (Binding in Cells) TargetEngagement->TargetConfirmed Functional Western Blot (Pathway Modulation) Functional->TargetConfirmed Genetic siRNA Knockdown (Phenotypic Mimicry) Genetic->TargetConfirmed

References

A Comparative Analysis of the Molluscicidal Properties of Barbatic Acid and Niclosamide

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing effort to control schistosomiasis, a parasitic disease transmitted by freshwater snails, researchers are continually seeking effective and environmentally benign molluscicides. Niclosamide has long been the gold standard recommended by the World Health Organization for snail control. However, concerns about its toxicity to non-target aquatic organisms have prompted the investigation of alternative compounds. This guide provides a comparative overview of the molluscicidal activity of a naturally derived lichen acid, Barbatic acid, and the synthetic molluscicide, Niclosamide, based on available experimental data.

Quantitative Comparison of Molluscicidal Activity

The efficacy of a molluscicide is primarily determined by its lethal concentration (LC) values, which indicate the concentration required to kill a certain percentage of the snail population. The following table summarizes the key molluscicidal data for this compound and Niclosamide against the schistosomiasis-transmitting snail, Biomphalaria glabrata.

ParameterThis compoundNiclosamide
LC50 11.9 µg/mL[1]0.070 ppm (µg/mL)[2]
Effective Concentration for 100% Mortality 25 µg/mL[1]1 ppm (µg/mL)[2]
Target Snail Species Biomphalaria glabrata[1]Biomphalaria glabrata, Biomphalaria straminea, Biomphalaria pfeifferi[2]
Embryotoxicity No embryotoxicity observed[1][3]Effective against snail eggs[2]
Toxicity to Non-Target Organisms No toxicity against Artemia salina (brine shrimp)[1][3]Toxic to fish and other aquatic shellfish[2]

Experimental Protocols

The evaluation of molluscicidal activity involves standardized laboratory procedures to ensure the reliability and comparability of results.

This compound Molluscicidal Assay

The molluscicidal activity of this compound was evaluated against adult Biomphalaria glabrata snails.[1]

  • Test Organisms : Adult B. glabrata snails with a shell diameter of 10-12 mm were used.

  • Test Substance Preparation : this compound was dissolved in 0.5% ethanol to prepare a stock solution.

  • Exposure : Groups of 10 snails were placed in beakers containing 100 mL of filtered, dechlorinated water. Different concentrations of this compound were added to the beakers.

  • Controls : A negative control group (0.5% ethanol in water) and a positive control group (1 µg/mL Niclosamide) were included.[1]

  • Observation : Snail mortality was assessed after 24 hours of exposure. Mortality was determined by the absence of movement and retraction into the shell, confirmed by gentle prodding.

  • Data Analysis : The LC50 value was calculated using probit analysis.

Niclosamide Molluscicidal Assay

The molluscicidal activity of Niclosamide is typically evaluated following World Health Organization (WHO) guidelines.

  • Test Organisms : Adult snails of the target species (e.g., Biomphalaria glabrata) are collected and acclimatized to laboratory conditions.

  • Test Substance Preparation : Niclosamide (often as a wettable powder, WP) is dissolved in dechlorinated water to prepare a series of graded concentrations.

  • Exposure : Groups of snails are exposed to the different Niclosamide concentrations in glass containers for a specified period, usually 24 hours.

  • Controls : A negative control group (dechlorinated water only) is run concurrently.

  • Recovery and Observation : After the exposure period, snails are transferred to fresh, dechlorinated water for a recovery period (e.g., 24 or 48 hours). Mortality is then assessed.

  • Data Analysis : LC50 and LC90 values are determined using statistical methods like probit analysis.

Mechanism of Action

The ways in which this compound and Niclosamide exert their lethal effects on snails are distinct.

This compound's Proposed Mechanism of Action

While the precise molluscicidal mechanism of this compound has not been fully elucidated, it is believed to be associated with the disruption of vital physiological processes in the snail.[1][3] Some research suggests that as a depside, it may interfere with key enzymatic activities or membrane functions.[4]

cluster_snail Snail Physiology Barbatic_Acid This compound Unknown_Target Unknown Molecular Target(s) Barbatic_Acid->Unknown_Target Interacts with Physiological_Disruption Physiological Disruption Unknown_Target->Physiological_Disruption Leads to Snail_Death Snail Death Physiological_Disruption->Snail_Death Results in

Proposed molluscicidal pathway of this compound.
Niclosamide's Mechanism of Action

Niclosamide's primary mode of action is the uncoupling of oxidative phosphorylation in the mitochondria of the snail's cells.[5][6][7][8] This process disrupts the production of adenosine triphosphate (ATP), the main energy currency of the cell, leading to a rapid cessation of metabolic functions and death.[5]

cluster_mitochondrion Mitochondrion Niclosamide Niclosamide Proton_Gradient Proton Gradient Niclosamide->Proton_Gradient Disrupts (Uncouples) ETC Electron Transport Chain (ETC) ETC->Proton_Gradient Establishes ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Cell_Death Cell Death ATP_Production->Cell_Death Depletion leads to

Mechanism of Niclosamide via uncoupling of oxidative phosphorylation.

Concluding Remarks

This comparative analysis indicates that while Niclosamide is a more potent molluscicide with a lower LC50 value, this compound presents a potentially more environmentally friendly profile due to its lower toxicity to non-target organisms like Artemia salina.[1][3] The lack of embryotoxicity with this compound is a notable difference from Niclosamide, which is effective against snail eggs.[1][2][3] Further research into the mechanism of action of this compound and its efficacy in field conditions is warranted to fully assess its potential as a viable alternative or complementary agent to Niclosamide in integrated schistosomiasis control programs.

References

Unveiling the Synergistic Potential of Barbatic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Barbatic acid, a naturally occurring depside found in lichens, has garnered attention for its diverse biological activities, including anticancer, schistosomicidal, and molluscicidal effects. While research has primarily focused on its standalone properties, emerging evidence suggests a potential for synergistic interactions with other compounds, a crucial aspect for the development of novel therapeutic strategies. This guide provides a comprehensive overview of the current state of knowledge on the synergistic effects of this compound, presenting available data, outlining experimental methodologies, and identifying areas for future research.

Synergistic Anticancer Activity: A Glimmer of Potential

The most notable, albeit limited, evidence for this compound's synergistic potential lies in the realm of oncology. A study has reported a mild synergistic interaction between this compound and protolichesterinic acid against a nasopharyngeal squamous cell carcinoma cell line (KB).

Table 1: Synergistic Anticancer Effect of this compound with Protolichesterinic Acid

Compound CombinationCell LineConcentration for SynergyObserved EffectQuantitative Synergy Data
This compound + Protolichesterinic AcidKB (Nasopharyngeal Squamous Cell Carcinoma)20–40 µMMild synergic interaction in antiproliferative activityNot Reported

It is important to note that the available literature describes this interaction as "mild" and does not provide quantitative synergy data, such as a Combination Index (CI) or Fractional Inhibitory Concentration Index (FICI). This lack of quantitative assessment highlights a significant gap in the current understanding of this synergistic pairing.

Standalone Bioactivities of this compound

While data on synergistic effects is sparse, this compound has demonstrated significant biological activity on its own across various models. These findings are crucial for identifying potential combination therapies where this compound could reduce the required dosage of other drugs, potentially mitigating side effects.

Table 2: Summary of Standalone Biological Activities of this compound

ActivityModel SystemKey Findings (IC₅₀/Effective Concentration)
Anticancer HEp-2 (Laryngeal Carcinoma)IC₅₀: 6.25 µg/mL
NCI-H292 (Lung Carcinoma)IC₅₀: 19.06 µg/mL
KB (Nasopharyngeal Carcinoma)IC₅₀: 12.0 µg/mL
Sarcoma-180 (in vivo)46.3% tumor inhibition
Schistosomicidal Schistosoma mansoni (adult worms)IC₅₀: 99.43 µM; Lethal at 50-200 µM after 24h
Molluscicidal Biomphalaria glabrataLC₅₀: 11.9 µg/mL
Cercaricidal Schistosoma mansoni (cercariae)100% elimination at 1 µg/mL after 60 min

Experimental Protocols

To facilitate further research into the synergistic potential of this compound, this section outlines standard methodologies for assessing synergy and for evaluating the standalone cytotoxic effects as reported in the literature.

Assessment of Synergistic Effects: The Checkerboard Assay

The checkerboard assay is a widely accepted method to evaluate the in vitro interaction of two or more compounds.

Objective: To determine if the combination of this compound and a second compound results in a synergistic, additive, indifferent, or antagonistic effect.

Materials:

  • This compound and the second test compound

  • Relevant cancer cell line (e.g., KB cells)

  • 96-well microtiter plates

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., MTT, resazurin)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound horizontally and the second compound vertically in a 96-well plate. This creates a matrix of different concentration combinations.

  • Seed the wells with the target cancer cells at a predetermined density.

  • Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MIC) or IC₅₀ values. Also include a drug-free control.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Assess cell viability using a suitable assay.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the FICI value:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific cell line.

Objective: To quantify the cytotoxic effect of this compound.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a defined period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of experimental design and data interpretation, the following diagrams illustrate a typical workflow for assessing synergy and the logical framework for interpreting the results.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_interpretation Interpretation A Prepare Serial Dilutions of this compound & Compound X C Incubate Cells with Compound Combinations A->C B Seed Cancer Cells in 96-Well Plate B->C D Perform Cell Viability Assay (e.g., MTT) C->D E Measure Absorbance D->E F Calculate FICI E->F G Determine Synergy, Additivity, or Antagonism F->G

Caption: Workflow for a Checkerboard Synergy Assay.

fici_interpretation cluster_conditions cluster_outcomes Start FICI Value Cond1 ≤ 0.5 Start->Cond1 Check Range Cond2 > 0.5 and ≤ 1 Start->Cond2 Cond3 > 1 and ≤ 4 Start->Cond3 Cond4 > 4 Start->Cond4 Outcome1 Synergy Cond1->Outcome1 Result Outcome2 Additive Cond2->Outcome2 Result Outcome3 Indifference Cond3->Outcome3 Result Outcome4 Antagonism Cond4->Outcome4 Result

Caption: Interpretation of FICI Values.

Future Directions and Conclusion

The current body of research on the synergistic effects of this compound is in its infancy. The tantalizing observation of a mild synergistic interaction with protolichesterinic acid warrants a more in-depth investigation to quantify this effect and elucidate the underlying molecular mechanisms.

Key areas for future research include:

  • Quantitative Synergy Studies: Performing checkerboard assays to determine FICI or CI values for this compound in combination with a wide range of anticancer agents, antibiotics, and antifungals.

  • Mechanism of Action Studies: Investigating the signaling pathways modulated by synergistic combinations involving this compound. This could involve techniques such as Western blotting, qPCR, and RNA sequencing.

  • In Vivo Studies: Validating promising in vitro synergistic combinations in preclinical animal models to assess their efficacy and safety.

Barbatic Acid: A Comparative Analysis of In Vivo Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, Barbatic acid, a naturally occurring depside found in lichens, has demonstrated promising biological activities. This guide provides a comparative analysis of the in vivo efficacy of this compound in established animal models, presenting key experimental data and protocols to inform researchers, scientists, and drug development professionals. The following sections objectively compare the performance of this compound against established alternatives in anticancer and molluscicidal applications.

Anticancer Activity: Benchmarking Against 5-Fluorouracil

This compound has shown significant antineoplastic properties. An in vivo study utilizing a Sarcoma-180 tumor model in mice revealed that this compound achieved a 46.3% inhibition of tumor growth[1]. This positions it as a noteworthy candidate for further anticancer drug development. For comparative purposes, 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent, is a relevant benchmark. While direct head-to-head studies are not yet available, historical data from similar Sarcoma-180 models provide a basis for an indirect comparison.

Comparative Efficacy Data
CompoundAnimal ModelTumor TypeDosageTumor InhibitionReference
This compound MouseSarcoma-18010% of LD50 (75.69 mg/kg)46.3%[1]
5-Fluorouracil MouseSarcoma-180Varies (e.g., 20 mg/kg)Varies[2][3][4]

Note: The tumor inhibition for 5-Fluorouracil can vary significantly based on the specific dosage and treatment regimen used in different studies.

Experimental Protocol: Antitumor Activity in Sarcoma-180 Model

The following is a generalized protocol based on the study of this compound's antineoplastic activity.

1. Animal Model:

  • Species: Swiss albino mice.

  • Tumor Inoculation: Subcutaneous injection of Sarcoma-180 tumor cells.

2. Treatment Groups:

  • Test Group: Administered with this compound.

  • Positive Control: Administered with a standard chemotherapeutic agent (e.g., 5-Fluorouracil).

  • Negative Control: Administered with the vehicle used for drug delivery (e.g., saline).

3. Administration:

  • Route: Intraperitoneal injection.

  • Frequency: Daily for a specified period (e.g., 7 days).

4. Efficacy Evaluation:

  • Tumor Measurement: Tumor volume and weight are measured at the end of the treatment period.

  • Toxicity Assessment: Monitoring of animal body weight and any signs of toxicity.

  • Histopathology: Examination of tumor tissue and major organs.

Proposed Signaling Pathway for Anticancer Action

While the precise molecular mechanism of this compound's anticancer activity is still under investigation, studies on related barbituric acid derivatives suggest potential involvement of key signaling pathways such as NF-κB and MAPK. A barbituric acid derivative, BA-5, has been shown to inhibit the NF-κB signaling pathway[5]. Another study on a novel barbituric acid compound demonstrated induction of cell death through the activation of JNK and p38 MAPK pathways[6]. Based on this, a plausible mechanism for this compound could involve the modulation of these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

G Barbatic_Acid This compound IKK IKK Barbatic_Acid->IKK Inhibition JNK_p38_MAPK JNK/p38 MAPK Barbatic_Acid->JNK_p38_MAPK Activation Cell_Membrane Cell Membrane NF_kB_p65_p50 NF-κB (p65/p50) IKK->NF_kB_p65_p50 Activation Nucleus Nucleus NF_kB_p65_p50->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Apoptosis Apoptosis JNK_p38_MAPK->Apoptosis

Caption: Proposed anticancer signaling pathway of this compound.

Experimental Workflow: In Vivo Anticancer Screening

Caption: Workflow for in vivo anticancer efficacy testing.

Molluscicidal Activity: A Natural Alternative to Niclosamide

This compound has also been identified as a potent agent for controlling the population of Biomphalaria glabrata, the intermediate host snail for Schistosoma mansoni, the parasite responsible for schistosomiasis. This presents a potential natural alternative to the synthetic molluscicide, Niclosamide.

Comparative Efficacy Data
CompoundAnimal ModelLC50 (µg/mL)Exposure TimeReference
This compound Biomphalaria glabrata11.924 hours[7][8]
Niclosamide Biomphalaria glabrata0.070 - 1.024 hours[9][10][11]

Note: The LC50 for Niclosamide can vary based on the formulation and specific experimental conditions.

Experimental Protocol: Molluscicidal Activity Against Biomphalaria glabrata

The following protocol is based on the methodology used for evaluating the molluscicidal activity of this compound and Niclosamide.

1. Animal Model:

  • Species: Biomphalaria glabrata snails.

2. Treatment Groups:

  • Test Group: Snails exposed to various concentrations of this compound.

  • Positive Control: Snails exposed to various concentrations of Niclosamide.

  • Negative Control: Snails in water with the solvent used for drug dissolution (e.g., DMSO).

3. Exposure:

  • Method: Snails are placed in beakers containing the test solutions.

  • Duration: Typically 24 hours.

4. Efficacy Evaluation:

  • Mortality Assessment: Snail mortality is recorded at the end of the exposure period.

  • LC50 Calculation: The lethal concentration required to kill 50% of the snail population is determined using probit analysis.

Experimental Workflow: Molluscicidal Bioassay

Caption: Workflow for molluscicidal activity bioassay.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Barbituric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of barbituric acid, a key compound in the synthesis of various pharmaceuticals. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.

I. Personal Protective Equipment (PPE) for Handling Barbituric Acid

When working with barbituric acid, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryTypeStandardRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety gogglesOSHA 29 CFR 1910.133 or European Standard EN166[1]Protects against dust particles and potential splashes that may cause mechanical eye irritation.[1]
Skin Protection Appropriate protective gloves (e.g., nitrile)Follow manufacturer's specificationsPrevents direct skin contact, which may cause irritation.[1][2]
Lab coat or other protective clothingStandard laboratory practiceMinimizes contact of barbituric acid with skin.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorFollow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149[1][3]Recommended when engineering controls are insufficient to maintain exposure below permissible limits, or if irritation is experienced.[1][3]
II. Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

Handling:

  • Use in a well-ventilated area to minimize dust generation and accumulation.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly after handling the product, before breaks, and immediately after finishing work.[3]

  • Do not breathe in dust, vapors, or spray mist.[3]

  • Keep the container tightly closed when not in use.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed to prevent contamination.[3]

  • Avoid high temperatures as the substance may decompose upon heating.[1]

  • Store away from strong oxidizing agents, as they are incompatible.[1]

III. Emergency Procedures and First Aid

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1]
Skin Contact Remove contaminated clothing. Flush skin with plenty of water. If skin irritation develops and persists, seek medical attention. Wash contaminated clothing before reuse.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. If eye irritation persists, seek medical attention.[1][3]
Ingestion Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical aid.[1][4]
IV. Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Cleanup:

  • Ensure proper personal protective equipment is worn as outlined in Section I.

  • Ventilate the area of the spill.

  • Clean up spills immediately.

  • Sweep up the solid material, avoiding the generation of dust.[1]

  • Place the spilled material into a suitable, labeled container for disposal.[1]

Waste Disposal:

  • Dispose of unused product and contaminated materials in accordance with federal, state, and local regulations.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

  • Do not allow the product to enter drains.

V. Physical and Chemical Properties

Understanding the properties of barbituric acid can help in its safe handling and storage.

PropertyValue
Melting Point 248 - 255 °C / 478.4 - 491 °F[3]
Flash Point 150 °C / 302 °F[3]
Chemical Stability Stable under normal conditions, but may decompose if heated.[1][3]
Incompatibilities Strong oxidizing agents.[1]
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide.[1]

Operational Workflow for Handling Barbituric Acid

The following diagram outlines the standard operating procedure for the safe handling of barbituric acid from receipt to disposal.

A 1. Preparation - Review SDS - Don appropriate PPE B 2. Weighing and Handling - Use in a ventilated area - Minimize dust creation A->B C 3. Experimentation - Keep container closed - Avoid contact B->C D 4. Decontamination - Clean work area - Wash hands thoroughly C->D F 6. Storage - Store in a cool, dry place - Keep container sealed C->F E 5. Waste Disposal - Collect in a labeled container - Follow institutional protocols D->E

Caption: Workflow for the safe handling of barbituric acid.

Hierarchy of Controls for Minimizing Exposure

This diagram illustrates the hierarchy of control measures to be implemented to minimize the risk of exposure to barbituric acid.

cluster_0 Most Effective cluster_1 More Effective cluster_2 Less Effective Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: Hierarchy of controls for chemical safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barbatic acid
Reactant of Route 2
Barbatic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.